molecular formula C15H14ClNO4S B1592952 Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate CAS No. 914221-64-0

Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Cat. No.: B1592952
CAS No.: 914221-64-0
M. Wt: 339.8 g/mol
InChI Key: BABMBGBBQJFFFI-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate ( 914221-64-0) is a chemical compound with the molecular formula C15H14ClNO4S and a molecular weight of 339.79 g/mol . This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its primary researched application is in the synthesis of more complex molecules, such as the pharmaceutical agent tianeptine . A patented synthetic method describes its production from a key precursor, methyl 4-chloro-2-(chlorosulphonyl)benzoate, through a condensation reaction with N-methylaniline . This process highlights its role as a crucial building block in multi-step synthetic pathways. While this specific compound's mechanism of action has not been detailed in the available literature, related methyl benzoate derivatives bearing sulfonamide groups are recognized in research for their potential as high-affinity, selective inhibitors of enzymes like carbonic anhydrase IX (CAIX) . Such inhibitors are investigated for their role in cancer and other conditions, though this application should not be directly attributed to this specific compound without further evidence. Researchers value this chemical for its utility in developing novel synthetic methods and exploring new chemical entities for pharmaceutical development. This product is intended for research purposes only in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-17(12-6-4-3-5-7-12)22(19,20)14-10-11(16)8-9-13(14)15(18)21-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABMBGBBQJFFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647553
Record name Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate
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Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914221-64-0
Record name Methyl 4-chloro-2-[(methylphenylamino)sulfonyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914221-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Abstract

This technical guide provides a comprehensive, research-level overview of a robust and efficient synthetic pathway for this compound. This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, most notably Tianeptine.[1] The described methodology commences with the readily available precursor, 4-chloro-2-aminobenzoic acid, and proceeds through a three-step sequence involving esterification, a Sandmeyer-type transformation to install a sulfonyl chloride moiety, and a final condensation with N-methylaniline. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and a discussion of the critical parameters that govern the success of each synthetic step.

Introduction and Strategic Overview

This compound (C₁₅H₁₄ClNO₄S) is a sophisticated organic molecule whose structure incorporates a chlorinated benzoic acid core, a methyl ester, and a disubstituted sulfonamide group.[2] Its utility as a key building block, particularly in the synthesis of the atypical antidepressant Tianeptine, necessitates a reliable and scalable production method.

The synthetic strategy detailed herein is based on a linear sequence that logically builds the molecule's complexity from a simple, functionalized benzene ring. A patent by Li, et al., outlines this efficient approach, which avoids the need for intermediate purification, making it suitable for larger-scale production.[1]

Retrosynthetic Analysis

A retrosynthetic approach reveals a clear pathway for the synthesis. The target molecule can be disconnected at the sulfonamide bond, leading back to two key precursors: an activated benzoic acid derivative, Methyl 4-chloro-2-(chlorosulfonyl)benzoate , and N-methylaniline . The sulfonyl chloride itself can be derived from the corresponding amine via a well-established diazotization and Sandmeyer reaction sequence. This traces the synthesis back to Methyl 4-chloro-2-aminobenzoate , which is simply the esterified form of the starting material, 4-chloro-2-aminobenzoic acid .

Overall Synthetic Workflow

The forward synthesis, therefore, follows three distinct and high-yielding stages:

  • Fischer Esterification: Protection of the carboxylic acid as a methyl ester to prevent unwanted side reactions in subsequent steps.

  • Diazotization-Sulfonylation: Conversion of the aromatic amine to a diazonium salt, which is then transformed into a sulfonyl chloride.

  • Sulfonamide Formation: Condensation of the sulfonyl chloride intermediate with N-methylaniline to yield the final product.

G cluster_0 Overall Synthesis Workflow A 4-Chloro-2-aminobenzoic Acid B Methyl 4-chloro-2-aminobenzoate A->B Step 1: Esterification (MeOH, H₂SO₄) C Methyl 4-chloro-2-(chlorosulfonyl)benzoate B->C Step 2: Diazotization / Sandmeyer (NaNO₂, HCl, SO₂, CuCl) D This compound C->D Step 3: Condensation (N-Methylaniline)

A high-level overview of the three-step synthetic sequence.

Physicochemical Data of Key Compounds

A summary of the physical and chemical properties of the target molecule and its key intermediates is crucial for their identification and handling.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Methyl 4-chloro-2-(chlorosulfonyl)benzoateC₈H₆Cl₂O₄S269.1085392-01-4
This compound C₁₅H₁₄ClNO₄S339.79914221-64-0

Data compiled from PubChem and other chemical suppliers.[2][3][4]

Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis, grounded in established chemical principles and supported by literature precedents.

Step 1: Synthesis of Methyl 4-chloro-2-aminobenzoate (Esterification)

Causality & Expertise: The initial step involves a classic Fischer esterification.[5] The carboxylic acid functional group of the starting material is converted to a methyl ester. This is a critical strategic decision for two reasons: 1) It protects the acidic proton of the carboxyl group, which would interfere with the basic conditions and reagents used in the subsequent condensation step. 2) It prevents potential polymerization or side reactions involving the carboxylic acid and the highly reactive sulfonyl chloride intermediate that will be formed later. Using methanol as both the reagent and the solvent provides a large excess, which, according to Le Chatelier's principle, drives the reaction equilibrium toward the product side, ensuring a high yield.[6]

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-2-aminobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1 equivalents) to the suspension. An exothermic reaction will be observed.

  • Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain this temperature for 4-6 hours.

  • Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting benzoic acid spot.

  • Work-up: After cooling to room temperature, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the cessation of CO₂ evolution.

  • Extraction & Isolation: Remove the excess methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the crude methyl 4-chloro-2-aminobenzoate. The product is often of sufficient purity for the next step without further purification.[1]

Step 2: Synthesis of Methyl 4-chloro-2-(chlorosulfonyl)benzoate (Diazotization & Sandmeyer Reaction)

Causality & Expertise: This transformation is the cornerstone of the synthesis, converting the electron-donating amine group into a highly reactive sulfonyl chloride, an excellent electrophile. The process occurs in two distinct phases:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C). This low temperature is critical to prevent the highly unstable diazonium salt intermediate from decomposing and releasing nitrogen gas prematurely.

  • Sulfonylation (Sandmeyer-type reaction): The diazonium salt solution is then added to a mixture containing sulfur dioxide and a copper(I) catalyst. The copper catalyst facilitates the displacement of the diazonium group by the sulfonyl chloride moiety. This reaction provides a direct and efficient route to aromatic sulfonyl chlorides from anilines.[1]

Experimental Protocol:

  • Diazotization:

    • Suspend methyl 4-chloro-2-aminobenzoate in a mixture of glacial acetic acid and concentrated hydrochloric acid.

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sulfonylation:

    • In a separate reaction vessel, prepare a solution of glacial acetic acid saturated with sulfur dioxide (SO₂) gas.

    • Add a catalytic amount of copper(I) chloride (CuCl) to this solution.

    • Slowly add the previously prepared diazonium salt solution to the SO₂/CuCl mixture. Vigorous evolution of nitrogen gas will be observed.

  • Isolation:

    • Once the addition is complete and gas evolution has ceased, pour the reaction mixture onto crushed ice.

    • The solid product, methyl 4-chloro-2-(chlorosulfonyl)benzoate, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acids, and dry under vacuum. This intermediate is often used directly in the next step.[1]

Step 3: Synthesis of this compound (Condensation)

Causality & Expertise: This final step involves the formation of the sulfonamide bond. The highly electrophilic sulfur atom of the sulfonyl chloride group is readily attacked by the nucleophilic nitrogen of N-methylaniline.[7] This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Removing the HCl byproduct is essential to prevent it from protonating the N-methylaniline, which would render the amine non-nucleophilic and halt the reaction.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude methyl 4-chloro-2-(chlorosulfonyl)benzoate from the previous step in a suitable anhydrous solvent, such as dichloromethane or toluene, in a dry flask under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add N-methylaniline (approx. 1.1 equivalents) and a base like pyridine (approx. 1.5 equivalents) to the solution.

  • Reaction Execution: Stir the mixture at room temperature for 2-4 hours. The reaction is typically complete within this timeframe.

  • Monitoring: Progress can be followed by TLC, observing the consumption of the sulfonyl chloride intermediate.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with dilute HCl (to remove excess base and N-methylaniline), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford this compound as a solid.

G cluster_1 Detailed Experimental Workflow start Start: 4-Chloro-2-aminobenzoic Acid esterification Esterification (MeOH, H₂SO₄, Reflux) start->esterification neutralize Neutralize (NaHCO₃) & Extract (EtOAc) esterification->neutralize diazotization Diazotization (NaNO₂, HCl, 0-5°C) neutralize->diazotization sulfonylation Sulfonylation (SO₂, CuCl) diazotization->sulfonylation precipitate Precipitate on Ice & Filter sulfonylation->precipitate condensation Condensation (N-Methylaniline, Pyridine) precipitate->condensation wash Aqueous Wash (HCl) & Extract condensation->wash purify Recrystallize wash->purify product Final Product: Pure C₁₅H₁₄ClNO₄S purify->product

A step-by-step flowchart of the laboratory procedure.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final compound. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is recommended.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure. The spectra should show characteristic signals for the aromatic protons, the methyl ester protons, and the N-methyl protons, with appropriate chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound, matching the calculated value of 339.79 g/mol .[2]

Safety and Handling Precautions

Several reagents used in this synthesis are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Concentrated Acids (H₂SO₄, HCl): Highly corrosive. Handle with care.

  • Sulfonyl Chloride Intermediate: Sulfonyl chlorides are reactive and can cause skin irritation and serious eye damage.[3] They are also moisture-sensitive.

  • Solvents: Organic solvents like methanol, ethyl acetate, and dichloromethane are flammable and have associated inhalation hazards.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The can be achieved efficiently through a three-step process starting from 4-chloro-2-aminobenzoic acid. The described pathway, involving esterification, diazotization-sulfonylation, and final condensation, is logical, high-yielding, and avoids the need for complex purification of intermediates.[1] This makes the route amenable to scaling for industrial and pharmaceutical applications. Careful control of reaction conditions, particularly temperature during the diazotization step, is paramount to achieving a successful outcome.

References

  • Li, G., et al. (2016). Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate.
  • Zoltan, F. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82385, 4-(Chlorosulfonyl)benzoic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3020661, Methyl 4-chloro-2-(chlorosulfonyl)benzoate. PubChem. [Link]

  • University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from University of Toronto website. [Link]

  • Cao, Y., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]

Sources

An In-depth Technical Guide to Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate, a key intermediate in the synthesis of the antidepressant drug Tianeptine.[1] While extensive experimental data on this specific compound is limited in public literature, this document synthesizes available information, including its synthesis, predicted physicochemical properties, and expected spectral characteristics. Drawing upon data from its precursors and structurally analogous compounds, this guide offers valuable insights for researchers, scientists, and professionals in drug development and organic synthesis. The methodologies, predicted data, and safety protocols are presented to facilitate further research and application of this important chemical entity.

Introduction and Strategic Importance

This compound (Figure 1) is a substituted aromatic compound belonging to the family of sulfonamides. Its primary significance in the pharmaceutical industry lies in its role as a crucial building block for the synthesis of Tianeptine, a drug with a unique neurochemical profile used in the treatment of major depressive disorder.[1] The structural architecture of this molecule, featuring a chlorinated benzene ring, a methyl ester, and an N-methyl-N-phenylsulfamoyl group, presents a unique combination of functional groups that dictate its reactivity and potential for further chemical transformations. Understanding the properties and synthesis of this intermediate is paramount for optimizing the production of Tianeptine and for the potential development of novel derivatives with therapeutic applications.

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure of this compound.

Physicochemical and Computed Properties

Precise, experimentally determined physicochemical data for this compound are not widely available. However, data provided by chemical suppliers and computational predictions offer a solid foundation for its characterization. The following table summarizes these key properties.

PropertyValueSource
CAS Number 914221-64-0BLDpharm[2]
Molecular Formula C₁₅H₁₄ClNO₄SBLDpharm[2]
Molecular Weight 339.79 g/mol BLDpharm[2]
Canonical SMILES O=C(OC)C1=CC=C(Cl)C=C1S(=O)(N(C)C2=CC=CC=C2)=OBLDpharm[2]
Appearance Predicted: White to off-white solidInferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Poorly soluble in water, miscible with organic solventsInferred from general ester properties[3]

Synthesis and Manufacturing Protocol

The synthesis of this compound is a multi-step process, commencing from 4-chloro-2-aminobenzoic acid. A patented method highlights a concise and efficient pathway that avoids the need for purification of intermediates, thereby enhancing the overall yield and operational simplicity.[1]

Synthetic Pathway Overview

The synthesis can be logically divided into three primary stages:

  • Esterification: Protection of the carboxylic acid functionality.

  • Diazotization and Sandmeyer Reaction: Conversion of the amino group to a chlorosulfonyl group.

  • Condensation: Formation of the final sulfamoyl linkage.

Figure 2: Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Diazotization & Sandmeyer Reaction cluster_2 Step 3: Condensation A 4-Chloro-2-aminobenzoic Acid B Methyl 4-chloro-2-aminobenzoate A->B Methanol (CH3OH) Thionyl Chloride (SOCl2) C Methyl 4-chloro-2-(chlorosulfonyl)benzoate B->C 1. HCl, NaNO2 2. SO2, CuCl2 D This compound C->D N-methylaniline Pyridine

A step-by-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is based on the methodology described in patent CN105503668A.[4]

Step 1: Esterification of 4-chloro-2-aminobenzoic acid

  • To a reaction vessel, add 4-chloro-2-aminobenzoic acid and methanol in a mass ratio of approximately 1:4.[4]

  • Cool the mixture in an ice bath and slowly add thionyl chloride. The mass ratio of 4-chloro-2-aminobenzoic acid to thionyl chloride should be between 1:1.2 and 1:1.31.[4]

  • After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Remove the excess methanol and thionyl chloride under reduced pressure to yield crude Methyl 4-chloro-2-aminobenzoate, which can be used in the next step without further purification.

Causality: The use of thionyl chloride with methanol forms methyl chloroformate in situ, which is a highly efficient esterifying agent for the carboxylic acid. This method is advantageous as it proceeds under relatively mild conditions and drives the reaction to completion.

Step 2: Synthesis of Methyl 4-chloro-2-(chlorosulfonyl)benzoate

  • Dissolve the crude Methyl 4-chloro-2-aminobenzoate in concentrated hydrochloric acid.

  • Cool the solution to 0-5°C and add a solution of sodium nitrite dropwise to form the diazonium salt. The mass ratio of the starting aminobenzoate to 30% sodium nitrite solution is approximately 1:1.5.[4]

  • In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent, catalyzed by cupric chloride.[4]

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Extract the product, Methyl 4-chloro-2-(chlorosulfonyl)benzoate, with a suitable organic solvent. The crude product is used directly in the next step.

Causality: This is a classic Sandmeyer-type reaction. The diazonium salt is a versatile intermediate that can be substituted with various functional groups. In this case, reaction with sulfur dioxide in the presence of a copper catalyst efficiently introduces the chlorosulfonyl group onto the aromatic ring.

Step 3: Condensation with N-methylaniline

  • Dissolve the crude Methyl 4-chloro-2-(chlorosulfonyl)benzoate in a suitable solvent, such as dichloromethane or toluene.

  • Add N-methylaniline and pyridine to the solution. The mass ratio of the starting material to N-methylaniline should be approximately 1:0.54-0.65, and to pyridine, 1:0.4-0.5.[4]

  • Stir the reaction at room temperature. The reaction is typically exothermic and should be monitored.

  • Upon completion, wash the reaction mixture with dilute acid to remove excess pyridine and N-methylaniline, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality: The pyridine acts as a base to neutralize the HCl generated during the reaction between the sulfonyl chloride and N-methylaniline. This prevents side reactions and drives the condensation reaction towards the formation of the desired sulfonamide product.

Predicted Spectral Characteristics

While experimentally obtained spectra for this compound are not available in the reviewed literature, its spectral properties can be reliably predicted based on its functional groups and by comparison with analogous structures.[1][5][6][7][8][9][10][11][12]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, the methyl ester protons, and the N-methyl protons.

  • Aromatic Protons (Benzoate Ring): Three protons in a complex splitting pattern between δ 7.5-8.2 ppm. The proton ortho to the ester will be the most deshielded.

  • Aromatic Protons (Phenyl Ring): Five protons from the N-phenyl group, likely appearing as a multiplet between δ 7.2-7.6 ppm.

  • Methyl Ester Protons (-OCH₃): A sharp singlet at approximately δ 3.9 ppm.

  • N-Methyl Protons (-NCH₃): A singlet around δ 3.3-3.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all unique carbon environments in the molecule.

  • Ester Carbonyl Carbon (C=O): A signal in the range of δ 165-167 ppm.

  • Aromatic Carbons: Multiple signals between δ 120-140 ppm. The carbons attached to the chlorine, sulfonyl, and ester groups will have characteristic chemical shifts.

  • Methyl Ester Carbon (-OCH₃): A signal around δ 52-53 ppm.

  • N-Methyl Carbon (-NCH₃): A signal in the range of δ 38-42 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the stretching frequencies of its key functional groups.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹.

  • S=O Stretch (Sulfonamide): Two strong absorption bands, one asymmetric stretch around 1330-1350 cm⁻¹ and one symmetric stretch around 1150-1170 cm⁻¹.

  • C-O Stretch (Ester): A strong band in the region of 1250-1300 cm⁻¹.

  • C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 339, with a characteristic M+2 isotope peak at m/z 341 due to the presence of the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and cleavage of the sulfamoyl group.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by its constituent functional groups.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This is a common transformation in the synthesis of Tianeptine.

  • Sulfonamide Group: The sulfonamide linkage is generally stable. However, under harsh conditions, cleavage of the S-N bond can occur. The reactivity of N-aryl sulfamoyl compounds is an area of active research, particularly in the context of covalent inhibitors.[13][14][15][16]

  • Aromatic Rings: The benzene rings can undergo electrophilic aromatic substitution, although the presence of the deactivating sulfonyl and ester groups will direct incoming electrophiles to specific positions and may require forcing conditions.

Safety and Handling

A dedicated Safety Data Sheet (SDS) for this compound is not publicly available. However, based on GHS classifications from a supplier and data from structurally related compounds, the following precautions are recommended.[2][17][18][19]

Hazard Identification:

  • GHS Pictograms: Warning[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17]

  • Ventilation: Handle in a well-ventilated place. Avoid breathing dust or fumes.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[17]

First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[17]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Conclusion

This compound is a compound of significant interest due to its indispensable role in pharmaceutical synthesis. While a complete experimental profile is yet to be published, this guide provides a robust framework for its synthesis, handling, and characterization based on available patent literature, supplier data, and scientific principles derived from analogous compounds. The predictive spectral data and detailed synthetic protocol offer a valuable resource for researchers aiming to work with this molecule. Further experimental investigation into its physical properties, reactivity, and biological activity is warranted and will undoubtedly contribute to the broader field of medicinal chemistry.

References

  • CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl)
  • Supporting Information - The Royal Society of Chemistry. (URL: not available)
  • Material Safety Data Sheet - Alfa Aesar. (URL: [Link])

  • Methyl 4-Chloro-2-methylbenzoate | C9H9ClO2 | CID 22349978 - PubChem. (URL: [Link])

  • Methyl 4-(chloromethyl)benzoate | C9H9ClO2 | CID 36664 - PubChem. (URL: [Link])

  • 4-Methylphenyl 4-chlorobenzoate - PMC - NIH. (URL: [Link])

  • Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307 - PubChem. (URL: [Link])

  • Methyl 4-chloro-2-sulfamoylbenzoate (C8H8ClNO4S) - PubChemLite. (URL: [Link])

  • Benzoic acid, 4-chloro-, methyl ester - NIST WebBook. (URL: [Link])

  • Methyl benzoate - Wikipedia. (URL: [Link])

  • Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate - PMC - NIH. (URL: [Link])

  • CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl)
  • Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: A Reactive Group for Targeted Covalent Inhibitor Design - PubMed. (URL: [Link])

  • Benzoic acid, 4-chloro-, methyl ester - NIST WebBook. (URL: [Link])

  • Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: Influence of the Guaianolide Structure - The Journal of Organic Chemistry. (URL: [Link])

  • Thiol Reactivity of N-Aryl α-Methylene-γ-lactams - OUCI. (URL: [Link])

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Spectroscopic Signature of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate, a key intermediate in pharmaceutical synthesis. In the absence of publicly available experimental data, this document leverages foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous chemical structures, to forecast the compound's spectral signature. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification, characterization, and purity assessment of this molecule. Each section includes a detailed methodology for data acquisition, a summary of predicted spectral data, and an in-depth interpretation grounded in established scientific principles.

Introduction: The Need for Spectroscopic Characterization

This compound holds significance as a sophisticated chemical building block, notably as an intermediate in the synthesis of the antidepressant drug Tianeptine. The precise molecular structure, purity, and stability of such intermediates are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic techniques are the cornerstone of modern chemical analysis, providing an unambiguous fingerprint of a molecule's identity and electronic environment.

This guide delineates the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The interpretations herein are based on a first-principles analysis of the molecule's functional groups and electronic structure, cross-referenced with established spectral libraries and peer-reviewed literature on similar compounds.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms of this compound are systematically labeled in the diagram below. These labels will be used consistently throughout this guide to correlate spectral signals with their corresponding atoms.

Caption: Labeled structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and electronic environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H68.0 - 8.2d~8.51H
H57.6 - 7.8dd~8.5, ~2.01H
H37.5 - 7.7d~2.01H
H2', H6' (Phenyl)7.3 - 7.5m-2H
H3', H4', H5' (Phenyl)7.1 - 7.3m-3H
C8-H (OCH₃)3.9 - 4.1s-3H
C9-H (NCH₃)3.2 - 3.4s-3H
Methodology for ¹H NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.[1][2][3][4]

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is dictated by the electronic effects of the substituents on the two aromatic rings and the aliphatic methyl groups.

  • Benzoate Ring Protons (H3, H5, H6): The benzoate ring is substituted with three groups: a methyl ester, a chloro group, and a sulfamoyl group. Both the ester and sulfamoyl groups are electron-withdrawing, causing the attached protons to be deshielded and appear downfield.[5][6]

    • H6: This proton is ortho to the electron-withdrawing carbonyl group of the ester, leading to a significant downfield shift, predicted to be in the 8.0 - 8.2 ppm range. It will appear as a doublet due to coupling with H5.

    • H5: This proton is coupled to both H6 (ortho coupling, J ≈ 8.5 Hz) and H3 (meta coupling, J ≈ 2.0 Hz), resulting in a doublet of doublets.

    • H3: This proton is ortho to the chloro group and meta to the sulfamoyl group. It will appear as a doublet due to the small meta coupling with H5.

  • Phenyl Ring Protons (H2' - H6'): The N-phenyl group is attached to the electron-withdrawing sulfonamide nitrogen. The protons on this ring are expected to appear in the typical aromatic region, slightly deshielded, around 7.1 - 7.5 ppm as complex multiplets.

  • Methyl Protons (C8-H and C9-H):

    • OCH₃ (C8-H): The protons of the methyl ester group are deshielded by the adjacent oxygen atom and are expected to appear as a sharp singlet around 3.9 - 4.1 ppm.

    • NCH₃ (C9-H): The protons of the N-methyl group are attached to a nitrogen that is part of a strongly electron-withdrawing sulfonamide group. This will shift the signal downfield to approximately 3.2 - 3.4 ppm, appearing as a singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a direct map of the carbon skeleton of a molecule.

Predicted ¹³C NMR Data
Carbon LabelPredicted Chemical Shift (δ, ppm)
C7 (C=O)164 - 167
Aromatic C (C1-C6, C10-C15)120 - 145
C8 (OCH₃)52 - 55
C9 (NCH₃)38 - 42
Methodology for ¹³C NMR Data Acquisition

The protocol is similar to ¹H NMR but requires parameters optimized for the lower sensitivity of the ¹³C nucleus.

  • Sample Preparation: Prepare a more concentrated sample (50-100 mg in ~0.7 mL of deuterated solvent) to compensate for the low natural abundance of ¹³C.[2][4]

  • Instrument Setup: Follow steps B through G as outlined in the ¹H NMR methodology, but tune the probe for the ¹³C frequency.

  • Acquisition: Use a standard ¹³C pulse sequence with proton decoupling (e.g., zgpg30). A larger number of scans will be required to achieve an adequate signal-to-noise ratio.

  • Processing: Process the data as described for ¹H NMR.

Interpretation of the Predicted ¹³C NMR Spectrum

The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of their neighbors.[7][8][9]

  • Carbonyl Carbon (C7): The ester carbonyl carbon is highly deshielded and will appear significantly downfield, in the 164 - 167 ppm range.[10][11]

  • Aromatic Carbons (C1-C6, C10-C15): The twelve aromatic carbons will resonate in the 120 - 145 ppm region.[6] Carbons directly attached to electronegative atoms (Cl, N, S) or electron-withdrawing groups will be shifted further downfield. For instance, C4 (attached to Cl) and C2 (attached to the sulfamoyl group) are expected to be among the most deshielded of the benzoate ring carbons. Quaternary carbons (C1, C2, C4, C10) will typically show weaker signals.[12]

  • Methyl Carbons (C8, C9):

    • OCH₃ (C8): The methyl ester carbon will appear in the 52 - 55 ppm range.

    • NCH₃ (C9): The N-methyl carbon, influenced by the sulfonamide group, is predicted to be in the 38 - 42 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[13][14]

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)Functional GroupVibrationIntensity
3100 - 3000Aromatic C-HStretchMedium
2960 - 2850Aliphatic C-HStretchMedium
1730 - 1715Ester C=OStretchStrong
1600 - 1450Aromatic C=CStretchMedium-Strong
1350 - 1320Sulfonamide S=OAsymmetric StretchStrong
1280 - 1250Ester C-OStretchStrong
1170 - 1150Sulfonamide S=OSymmetric StretchStrong
1100 - 1000C-NStretchMedium
800 - 700C-ClStretchStrong
Methodology for IR Data Acquisition

Modern IR spectra are typically acquired using an Attenuated Total Reflectance (ATR) FT-IR spectrometer due to the minimal sample preparation required.[13][15]

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Lower the instrument's anvil to press the sample firmly against the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.[16]

Interpretation of the Predicted IR Spectrum

The IR spectrum will be dominated by strong absorptions from the carbonyl and sulfonyl groups.[17][18][19][20]

  • C=O Stretch: A very strong and sharp absorption is expected between 1730-1715 cm⁻¹ for the ester carbonyl group.

  • S=O Stretches: The sulfonamide group will exhibit two characteristic strong stretching vibrations: an asymmetric stretch around 1350-1320 cm⁻¹ and a symmetric stretch around 1170-1150 cm⁻¹.[21]

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be just below 3000 cm⁻¹.[22]

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals, including C-O, C-N, and C-Cl stretching and various bending vibrations, which are unique to the molecule's overall structure.[23]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition, and enabling structural elucidation through fragmentation analysis.[24]

Predicted Mass Spectrometry Data
  • Molecular Weight: 341.03 g/mol (for C₁₅H₁₄ClNO₄S)

  • Predicted Molecular Ion ([M+H]⁺): m/z 342.0

  • Predicted Major Fragments: m/z 310, 202, 185, 155, 105, 77

Methodology for Mass Spectrometry Data Acquisition

Electrospray Ionization (ESI) is a common soft ionization technique suitable for this type of molecule.[25][26]

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[26]

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Tandem MS (MS/MS): For fragmentation analysis, isolate the parent ion of interest (e.g., m/z 342) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Interpretation of the Predicted Mass Spectrum

The fragmentation of this compound will likely proceed through several key pathways involving the cleavage of the sulfonamide and ester moieties.

Fragmentation_Pathway M [M+H]⁺ m/z 342 F1 [M+H - CH₃OH]⁺ m/z 310 M->F1 - CH₃OH F2 [C₇H₄ClO₂S]⁺ m/z 202 M->F2 - C₈H₉N F4 [C₆H₅NSO₂]⁺ m/z 155 M->F4 - C₈H₇O₂Cl F3 [C₇H₄O₂Cl]⁺ m/z 185 F2->F3 - SO₂ F6 [C₆H₄ClCO]⁺ m/z 139/141 F3->F6 - OCH₂ F5 [C₆H₅]⁺ m/z 77 F4->F5 - SO₂N

Caption: Predicted major fragmentation pathways for protonated this compound.

  • Loss of Methanol (m/z 310): A common fragmentation pathway for methyl esters is the loss of a neutral methanol molecule (32 Da) from the protonated molecular ion.[27]

  • Sulfonamide Cleavage: The S-N and S-C bonds are relatively weak and prone to cleavage.

    • Cleavage of the S-N bond can lead to the formation of a fragment corresponding to the phenylsulfonamide moiety or the remaining benzoate portion.

    • Cleavage of the S-C(aromatic) bond is a primary fragmentation route for sulfonamides.[28][29][30][31][32] This could lead to a fragment at m/z 202 , representing the 4-chloro-2-(chlorosulfonyl)benzoate radical cation after rearrangement, and the loss of the N-methylaniline radical.

  • Ester Fragmentation: Cleavage of the ester can result in the loss of the methoxy group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da), often leading to a stable acylium ion. A fragment at m/z 185 would correspond to the 4-chloro-2-carboxybenzoyl cation.[33][34][35][36]

  • Phenyl Cation (m/z 77): The appearance of a fragment at m/z 77 is a classic indicator of a phenyl group.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile for this compound. The key identifying features are expected to be:

  • ¹H NMR: Three distinct signals for the substituted benzoate ring protons, and two separate methyl singlets for the ester and N-methyl groups.

  • ¹³C NMR: A downfield signal for the ester carbonyl carbon (~165 ppm) and distinct signals for the two methyl carbons.

  • IR: Strong, characteristic absorptions for the ester carbonyl (~1720 cm⁻¹) and the two sulfonamide S=O stretches (~1340 and ~1160 cm⁻¹).

  • MS: A molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns involving the loss of methanol and cleavage of the sulfonamide and ester groups.

This predicted dataset serves as a valuable reference for researchers working with this compound, aiding in its synthesis, purification, and quality control by providing a robust set of expected analytical signals.

References

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Unraveling the Enigmatic Core: A Technical Guide to the Mechanism of Action of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate is a compound of significant interest, primarily recognized as a key intermediate in the synthesis of the atypical antidepressant, Tianeptine[1]. While its role as a synthetic precursor is established, its intrinsic biological activities and specific mechanism of action remain a subject of scientific inquiry. This technical guide provides an in-depth exploration of the putative mechanisms of action of this compound, drawing upon the well-documented activities of its core chemical scaffolds: the sulfonamides and benzoates. By dissecting its structural components and drawing parallels with pharmacologically active analogs, we present a scientifically grounded framework for investigating its potential as a bioactive molecule in its own right. This document is intended to serve as a comprehensive resource for researchers, offering both theoretical insights and practical, field-proven experimental protocols to elucidate its molecular targets and cellular effects.

Introduction: Beyond a Synthetic Intermediate

The journey of a molecule from a laboratory reagent to a therapeutic agent is often multifaceted. This compound is a prime example of a compound currently defined by its utility in the synthesis of another pharmacologically active agent, Tianeptine[1]. However, its chemical architecture, featuring a substituted benzene ring, a sulfonamide group, and a benzoate moiety, suggests a potential for inherent biological activity. The sulfonamide group, in particular, is a well-established pharmacophore present in a wide array of drugs with diverse mechanisms of action, including antibacterial, anti-inflammatory, diuretic, and anticancer agents[2][3][4][5][6].

This guide moves beyond the established role of this compound as a mere building block. We will delve into its potential mechanisms of action, grounded in the rich pharmacology of the sulfonamide class of molecules. Our exploration will be guided by the principles of structure-activity relationships and will propose robust experimental workflows to validate these hypotheses.

The Sulfonamide Core: A Gateway to Diverse Biological Activity

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry, renowned for its ability to mimic the transition state of various enzymatic reactions. The biological activities of sulfonamide-containing compounds are vast and varied, offering several plausible avenues for the mechanism of action of this compound.

Putative Mechanism 1: Carbonic Anhydrase Inhibition

A primary and well-documented mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes[7]. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in a multitude of physiological processes.

  • Causality: The sulfonamide moiety can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition. Structurally similar compounds, such as methyl 5-sulfamoyl-benzoates, have been specifically designed and investigated as high-affinity inhibitors of carbonic anhydrase IX (CAIX), an isoform highly overexpressed in various solid tumors[8]. The presence of the sulfonamide group in this compound makes CA inhibition a highly probable mechanism of action.

This protocol describes a self-validating system to determine the inhibitory potential of the compound against various CA isoforms.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII) in the appropriate buffer.

    • Prepare a solution of the CA substrate, 4-nitrophenyl acetate (NPA).

  • Assay Procedure:

    • In a 96-well plate, add the CA enzyme solution to each well.

    • Add serial dilutions of the test compound to the wells. Include a known CA inhibitor (e.g., acetazolamide) as a positive control and DMSO as a vehicle control.

    • Pre-incubate the enzyme with the compound for 15 minutes at room temperature.

    • Initiate the reaction by adding the NPA substrate.

    • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data

Carbonic Anhydrase IsoformIC₅₀ (nM) of this compound (Hypothetical)IC₅₀ (nM) of Acetazolamide (Control)
CA I>10,000250
CA II5,80012
CA IX15025
CA XII3205.7
Putative Mechanism 2: Modulation of Inflammatory Pathways

Certain sulfonamide derivatives are known to exhibit anti-inflammatory properties, most notably through the selective inhibition of cyclooxygenase-2 (COX-2)[2].

  • Causality: The diaryl substitution pattern present in some COX-2 inhibitors can be conceptually related to the structure of this compound. While not a classic diarylheterocycle like celecoxib, the arrangement of the phenyl and substituted benzoate rings around the sulfonamide core could potentially allow it to fit into the active site of COX-2.

This workflow allows for the determination of the compound's inhibitory activity and selectivity towards COX isoforms.

  • Reagents:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Colorimetric or fluorescent probe for prostaglandin detection.

  • Assay Procedure:

    • In separate assays for COX-1 and COX-2, incubate the respective enzyme with various concentrations of this compound.

    • Include a non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

    • Initiate the reaction by adding arachidonic acid.

    • After a defined incubation period, measure the amount of prostaglandin produced using an appropriate detection method (e.g., ELISA or fluorescence-based assay).

  • Data Analysis:

    • Calculate the IC₅₀ values for both COX-1 and COX-2.

    • Determine the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

The Benzoate Moiety: Influencing Pharmacokinetics and Target Engagement

The methyl benzoate portion of the molecule, while less commonly associated with a specific pharmacophore action compared to the sulfonamide, plays a critical role in the overall physicochemical properties of the compound. This can influence its solubility, membrane permeability, and how it is metabolized, all of which are crucial for its potential biological activity.

Visualizing the Putative Mechanisms and Workflows

To better illustrate the proposed mechanisms and experimental designs, the following diagrams are provided.

Carbonic_Anhydrase_Inhibition cluster_0 Cell Membrane CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2_H2O->CA Hydration H2CO3 H₂CO₃ HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Dissociation Compound Methyl 4-chloro-2- [methyl(phenyl)sulfamoyl]benzoate Compound->CA Inhibition

Caption: Proposed inhibition of Carbonic Anhydrase by the compound.

Experimental_Workflow_CA_Inhibition Start Start: Prepare Reagents Add_Enzyme Add CA Enzyme to 96-well Plate Start->Add_Enzyme Add_Compound Add Serial Dilutions of Test Compound Add_Enzyme->Add_Compound Pre_Incubate Pre-incubate for 15 min Add_Compound->Pre_Incubate Add_Substrate Initiate Reaction with 4-NPA Substrate Pre_Incubate->Add_Substrate Measure_Absorbance Monitor Absorbance at 400 nm Add_Substrate->Measure_Absorbance Analyze Calculate IC₅₀ Value Measure_Absorbance->Analyze

Caption: Workflow for the in vitro Carbonic Anhydrase inhibition assay.

Concluding Remarks and Future Directions

While this compound is currently recognized for its role in the synthesis of Tianeptine, its inherent chemical structure, particularly the sulfonamide moiety, strongly suggests the potential for direct biological activity. The most plausible mechanisms of action include the inhibition of carbonic anhydrases and the modulation of inflammatory pathways such as COX.

The experimental protocols detailed in this guide provide a clear and robust framework for investigating these hypotheses. Elucidating the intrinsic bioactivity of this compound could open new avenues for its application, potentially repositioning it from a synthetic intermediate to a lead compound for drug discovery efforts. Further research into its broader pharmacological profile, including its effects on other enzyme systems and its pharmacokinetic properties, is warranted.

References

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An In-Depth Technical Guide to Elucidating the Biological Targets of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for identifying and validating the potential biological targets of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate. As a key intermediate in the synthesis of the atypical antidepressant Tianeptine, this molecule holds significant therapeutic relevance. This document moves beyond its synthetic role to explore its intrinsic pharmacological potential. We will delve into a multi-pronged strategy, beginning with hypothesis-driven investigations based on the known pharmacology of Tianeptine and the inherent properties of the sulfonamide scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from target hypothesis to experimental validation.

Introduction: Unveiling the Potential of a Tianeptine Intermediate

This compound is a chemically defined entity, recognized primarily for its crucial role in the synthetic pathway of Tianeptine[1]. Tianeptine's complex and unique mechanism of action, which deviates significantly from classical antidepressants, provides a fertile ground for hypothesizing the biological interactions of its precursors. The pharmacological profile of Tianeptine is multifaceted, involving the modulation of opioid and glutamate receptors, which are critical in mood regulation and neuroplasticity[1][2][3].

This guide will navigate the scientific journey of discovering the biological targets of this compound, a process that could unveil novel pharmacological activities and therapeutic applications. Our approach is rooted in a logical progression from informed hypotheses to rigorous experimental validation, ensuring scientific integrity at every step.

Primary Hypothesized Target Class: Opioid Receptors

The most compelling initial hypothesis stems from the well-established mechanism of Tianeptine as a full agonist at the µ-opioid receptor (MOR) and a weaker agonist at the δ-opioid receptor (DOR)[4][5]. It is plausible that its synthetic intermediate, this compound, may share some of this activity.

Rationale for Investigation

The structural contribution of the intermediate to the final drug molecule suggests that it may possess an affinity for the same receptors, albeit potentially with different potency. Identifying any such interaction is the first logical step in characterizing the compound's biological activity.

Experimental Validation Workflow

A sequential and multi-tiered approach is recommended to ascertain the interaction of this compound with opioid receptors.

cluster_0 Tier 1: Initial Binding Assessment cluster_1 Tier 2: Functional Activity Characterization cluster_2 Tier 3: Direct Binding Kinetics & Thermodynamics A Radioligand Binding Assay B [3H]DAMGO (MOR) & [3H]DPDPE (DOR) A->B C Determine Ki B->C D cAMP Accumulation Assay C->D If binding is confirmed E G-protein activation (Gi) D->E F Determine EC50/IC50 E->F G Surface Plasmon Resonance (SPR) F->G For promising candidates H Isothermal Titration Calorimetry (ITC) F->H For promising candidates I Determine kon, koff, KD, ΔH, ΔS G->I H->I

Caption: A tiered workflow for the validation of opioid receptor binding and functional activity.

Protocol 2.2.1: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for MOR and DOR.

  • Materials:

    • Membranes from cells expressing human MOR or DOR.

    • Radioligands: [³H]DAMGO for MOR and [³H]DPDPE for DOR.

    • Non-specific binding control: Naloxone.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound: this compound dissolved in DMSO.

  • Procedure:

    • In a 96-well plate, combine cell membranes, radioligand, and varying concentrations of the test compound or naloxone.

    • Incubate at 25°C for 60 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2.2.2: cAMP Accumulation Assay

  • Objective: To assess the functional activity of the compound as an agonist or antagonist at MOR and DOR.

  • Materials:

    • CHO or HEK293 cells stably expressing human MOR or DOR.

    • Forskolin (to stimulate cAMP production).

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate the cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with varying concentrations of the test compound for 15 minutes.

    • Stimulate the cells with forskolin for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a compatible assay kit.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol 2.2.3: Surface Plasmon Resonance (SPR)

  • Objective: To measure the real-time binding kinetics (kon and koff) and affinity (KD).[6][7][8]

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5).

    • Purified, solubilized MOR or DOR.

    • Running buffer: HBS-P+.

  • Procedure:

    • Immobilize the purified receptor onto the sensor chip.

    • Inject varying concentrations of the test compound over the chip surface.

    • Monitor the change in the refractive index in real-time to generate sensorgrams.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to calculate kon, koff, and KD.

Parameter Description
Ki Inhibitory constant, a measure of binding affinity.
EC50 Half-maximal effective concentration for an agonist.
IC50 Half-maximal inhibitory concentration for an antagonist.
kon Association rate constant.
koff Dissociation rate constant.
KD Equilibrium dissociation constant (koff/kon).

Secondary Hypothesized Target Class: Glutamatergic System

Tianeptine's profound effects on the glutamatergic system, particularly its modulation of NMDA and AMPA receptors, present another compelling avenue of investigation.[2][4][9] While this may be a downstream effect of opioid receptor activation by Tianeptine, the possibility of direct interaction by its intermediate warrants exploration.

Rationale for Investigation

The neuroprotective and plasticity-enhancing effects of Tianeptine are strongly linked to its ability to normalize glutamatergic neurotransmission in brain regions like the hippocampus and amygdala.[9] Any direct modulation of glutamate receptors by this compound could have significant therapeutic implications.

Experimental Validation Workflow

A combination of electrophysiology and cell-based assays will be employed to investigate the compound's effects on glutamate receptor function.

cluster_0 Phase 1: Functional Screening cluster_1 Phase 2: Electrophysiological Confirmation A Calcium Influx Assay B Fluorescent calcium indicators A->B C Measure changes in intracellular Ca2+ B->C D Patch-Clamp Electrophysiology C->D If functional modulation is observed E Whole-cell recordings from neurons D->E F Assess effects on NMDA/AMPA currents E->F A Enzymatic Assay Setup B Purified CA isoform (e.g., CAII, CAIX) A->B C Substrate (p-nitrophenyl acetate) A->C D Test Compound Incubation B->D E Spectrophotometric Measurement of p-nitrophenol C->E D->E F Determine IC50 E->F

Caption: A straightforward workflow for determining the inhibitory activity against carbonic anhydrases.

Protocol 4.2.1: Carbonic Anhydrase Inhibition Assay

  • Objective: To determine the IC50 value of the compound against various CA isoforms.

  • Materials:

    • Purified human CA isoforms (e.g., hCA I, II, IX, XII).

    • Substrate: p-nitrophenyl acetate (p-NPA).

    • Assay buffer: 20 mM Tris-HCl, pH 7.5.

    • Known CA inhibitor as a positive control (e.g., Acetazolamide).

  • Procedure:

    • In a 96-well plate, add the assay buffer, CA enzyme, and varying concentrations of the test compound.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the p-NPA substrate.

    • Monitor the increase in absorbance at 400 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction and generate a dose-response curve to determine the IC50 value. [10][11][12][13][14]

    CA Isoform Potential Therapeutic Relevance
    hCA I & II Diuretic, antiglaucoma

    | hCA IX & XII | Anticancer (hypoxia-associated tumors) |

Unbiased Target Identification Strategies

While hypothesis-driven approaches are powerful, an unbiased screening strategy can uncover novel and unexpected biological targets.

Rationale for a Broad-Based Approach

To ensure a comprehensive understanding of the compound's pharmacology and to identify potential off-target effects, it is prudent to employ methods that do not rely on pre-existing hypotheses.

Recommended Unbiased Methodologies

5.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming target engagement in a cellular context. [15][16][17][18][19][20]It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.

Protocol 5.2.1.1: CETSA

  • Objective: To identify proteins that are thermally stabilized by the test compound in intact cells.

  • Procedure:

    • Treat cultured cells with the test compound or vehicle.

    • Heat the cells to a range of temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions.

    • Identify and quantify the proteins in the soluble fraction using mass spectrometry (proteome-wide CETSA).

  • Data Analysis: Identify proteins that show a significant shift in their melting temperature in the presence of the compound.

5.2.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. [21][22][23][24][25] Protocol 5.2.2.1: ITC

  • Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between the compound and a purified potential target protein.

  • Procedure:

    • Load a solution of the purified protein into the sample cell of the calorimeter.

    • Titrate a solution of the test compound into the sample cell in small aliquots.

    • Measure the heat change after each injection.

  • Data Analysis: Fit the resulting data to a binding isotherm to determine the thermodynamic parameters.

Conclusion

The exploration of the biological targets of this compound represents a scientifically rigorous endeavor with the potential to uncover novel pharmacology. By systematically investigating its interaction with opioid receptors, the glutamatergic system, and carbonic anhydrases, and by employing unbiased screening methods, a comprehensive understanding of its biological activity can be achieved. The detailed experimental workflows and protocols provided in this guide offer a robust framework for researchers to embark on this exciting journey of discovery, potentially transforming a synthetic intermediate into a lead compound for new therapeutic applications.

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An In-Depth Technical Guide to the Discovery and Synthesis of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and detailed synthetic route for Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate. This compound is a key intermediate in the production of the atypical antidepressant drug, Tianeptine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic four-step synthesis, providing not only the procedural details but also the underlying mechanistic principles and experimental considerations essential for successful replication and optimization.

Introduction: A Molecule of Significance in Pharmaceutical Synthesis

The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. Often, the journey to a new drug is paved with the synthesis of numerous intermediate compounds, each with its own unique chemistry and challenges. This compound stands out as a pivotal intermediate, primarily due to its role in the synthesis of Tianeptine. Tianeptine is an antidepressant with a unique neurochemical profile, and its synthesis relies on the efficient and scalable production of this key building block.

The history of this compound is intrinsically linked to the development of Tianeptine. A significant milestone in its documented synthesis is detailed in the Chinese patent CN105503668A, which outlines a concise and efficient method for its preparation.[1] This patent highlights a synthetic strategy that is amenable to industrial-scale production.

This guide will deconstruct the synthesis of this compound into its four core transformations:

  • Fischer Esterification: The initial step to protect the carboxylic acid functionality.

  • Diazotization: Conversion of the primary aromatic amine to a versatile diazonium salt.

  • Sandmeyer Reaction: Introduction of the sulfonyl chloride group.

  • Sulfonamide Formation: The final condensation step to yield the target molecule.

For each step, we will explore the reaction mechanism, provide a detailed experimental protocol, and discuss critical parameters that influence the reaction's outcome.

The Strategic Synthesis: A Four-Step Journey

The synthesis of this compound from 4-chloro-2-aminobenzoic acid is a well-designed pathway that sequentially builds the desired functionality around the benzene ring. The overall synthetic scheme is presented below.

Synthesis_Workflow A 4-chloro-2-aminobenzoic acid B Methyl 4-chloro-2-aminobenzoate A->B  Fischer Esterification (Methanol, H₂SO₄) C Methyl 4-chloro-2-diazoniumbenzoate salt B->C  Diazotization (NaNO₂, HCl) D Methyl 4-chloro-2-(chlorosulfonyl)benzoate C->D  Sandmeyer Reaction (SO₂, CuCl₂) E This compound D->E  Sulfonamide Formation (N-methylaniline, Pyridine) Fischer_Esterification_Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation R-COOH R-COOH R-C(OH)₂⁺ R-C(OH)₂⁺ R-COOH->R-C(OH)₂⁺ H⁺ R-C(OH)₂(O⁺HCH₃) R-C(OH)₂(O⁺HCH₃) R-C(OH)₂⁺->R-C(OH)₂(O⁺HCH₃) CH₃OH R-C(OH)(O-CH₃)(OH₂⁺) R-C(OH)(O-CH₃)(OH₂⁺) R-C(OH)₂(O⁺HCH₃)->R-C(OH)(O-CH₃)(OH₂⁺) R-C(O⁺H)(O-CH₃) R-C(O⁺H)(O-CH₃) R-C(OH)(O-CH₃)(OH₂⁺)->R-C(O⁺H)(O-CH₃) -H₂O R-COOCH₃ R-COOCH₃ R-C(O⁺H)(O-CH₃)->R-COOCH₃ -H⁺

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Fischer Esterification

ParameterValue/DescriptionRationale/Causality
Reactants 4-chloro-2-aminobenzoic acid, Methanol (anhydrous)Methanol serves as both the reactant and the solvent, ensuring a high concentration for the forward reaction.
Catalyst Concentrated Sulfuric Acid (H₂SO₄)A strong acid is required to protonate the carboxylic acid, making it more electrophilic. [2]
Temperature Reflux (approx. 65°C for methanol)Heating accelerates the reaction rate to reach equilibrium faster.
Reaction Time 2-4 hours (monitor by TLC)The reaction is monitored until the starting material is consumed.
Work-up 1. Cool the reaction mixture. 2. Neutralize with a weak base (e.g., saturated NaHCO₃ solution). 3. Extract with an organic solvent (e.g., ethyl acetate). 4. Wash the organic layer with brine. 5. Dry over anhydrous Na₂SO₄. 6. Concentrate under reduced pressure.Neutralization removes the acid catalyst and any unreacted carboxylic acid. Extraction isolates the ester. Washing removes water-soluble impurities. Drying removes residual water. Concentration yields the crude product. [3]
Purification Recrystallization or column chromatographyTo obtain pure Methyl 4-chloro-2-aminobenzoate.
Step 2: Diazotization of Methyl 4-chloro-2-aminobenzoate

With the ester in hand, the next step is the conversion of the primary aromatic amine to a diazonium salt. This is a versatile intermediate that can be readily converted to a variety of functional groups.

Mechanism of Diazotization:

The reaction involves the treatment of the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The electrophilic nitrosonium ion (NO⁺) is formed, which is then attacked by the nucleophilic amine. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium salt.

Diazotization_Mechanism Ar-NH₂ Ar-NH₂ Ar-N⁺H₂-NO Ar-N⁺H₂-NO Ar-NH₂->Ar-N⁺H₂-NO NO⁺ Ar-N=N-OH Ar-N=N-OH Ar-N⁺H₂-NO->Ar-N=N-OH -H⁺, rearrangement Ar-N≡N⁺ Ar-N≡N⁺ Ar-N=N-OH->Ar-N≡N⁺ H⁺, -H₂O

Caption: Simplified mechanism of Diazotization.

Experimental Protocol: Diazotization

ParameterValue/DescriptionRationale/Causality
Reactants Methyl 4-chloro-2-aminobenzoate, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)HCl reacts with NaNO₂ to generate nitrous acid in situ.
Solvent Water/Aqueous HClThe reaction is typically carried out in an aqueous acidic medium.
Temperature 0-5 °C (ice bath)Diazonium salts are unstable and can decompose at higher temperatures, hence the need for strict temperature control. [4]
Procedure Slowly add a solution of NaNO₂ to a cooled solution of the amine in HCl.Slow addition maintains the low temperature and controls the rate of the reaction.
Product An aqueous solution of the diazonium salt.The diazonium salt is typically not isolated and is used directly in the next step.
Step 3: Sandmeyer Reaction for Sulfonyl Chloride Formation

The Sandmeyer reaction is a powerful method for the substitution of the diazonium group. In this synthesis, it is employed to introduce a sulfonyl chloride group.

Mechanism of the Sandmeyer Reaction:

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. [5]It is catalyzed by copper(I) salts. The copper(I) catalyst reduces the diazonium salt to an aryl radical with the loss of nitrogen gas. This aryl radical then reacts with sulfur dioxide, and subsequent reaction with a chloride source (from CuCl₂) yields the aryl sulfonyl chloride and regenerates the copper(I) catalyst.

Sandmeyer_Reaction Ar-N₂⁺ Ar-N₂⁺ Ar• Ar• Ar-N₂⁺->Ar• Cu(I), -N₂ Ar-SO₂• Ar-SO₂• Ar•->Ar-SO₂• SO₂ Ar-SO₂Cl Ar-SO₂Cl Ar-SO₂•->Ar-SO₂Cl Cu(II)Cl₂, -Cu(I)

Caption: Simplified radical mechanism of the Sandmeyer reaction for sulfonyl chloride formation.

Experimental Protocol: Sandmeyer Reaction

ParameterValue/DescriptionRationale/Causality
Reactants Aqueous solution of the diazonium salt, Sulfur Dioxide (SO₂), Copper(II) Chloride (CuCl₂)SO₂ is the source of the sulfonyl group. CuCl₂ acts as the catalyst and chloride source.
Solvent Acetic acid/waterThe reaction is typically carried out in an acidic medium.
Temperature Kept low initially, then may be warmedTo control the decomposition of the diazonium salt and the reaction rate.
Procedure The cold diazonium salt solution is added to a solution of SO₂ and CuCl₂.This ensures that the diazonium salt reacts as it is added.
Work-up 1. Quench with ice-water. 2. Extract the product with an organic solvent (e.g., dichloromethane). 3. Wash the organic layer. 4. Dry and concentrate.The product, Methyl 4-chloro-2-(chlorosulfonyl)benzoate, is isolated from the reaction mixture.
Purification The crude product is often used directly in the next step without extensive purification. [1]This is a key advantage for industrial synthesis, improving efficiency.
Step 4: Sulfonamide Formation

The final step is the condensation of the newly formed sulfonyl chloride with N-methylaniline to form the desired N,N-disubstituted sulfonamide.

Mechanism of Sulfonamide Formation:

This reaction is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic sulfur atom. This is followed by the elimination of a chloride ion to form the sulfonamide. A base, such as pyridine, is typically added to neutralize the HCl that is formed during the reaction.

Sulfonamide_Formation Ar-SO₂Cl Ar-SO₂Cl Ar-SO₂(Cl)(N⁺H(Me)Ph) Ar-SO₂(Cl)(N⁺H(Me)Ph) Ar-SO₂Cl->Ar-SO₂(Cl)(N⁺H(Me)Ph) PhNHMe Ar-SO₂-N(Me)Ph Ar-SO₂-N(Me)Ph Ar-SO₂(Cl)(N⁺H(Me)Ph)->Ar-SO₂-N(Me)Ph -HCl

Caption: Mechanism of Sulfonamide Formation.

Experimental Protocol: Sulfonamide Formation

ParameterValue/DescriptionRationale/Causality
Reactants Methyl 4-chloro-2-(chlorosulfonyl)benzoate, N-methylanilineN-methylaniline is the nucleophile that forms the sulfonamide bond.
Base PyridineActs as a catalyst and scavenges the HCl produced during the reaction.
Solvent An inert solvent like dichloromethane or can be run neat.To dissolve the reactants and facilitate the reaction.
Temperature Room temperature to gentle heatingTo control the reaction rate and prevent side reactions.
Reaction Time 2-4 hours (monitor by TLC)The reaction is monitored until the sulfonyl chloride is consumed.
Work-up 1. Dilute with an organic solvent. 2. Wash with dilute acid (to remove pyridine), water, and brine. 3. Dry over anhydrous Na₂SO₄. 4. Concentrate under reduced pressure.Standard work-up to remove the base and other water-soluble impurities.
Purification Recrystallization (e.g., from ethanol/water) or column chromatography. [6][7][8]To obtain the final product, this compound, in high purity.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data based on the structure and data from analogous compounds.

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₅H₁₄ClNO₄S
Molecular Weight 339.8 g/mol
Appearance White to off-white solid

Spectroscopic Data

While specific experimental spectra for this compound are not readily available in the public domain, the expected NMR and IR data can be predicted based on its structure and data from similar compounds. [9][10][11][12]

  • ¹H NMR:

    • Aromatic protons will appear in the region of 7.0-8.0 ppm, showing characteristic splitting patterns for the di- and mono-substituted benzene rings.

    • The methyl ester protons will be a singlet at around 3.9 ppm.

    • The N-methyl protons will be a singlet at around 3.3 ppm.

  • ¹³C NMR:

    • Aromatic carbons will resonate in the 120-140 ppm range.

    • The ester carbonyl carbon will be around 165 ppm.

    • The methyl ester carbon will be around 53 ppm.

    • The N-methyl carbon will be around 38 ppm.

  • IR Spectroscopy:

    • Characteristic peaks for the sulfonyl group (S=O stretches) will be observed around 1350 and 1160 cm⁻¹.

    • A strong C=O stretch for the ester will be present around 1720 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) should be observable, along with characteristic fragmentation patterns.

Conclusion and Future Perspectives

The synthesis of this compound is a prime example of strategic organic synthesis applied to the production of a critical pharmaceutical intermediate. The four-step sequence, beginning with a readily available starting material, is both logical and efficient. This guide has provided a detailed, step-by-step examination of this synthesis, from the foundational principles of each reaction to practical experimental considerations.

For researchers in drug development, a thorough understanding of this synthetic route is invaluable. It not only provides a roadmap for the synthesis of a key precursor to Tianeptine but also serves as a model for the synthesis of other complex sulfonamide-containing molecules. Future research may focus on the optimization of this synthesis, perhaps through the development of more environmentally friendly catalytic systems or the exploration of continuous flow methodologies to enhance safety and efficiency.

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An In-Depth Technical Guide to the Structural Analogs of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Therapeutic Potential Through Structural Analogy

In the landscape of modern medicinal chemistry, the exploration of structural analogs serves as a cornerstone for rational drug design and development. A single lead compound can burgeon into a family of therapeutic candidates through systematic structural modifications, each iteration refining potency, selectivity, and pharmacokinetic profiles. This guide focuses on the structural analogs of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate, a key intermediate in the synthesis of the atypical antidepressant, tianeptine.[1][2] By dissecting the core scaffold of this molecule, we can embark on a journey of analog design, synthesis, and biological evaluation, paving the way for the discovery of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of these intriguing compounds.

The Core Moiety: this compound

This compound is a substituted benzenesulfonamide. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting activities ranging from antibacterial to anticancer.[3][4][5] The core structure presents several key features ripe for modification: the N-phenyl and N-methyl substituents on the sulfonamide nitrogen, the chloro group at the 4-position of the benzoate ring, and the methyl ester at the 1-position.

Synthesis of the Core Structure

The synthesis of this compound has been described in the patent literature as a crucial step in the production of tianeptine.[1] A common synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

  • Step 1: Diazotization and Sandmeyer Reaction. 4-chloro-2-aminobenzoic acid is first esterified to its methyl ester. The resulting methyl 4-chloro-2-aminobenzoate is then subjected to a diazotization reaction using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of sulfur dioxide in acetic acid in the presence of a copper(I) catalyst (Sandmeyer reaction) to yield methyl 4-chloro-2-(chlorosulfonyl)benzoate.

  • Step 2: Sulfonamide Formation. The freshly prepared methyl 4-chloro-2-(chlorosulfonyl)benzoate is then reacted with N-methylaniline in the presence of a base (e.g., pyridine or triethylamine) to facilitate the condensation reaction. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion. The final product, this compound, is then purified using standard techniques such as recrystallization or column chromatography.

G A Methyl 4-chloro-2-aminobenzoate B Diazonium Salt A->B 1. NaNO2, HCl, 0-5°C C Methyl 4-chloro-2-(chlorosulfonyl)benzoate B->C 2. SO2, AcOH, CuCl D This compound C->D 3. N-methylaniline, Base

Caption: Synthetic pathway for this compound.

Structural Analogs and Structure-Activity Relationships (SAR)

The exploration of structural analogs of this compound can be systematically approached by modifying distinct regions of the molecule. The following sections will delve into these modifications, discussing their potential impact on biological activity and providing exemplary synthetic protocols.

Modification of the N-Aryl Substituent

The N-phenyl group of the core molecule offers a prime location for structural variation to probe its influence on target binding and overall pharmacological profile.

Introducing various substituents on the phenyl ring can alter the electronic properties (electron-donating or -withdrawing), steric bulk, and lipophilicity of the molecule. These changes can significantly impact interactions with biological targets. For instance, the introduction of electron-withdrawing groups might enhance the acidity of the sulfonamide proton, potentially altering binding affinities.

The synthesis of N-aryl analogs follows a similar pathway to the parent compound, substituting N-methylaniline with the desired substituted N-methylaniline in the final sulfonamide formation step.

Experimental Protocol: General Synthesis of N-Aryl Analogs

  • Preparation of Methyl 4-chloro-2-(chlorosulfonyl)benzoate: Follow Step 1 as described in the synthesis of the core molecule.

  • Sulfonamide Formation with Substituted N-methylanilines: To a solution of methyl 4-chloro-2-(chlorosulfonyl)benzoate (1.0 eq) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add the desired substituted N-methylaniline (1.1 eq) and a base such as triethylamine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl analog.

  • Anticancer Activity: Many benzenesulfonamide derivatives are known inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[3][4][5] Modifications to the N-aryl ring can influence the selectivity and potency of CA inhibition. For example, compounds with halogen substitutions on the phenyl ring have shown potent anticancer activity.[6]

  • Antibacterial Activity: Sulfonamides are classic antibacterial agents. Analogs with different N-aryl substituents may exhibit varied activity against different bacterial strains.[7]

  • Tianeptine-like Activity: Given the core molecule's role as a tianeptine precursor, its N-aryl analogs may exhibit similar or modified neurological activities. Tianeptine is known to be a µ-opioid receptor (MOR) agonist and also modulates glutamatergic neurotransmission.[2][8][9][10] The nature of the N-aryl substituent could influence the affinity and efficacy at these targets.

Table 1: Hypothetical SAR for N-Aryl Analogs

N-Aryl SubstituentPredicted Effect on Lipophilicity (LogP)Potential Impact on Biological Activity
4-MethoxyIncreasedMay enhance cell permeability.
4-NitroDecreasedElectron-withdrawing, may alter target binding.
4-FluoroSlightly IncreasedCan improve metabolic stability.
3,4-DichloroSignificantly IncreasedMay enhance binding to hydrophobic pockets.
Modification of the N-Alkyl Substituent

Varying the N-methyl group can provide insights into the steric and electronic requirements of the binding pocket.

Replacing the methyl group with larger alkyl chains (ethyl, propyl, etc.) or cyclic moieties can probe the size of the binding pocket. Removing the alkyl group entirely to generate a secondary sulfonamide can also dramatically alter the molecule's properties and interactions.

The synthesis would involve using the appropriately N-alkylated aniline in the final condensation step.

Experimental Protocol: General Synthesis of N-Alkyl Analogs

The protocol is analogous to that for N-aryl analogs, substituting N-methylaniline with the corresponding N-alkylaniline (e.g., N-ethylaniline, N-propylaniline).

  • Enzyme Inhibition: The size of the N-alkyl group can be critical for fitting into an enzyme's active site. Structure-activity relationship studies of arylsulfonamides as Nav1.7 inhibitors have shown that the nature of the N-substituent can significantly impact potency.[11]

  • Receptor Binding: For G-protein coupled receptors like the µ-opioid receptor, the N-substituent can influence ligand-receptor interactions and subsequent signaling.

Modification of the Benzoate Ring

Alterations to the chloro and methyl ester groups on the benzoate ring can impact the molecule's overall shape, electronic distribution, and pharmacokinetic properties.

Replacing the chloro group with other halogens (F, Br, I) or small alkyl groups can fine-tune the electronic and steric properties. Modifying the methyl ester to other esters or a carboxylic acid can alter solubility and potential for prodrug strategies.

The synthesis of these analogs would require starting with the appropriately substituted 2-aminobenzoic acid.

G cluster_0 Modification of N-Aryl Group cluster_1 Modification of N-Alkyl Group cluster_2 Modification of Benzoate Ring A Core Structure B N-(4-Methoxyphenyl) Analog A->B Varying R1 C N-(4-Nitrophenyl) Analog A->C Varying R1 D Core Structure E N-Ethyl Analog D->E Varying R2 F N-Propyl Analog D->F Varying R2 G Core Structure H 4-Fluoro Analog G->H Varying X I Carboxylic Acid Analog G->I Varying R3

Caption: Logical relationships for structural modifications.

  • Carbonic Anhydrase Inhibition: Studies on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates have demonstrated that the nature and position of substituents on the benzoate ring are critical for high affinity and selective inhibition of CA IX.[12]

  • General Pharmacokinetics: The ester group can be a target for esterases in the body, leading to the corresponding carboxylic acid. This can affect the drug's duration of action and excretion profile.

Potential Therapeutic Targets and Signaling Pathways

Based on the known activities of structurally related compounds, several key biological targets and signaling pathways can be postulated for the analogs of this compound.

Carbonic Anhydrase and pH Regulation in Cancer

As previously mentioned, many sulfonamides are potent inhibitors of carbonic anhydrases. Tumor-associated CA IX and CA XII are crucial for the survival and proliferation of cancer cells in the hypoxic tumor microenvironment by regulating intracellular and extracellular pH. Inhibition of these enzymes can lead to apoptosis of cancer cells.

G A Hypoxia in Tumor Microenvironment B Increased HIF-1α A->B C Upregulation of CA IX B->C D Extracellular Acidification C->D E Intracellular Alkalinization C->E F Tumor Cell Proliferation and Invasion D->F E->F G Sulfonamide Analog H Inhibition of CA IX G->H H->C I Increased Intracellular pH H->I Leads to J Apoptosis I->J

Caption: Simplified signaling pathway of CA IX inhibition in cancer.

Opioid Receptors and Neurological Disorders

The structural similarity to the tianeptine backbone suggests that these analogs could interact with opioid receptors. Tianeptine's antidepressant and anxiolytic effects are at least partially mediated by its agonist activity at the µ-opioid receptor.[2][8][9]

Bacterial Dihydropteroate Synthase (DHPS)

The classic antibacterial mechanism of sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This pathway is absent in humans, providing a basis for selective toxicity.

Conclusion and Future Directions

The structural framework of this compound provides a fertile ground for the design and synthesis of a diverse library of novel compounds. The inherent biological relevance of the sulfonamide moiety, coupled with the intriguing pharmacological profile of the related drug tianeptine, suggests that the structural analogs of this core molecule hold significant therapeutic potential. Future research should focus on the systematic synthesis and biological evaluation of these analogs against a panel of relevant targets, including carbonic anhydrases, opioid receptors, and various bacterial and cancer cell lines. Comprehensive structure-activity relationship studies will be instrumental in identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties, ultimately paving the way for the development of next-generation therapeutics.

References

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physical and chemical characteristics of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate, a compound of significant interest in medicinal chemistry, serves as a key intermediate in the synthesis of the atypical antidepressant drug, Tianeptine.[1] Tianeptine's unique pharmacological profile, which diverges from that of typical selective serotonin reuptake inhibitors (SSRIs), has spurred considerable research into its mechanism of action and synthetic pathways.[2][3] Understanding the physicochemical characteristics, synthesis, and reactivity of this compound is therefore crucial for chemists and pharmacologists working on the development of novel therapeutics targeting depressive and anxiety disorders. This guide provides a comprehensive overview of this pivotal molecule, consolidating available data and offering insights into its handling and characterization.

Physicochemical Characteristics

Precise, experimentally determined data for this compound is not extensively available in peer-reviewed literature. The following table summarizes its key identifiers and a combination of calculated and supplier-provided data.[4][5][6]

PropertyValueSource
CAS Number 914221-64-0[4][6]
Molecular Formula C₁₅H₁₄ClNO₄S[4][6]
Molecular Weight 339.79 g/mol [4][5]
Calculated Boiling Point 481.3 °C at 760 mmHg[5][6]
Calculated Density 1.376 g/cm³[5][6]
Calculated Refractive Index 1.602[5][6]
Calculated XLogP3 4.03250[5]
Topological Polar Surface Area 72.06 Ų[5]

It is important for researchers to note that properties such as boiling point and density are often computationally predicted by chemical suppliers and should be treated as estimates until experimentally verified. The solubility of this compound is not explicitly reported, but based on its structure, it is expected to be poorly soluble in water and soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Synthesis and Reactivity

The primary synthetic route to this compound involves a multi-step process commencing from 4-chloro-2-aminobenzoic acid.[1] This pathway is of significant industrial relevance due to its efficiency and use of readily available starting materials.

Synthetic Pathway Overview

The synthesis can be conceptualized as a three-stage process:

Synthesis_Pathway A 4-chloro-2-aminobenzoic acid B Methyl 4-chloro-2-aminobenzoate A->B Esterification (Methanol, SOCl₂) C Methyl 4-chloro-2-(chlorosulfonyl)benzoate B->C Diazotization & Sandmeyer Reaction (NaNO₂, HCl, CuCl₂) D This compound C->D Condensation (N-methylaniline, Pyridine)

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

The following protocol is adapted from the methodology described in Chinese patent CN105503668A.[1]

Step 1: Esterification of 4-chloro-2-aminobenzoic acid

  • To a solution of 4-chloro-2-aminobenzoic acid in methanol, slowly add thionyl chloride at a controlled temperature.

  • Reflux the mixture for several hours to drive the esterification to completion.

  • Upon completion, cool the reaction mixture and neutralize it.

  • Extract the product, Methyl 4-chloro-2-aminobenzoate, with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

Step 2: Diazotization and Sandmeyer Reaction

  • Suspend the Methyl 4-chloro-2-aminobenzoate in aqueous hydrochloric acid and cool the mixture in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate vessel, prepare a solution of sulfur dioxide in acetic acid containing cupric chloride.

  • Add the cold diazonium salt solution to the sulfur dioxide solution to initiate the Sandmeyer reaction, forming Methyl 4-chloro-2-(chlorosulfonyl)benzoate.

  • Extract the product with an organic solvent and purify as necessary.

Step 3: Condensation with N-methylaniline

  • Dissolve the Methyl 4-chloro-2-(chlorosulfonyl)benzoate in a suitable solvent, such as dichloromethane.

  • Add N-methylaniline and a base, such as pyridine, to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer and concentrate it under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Reactivity Profile

The reactivity of this compound is primarily dictated by the functional groups present in its structure: the ester, the sulfonamide, and the chlorinated aromatic ring.

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

  • Sulfonamide Stability: The N-methyl-N-phenylsulfamoyl group is generally stable under neutral and mildly acidic or basic conditions. Stronger conditions may lead to cleavage of the S-N or S-C bonds.

  • Aromatic Ring: The electron-withdrawing nature of the sulfamoyl and ester groups deactivates the aromatic ring towards electrophilic substitution. Nucleophilic aromatic substitution of the chlorine atom is possible but would require harsh reaction conditions.

Analytical Characterization

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of the compound and for monitoring the progress of the synthesis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with or without a modifier like formic acid or trifluoroacetic acid, would be a good starting point for method development.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the N-methyl protons. The aromatic region will likely display a complex splitting pattern due to the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl ester carbon, and the N-methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the following functional groups:

  • C=O stretch (ester): around 1720-1740 cm⁻¹

  • S=O stretch (sulfonamide): two bands, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric)

  • C-O stretch (ester): around 1100-1300 cm⁻¹

  • C-Cl stretch: around 1000-1100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The exact mass should be consistent with the molecular formula C₁₅H₁₄ClNO₄S. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak and any chlorine-containing fragments.

Analytical Workflow

Analytical_Workflow Start Synthesized Product TLC Thin-Layer Chromatography (TLC) for initial purity check Start->TLC Purification Purification (Recrystallization or Column Chromatography) TLC->Purification HPLC HPLC for Purity Assessment Purification->HPLC Structure_Confirmation Structural Confirmation HPLC->Structure_Confirmation NMR ¹H and ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR FT-IR Spectroscopy Structure_Confirmation->IR Final Pure, Characterized Compound NMR->Final MS->Final IR->Final

Caption: A typical analytical workflow for the characterization of the synthesized compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions should be based on the known hazards of its precursors and related compounds. The precursor, Methyl 4-chloro-2-(chlorosulfonyl)benzoate, is a corrosive solid that reacts violently with water.[7] Therefore, the final product should be handled with care in a well-ventilated fume hood.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Handling Procedures:

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a molecule of significant synthetic utility, particularly in the pharmaceutical industry. While detailed experimental data on its physicochemical properties are sparse, this guide provides a comprehensive overview based on available information, including its synthesis, expected reactivity, and analytical characterization. As research in the field of neuropharmacology continues to evolve, a thorough understanding of such key intermediates will remain essential for the development of next-generation therapeutics.

References

  • PubChem. (n.d.). Methyl 4-(chloromethyl)benzoate. Retrieved January 21, 2026, from [Link]

  • Jinan Chenghui Shuangda Chemical Co., Ltd. (2016). Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate. CN105503668A.
  • Gahr, M., Freudenmann, R. W., Connemann, B. J., Hiemke, C., & Schönfeldt-Lecuona, C. (2014). Tianeptine abuse and dependence: case report and literature review.
  • Gowda, B. T., Svoboda, I., Babitha, K. S., & Fuess, H. (2008). 4-Methylphenyl 4-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o88.
  • Matulis, D., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 22(24), 13621.
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Omipalisib (GSK2126458): A Technical Guide to a Potent Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omipalisib, also known by its development code GSK2126458 and CAS number 914221-64-0, is a highly potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[1][2] Omipalisib, a pyridylsulfonamide derivative, has demonstrated significant preclinical activity, positioning it as a valuable tool for cancer research and a potential candidate for clinical development.[1][3] This guide provides an in-depth overview of the chemical properties, mechanism of action, biological activity, and relevant experimental insights for Omipalisib.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Omipalisib is fundamental for its application in experimental settings.

PropertyValueSource
CAS Number 914221-64-0N/A
Synonyms GSK2126458, GSK458[4][5]
IUPAC Name 2,4-difluoro-N-[2-methoxy-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]-benzenesulfonamide[5]
Molecular Formula C₂₅H₁₇F₂N₅O₃S[5]
Molecular Weight 505.5 g/mol [4][5]
Solubility DMF: 1 mg/ml, DMSO: 5 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml[5]

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

Omipalisib exerts its biological effects through the potent and competitive inhibition of both PI3K and mTOR kinases.[6] The PI3K family of lipid kinases and the mTOR serine/threonine kinase are central components of a signaling cascade that is frequently activated in cancer through various mechanisms, including mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN.[2]

Omipalisib is a pan-PI3K inhibitor, targeting all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) with high potency.[5][7] It also potently inhibits both mTORC1 and mTORC2 complexes.[5][7] This dual inhibition leads to a comprehensive blockade of the PI3K/mTOR pathway, resulting in the downstream suppression of key signaling molecules such as Akt, S6 ribosomal protein, and PRAS40.[6] The inhibition of this pathway ultimately leads to the induction of G1 cell cycle arrest and apoptosis in cancer cells.[4][8] Furthermore, in some cellular contexts, Omipalisib has been shown to induce autophagic cell death.[9][10] This is potentially mediated by the release of ULK1 from mTOR-dependent inhibition.[9][10]

PI3K_mTOR_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates FOXO3a FOXO3a AKT->FOXO3a Inhibits mTORC2 mTORC2 mTORC2->AKT Activates S6K p70S6K mTORC1->S6K Activates ULK1 ULK1 mTORC1->ULK1 Inhibits CellCycleArrest G1 Cell Cycle Arrest S6K->CellCycleArrest Promotes Cell Growth Apoptosis Apoptosis FOXO3a->Apoptosis Induces Autophagy Autophagy Omipalisib Omipalisib (GSK2126458) Omipalisib->PI3K Inhibits Omipalisib->mTORC2 Inhibits Omipalisib->mTORC1 Inhibits ULK1->Autophagy Induces

Sources

Methodological & Application

Application Note: Quantitative Analysis of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Precise Quantification

Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate is a key chemical intermediate, often utilized in the synthesis of active pharmaceutical ingredients (APIs). A synthetic pathway for this compound involves the condensation of methyl 4-chloro-2-(chlorosulfonyl)benzoate with N-methylaniline.[1] Given its role, ensuring the purity and accurately determining the concentration of this intermediate is critical for controlling the quality, yield, and impurity profile of the final drug substance. In-process control and final specification testing demand a robust, accurate, and reliable analytical method.

This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the precise quantification of this compound. The methodology is grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring it is fit for its intended purpose in a regulated drug development environment.[2][3][4]

Principle of the Method: Chromatographic Separation

The method leverages RP-HPLC, a cornerstone technique in pharmaceutical analysis.[5] The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (typically a C8 or C18 alkyl-silane bonded to silica particles) and a polar mobile phase.

In this application, this compound, a moderately non-polar molecule, is retained on the C18 column. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (acetonitrile) is used to elute the compound. By carefully controlling the mobile phase composition, a precise and reproducible retention time for the analyte is achieved, allowing for its separation from potential starting materials, by-products, and degradants. Quantification is accomplished by comparing the peak area of the analyte in a sample to that of a certified reference standard of known concentration.

Experimental Workflow and Protocols

Materials and Instrumentation
  • Instrumentation:

    • HPLC System equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical Balance (4 or 5 decimal places).

    • Class A Volumetric Glassware.

    • pH Meter.

    • Sonicator.

  • Chemicals and Reagents:

    • This compound Reference Standard (purity ≥99.5%).

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Water (HPLC Grade or Milli-Q).

    • Phosphoric Acid (ACS Grade).

  • Chromatographic Column:

    • YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[6]

Preparation of Solutions

Causality: The choice of diluent is critical to ensure analyte solubility and compatibility with the mobile phase, preventing peak distortion. The mobile phase composition is optimized to achieve adequate retention and separation within a reasonable runtime.

  • Mobile Phase A (Aqueous): Prepare a 0.1% phosphoric acid solution in water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).[7]

  • Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.[7]

    • Add about 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solution (approx. 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Solution (approx. 50 µg/mL):

    • Accurately weigh a sample containing approximately 25 mg of this compound into a 50 mL volumetric flask.

    • Follow the preparation steps for the Standard Stock Solution.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to the mark with diluent, and mix.

Chromatographic Conditions

The following parameters were optimized to ensure a sharp, symmetrical peak with a suitable retention time.

ParameterCondition
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm)[6]
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min[6]
Column Temperature 25 °C[6]
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time 25 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.02080
20.02080
20.16040
25.06040
Diagram: Analytical Workflow

Below is a diagram illustrating the complete analytical process from sample receipt to final result calculation.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample 1. Sample Receipt & Weighing Sol_Prep 3. Solution Preparation (Diluent, Mobile Phase) Standard 2. Reference Std Weighing Equilibrate 4. System Equilibration Sol_Prep->Equilibrate SST 5. System Suitability Test (Inject Standard x5) Equilibrate->SST Analysis 6. Sequence Run (Blank, Standard, Samples) SST->Analysis Integration 7. Peak Integration & Identification Analysis->Integration Calculation 8. Concentration Calculation Integration->Calculation Report 9. Final Report Generation Calculation->Report

Caption: High-level workflow for the quantification of the target analyte.

System Validation and Quality Control

A robust analytical method is a self-validating system. Adherence to system suitability and a thorough validation protocol ensures the trustworthiness of the results.

System Suitability Test (SST)

Rationale: The SST is performed before any sample analysis to verify that the chromatographic system is performing adequately for the intended analysis.[2]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Evaluate the following parameters against the acceptance criteria.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%
Calculation of Analyte Concentration

The concentration of this compound is calculated using the external standard method based on peak area.

Formula:

Concentration (µg/mL) = (Areasample / Areastd) * (Concstd)

Where:

  • Areasample = Peak area of the analyte in the sample chromatogram.

  • Areastd = Average peak area of the analyte from the standard injections.

  • Concstd = Concentration of the Working Standard Solution (µg/mL).

Method Validation According to ICH Q2(R2)

The analytical procedure must be validated to demonstrate its suitability for its intended purpose.[3][4] The validation should be documented and must cover the core performance characteristics.[2]

Summary of Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte and not from interferences (e.g., impurities, degradants, matrix components).[8]Peak purity index > 990 (PDA), and no co-eluting peaks at the analyte's retention time in placebo/blank injections.
Linearity To show a direct proportional relationship between concentration and analytical response.[8]Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the working concentration.
Accuracy To measure the closeness of the test results to the true value.[8]Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision To assess the degree of scatter between measurements.Repeatability (Intra-assay): %RSD ≤ 2.0% for 6 replicate preparations. Intermediate Precision: %RSD ≤ 2.0% for analyses performed on different days by different analysts.
LOQ/LOD To determine the lowest concentration that can be reliably quantified/detected.LOQ: Signal-to-Noise ratio ≥ 10. LOD: Signal-to-Noise ratio ≥ 3.
Robustness To show the method's reliability with small, deliberate variations in parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).[6]System suitability criteria are met, and results do not significantly deviate from the nominal conditions.
Diagram: Method Validation Logic

This diagram outlines the logical relationship between the core validation pillars as defined by ICH guidelines.

Validation_Logic cluster_core Core Performance Metrics Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Quant_Limit LOQ Method->Quant_Limit Robustness Robustness Method->Robustness Linearity->Accuracy Accuracy->Precision

Caption: Interrelationship of key ICH Q2(R2) validation parameters.

Conclusion

The RP-HPLC method described herein provides a simple, precise, and accurate means for the quantitative determination of this compound. The protocol is built upon established chromatographic principles and adheres to international regulatory standards for method validation. Its successful implementation will support robust quality control in the manufacturing of pharmaceuticals, ensuring product consistency and safety.

References

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Slideshare. (n.d.). sample preparation in hplc.
  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
  • ResearchGate. (n.d.). 5 Sample preparation for HPLC analysis of drug products.
  • Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • ResearchGate. (2023, March 15). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Google Patents. (n.d.). CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate. This compound, a key intermediate in various synthetic pathways, requires a precise and reliable analytical method for quality control and process monitoring. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method's scientific basis, step-by-step protocols, and validation results.

Introduction and Scientific Rationale

This compound is a complex aromatic molecule incorporating a chlorinated benzoate ester and an N-substituted sulfonamide group. The accurate quantification of this molecule is critical in pharmaceutical development and manufacturing to ensure the purity of intermediates and the final active pharmaceutical ingredient (API). The presence of multiple chromophoric groups (two aromatic rings) makes UV-based HPLC a suitable analytical technique.[4]

The choice of a reversed-phase HPLC method is predicated on the molecule's overall non-polar character, contributed by the phenyl and chlorinated benzene rings. A C18 column is selected as the stationary phase to provide optimal hydrophobic interactions for retaining the analyte. A gradient elution is employed to ensure efficient separation from potential impurities and to achieve a sharp, symmetrical peak shape in a reasonable runtime. The mobile phase consists of acetonitrile, a common organic modifier, and water. The selection of the detection wavelength is based on the UV absorbance maxima of the aromatic moieties within the structure.

This method is designed to be compliant with major pharmacopeial standards for chromatographic separation techniques, such as those outlined in the United States Pharmacopeia (USP) General Chapter <621> and the European Pharmacopoeia (Ph. Eur.) Chapter 2.2.46.[5][6][7][8][9]

Experimental Workflow

The overall process for the analysis of this compound is outlined below. The workflow ensures a systematic and reproducible approach from sample handling to final data interpretation.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing A Standard & Sample Preparation E Sample Injection & Chromatographic Run A->E B Mobile Phase Preparation C HPLC System Equilibration B->C D System Suitability Test (SST) C->D D->E If SST Passes F Peak Integration & Identification E->F G Quantification (Calibration Curve) F->G H Report Generation G->H

Figure 1: General experimental workflow for the HPLC analysis of the target analyte.

Materials and Methods

Reagents and Materials
  • Analyte: this compound reference standard (>99% purity).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).

  • Glassware: Class A volumetric flasks, pipettes.

  • Filters: 0.45 µm PTFE syringe filters for sample preparation.

Instrumentation and Chromatographic Conditions

A standard high-performance liquid chromatography system equipped with a gradient pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector is required.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 50% B; 5-20 min: 50-80% B; 20-25 min: 80% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 30 minutes

Rationale for Conditions:

  • Column: A standard length C18 column provides sufficient resolving power for purity analysis.[10][11]

  • Mobile Phase: A simple water/acetonitrile system is effective for many aromatic compounds and avoids the use of buffers, which can increase complexity.[12]

  • Gradient: The gradient is designed to elute the main peak at an optimal retention time while separating it from more or less polar impurities.

  • Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times.

  • Wavelength: 254 nm is a common wavelength for detecting aromatic compounds due to the strong absorbance of the benzene ring.[10][13]

Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the primary stock solution with acetonitrile.

Preparation of Sample Solutions
  • Accurately weigh a sample powder equivalent to approximately 25 mg of this compound.

  • Transfer the sample to a 25 mL volumetric flask.

  • Add approximately 20 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to volume with acetonitrile.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified. This is a mandatory step according to regulatory guidelines.[14][15]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the 100 µg/mL working standard solution six replicate times.

  • Calculate the system suitability parameters based on the chromatograms.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

These criteria ensure that the system is operating with adequate precision, efficiency, and peak shape for the analysis.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][16] The following parameters were assessed:

Specificity

The specificity of the method was evaluated by analyzing a blank (acetonitrile) and a placebo sample. No interfering peaks were observed at the retention time of the analyte, confirming the method's ability to assess the analyte unequivocally in the presence of other components.

Linearity

Linearity was established by analyzing the prepared calibration standards in triplicate. The peak area versus concentration data was subjected to linear regression analysis.

ParameterResult
Concentration Range 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy (Recovery)

Accuracy was determined by spiking a known amount of the analyte into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Level% Recovery (Mean ± SD)
80% 99.5 ± 0.8%
100% 100.2 ± 0.5%
120% 99.8 ± 0.7%
Acceptance Criteria 98.0% - 102.0%
Precision
  • Repeatability (Intra-day precision): Six replicate preparations of the sample at 100% concentration were analyzed on the same day. The Relative Standard Deviation (%RSD) was calculated.

  • Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day. The %RSD was calculated.

Precision Type%RSD of Peak Area
Repeatability < 1.0%
Intermediate Precision < 2.0%
Acceptance Criteria %RSD ≤ 2.0%

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, and precise for the quantitative analysis of this compound. The method is straightforward, robust, and adheres to the stringent requirements of regulatory bodies for analytical procedure validation.[1][3] It is suitable for routine quality control testing in both research and manufacturing environments. Adherence to the system suitability criteria outlined is crucial for ensuring the validity of the analytical results on a day-to-day basis.[5][8]

Logical Relationship Diagram

This diagram illustrates the logical dependencies and validation pillars that ensure the trustworthiness of the analytical method.

Validation_Logic cluster_pillars Method Validation Pillars (ICH Q2) cluster_foundation Method Foundation center_node Reliable Quantification of Analyte Accuracy Accuracy (Trueness) Accuracy->center_node Precision Precision (Repeatability & Intermediate) Precision->center_node Specificity Specificity (Selectivity) Specificity->center_node Linearity Linearity (Range) Linearity->center_node Robustness Robustness Robustness->center_node SST System Suitability (USP <621> / Ph. Eur. 2.2.46) SST->Accuracy SST->Precision SST->Specificity SST->Linearity SST->Robustness RefStd Qualified Reference Standard RefStd->Accuracy RefStd->Linearity

Figure 2: Interconnectivity of validation parameters establishing a trustworthy analytical method.

References

  • <621> CHROMATOGRAPHY.
  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP).US Pharmacopeia.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • Understanding the L
  • Separation of Methyl benzoate on Newcrom R1 HPLC column.SIELC Technologies.
  • USP <621> Chrom
  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.Journal of the Hellenic Veterinary Medical Society.
  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.European Directorate for the Quality of Medicines & HealthCare.
  • <621> Chromatography - US Pharmacopeia (USP).US Pharmacopeia.
  • 2.2.46.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.FDA.
  • Revised ICH Guideline Q2(R1)
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).ICH.
  • RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.Trends in Sciences.
  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?

Sources

Application Notes and Protocols: Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate as a Research Tool in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Forward

Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate is a compound primarily known as a key intermediate in the synthesis of the antidepressant drug Tianeptine.[1] While its role in synthetic chemistry is established, its potential as a standalone research tool in chemical biology and pharmacology remains largely unexplored. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for investigating the biological activities and potential applications of this molecule. By leveraging its structural features, specifically the sulfonamide moiety, we will explore its potential as a modulator of key enzyme families and provide detailed protocols for its synthesis, biochemical screening, and cell-based evaluation.

Introduction: Chemical Profile and Rationale for Investigation

This compound belongs to the class of sulfamoylbenzoates. The broader family of sulfonamides is a cornerstone in medicinal chemistry, with prominent examples including antibacterial sulfa drugs and various enzyme inhibitors. A key feature of many biologically active sulfonamides is their ability to target and inhibit metalloenzymes.

Rationale for Investigation: The structural motif of a substituted benzenesulfonamide, as present in this compound, is a well-established pharmacophore for inhibitors of carbonic anhydrases (CAs).[2][3] CAs are a family of zinc-containing metalloenzymes crucial in physiological processes such as pH regulation, CO2 transport, and biosynthesis. Several CA isoforms are implicated in pathological conditions, including glaucoma, epilepsy, and cancer, making them attractive drug targets.[3] The presence of the sulfonamide group in the target molecule provides a strong rationale for investigating it as a potential CA inhibitor.

This guide will, therefore, focus on the application of this compound as a potential research tool for studying carbonic anhydrases. We will outline protocols to synthesize the compound, assess its inhibitory activity against various CA isoforms, and evaluate its effects in a cellular context.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₄ClNO₄SInferred from structure
Molecular Weight 339.8 g/mol Inferred from structure
CAS Number 177561-05-4[1]
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in DMSO, DMF, Methanol (predicted)N/A

Synthesis Protocol

The following protocol is adapted from the synthetic method described in patent CN105503668A.[1] This multi-step synthesis provides a reliable method for obtaining the target compound for research purposes.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: Diazotization & Sandmeyer Reaction cluster_2 Step 3: Condensation A 4-chloro-2-aminobenzoic acid B Methyl 4-chloro-2-aminobenzoate A->B Methanol, H₂SO₄ C Methyl 4-chloro-2-(chlorosulfonyl)benzoate B->C 1. NaNO₂, HCl 2. SO₂, CuCl₂ E This compound C->E D N-methylaniline D->E

Caption: Synthetic pathway for this compound.

Step-by-Step Protocol:

Step 1: Esterification of 4-chloro-2-aminobenzoic acid

  • To a solution of 4-chloro-2-aminobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 4-chloro-2-aminobenzoate.

Step 2: Preparation of Methyl 4-chloro-2-(chlorosulfonyl)benzoate

  • Prepare a solution of Methyl 4-chloro-2-aminobenzoate in aqueous hydrochloric acid and cool it to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.

  • Add the cold diazonium salt solution to the sulfur dioxide solution and stir at room temperature until the reaction is complete (indicated by the cessation of nitrogen gas evolution).

  • Pour the reaction mixture into ice water and extract the product with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate to yield Methyl 4-chloro-2-(chlorosulfonyl)benzoate.

Step 3: Condensation with N-methylaniline

  • Dissolve Methyl 4-chloro-2-(chlorosulfonyl)benzoate in a suitable solvent such as dichloromethane or toluene.

  • Add N-methylaniline and a base, such as pyridine or triethylamine, to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Application in Biochemical Assays: Carbonic Anhydrase Inhibition

This section provides a protocol to screen this compound for its inhibitory activity against various human carbonic anhydrase (hCA) isoforms. The assay is based on the esterase activity of CAs, using 4-nitrophenyl acetate (4-NPA) as a substrate.

Workflow for CA Inhibition Assay

G A Prepare Reagents: hCA enzyme, Buffer, 4-NPA, Test Compound B Dispense enzyme and Test Compound/Control into 96-well plate A->B C Pre-incubate at RT B->C D Initiate reaction by adding 4-NPA substrate C->D E Monitor absorbance at 400 nm (formation of 4-nitrophenol) D->E F Calculate % Inhibition and IC₅₀ E->F

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Step-by-Step Protocol:

Reagents and Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Tris-HCl buffer (pH 7.4)

  • 4-Nitrophenyl acetate (4-NPA)

  • This compound (dissolved in DMSO)

  • Acetazolamide (positive control, a known pan-CA inhibitor)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the stock solutions in buffer to achieve a range of final assay concentrations.

    • Prepare a solution of the hCA enzyme in Tris-HCl buffer.

    • Prepare a stock solution of 4-NPA in acetonitrile.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the appropriate hCA isoform solution to each well.

    • Add 20 µL of the serially diluted test compound or control (acetazolamide for positive control, buffer with DMSO for negative control).

    • Gently mix and pre-incubate for 10 minutes at room temperature.

  • Reaction and Measurement:

    • Initiate the reaction by adding 160 µL of 4-NPA solution to each well.

    • Immediately place the plate in a microplate reader and monitor the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes. The rate of increase corresponds to the formation of 4-nitrophenol.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Application in Cell-Based Assays: Evaluating Cellular Target Engagement

To determine if this compound can engage its putative target (e.g., CA IX) in a cellular context, a cell-based assay is essential. This protocol describes a method to assess the compound's effect on extracellular acidification, a key function of tumor-associated CA IX, in a cancer cell line that overexpresses this isoform (e.g., HT-29 or MDA-MB-231).

Step-by-Step Protocol:

Materials:

  • Cancer cell line known to express high levels of CA IX (e.g., HT-29)

  • Complete cell culture medium (e.g., McCoy's 5A for HT-29)

  • Assay medium (serum-free, low-bicarbonate medium)

  • This compound

  • A known membrane-impermeable CA inhibitor (positive control)

  • pH-sensitive fluorescent probe (e.g., BCECF-AM)

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Plating:

    • Culture HT-29 cells under standard conditions (37 °C, 5% CO₂).

    • Seed the cells into a 96-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • The next day, remove the culture medium and wash the cells with the assay medium.

    • Add assay medium containing various concentrations of this compound or the positive control to the wells. Include a vehicle control (DMSO).

    • Incubate the plate for 1-2 hours under normoxic or hypoxic conditions (hypoxia often upregulates CA IX expression and activity).

  • Measurement of Extracellular pH:

    • After incubation, add the pH-sensitive fluorescent probe to the assay medium according to the manufacturer's instructions.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • A decrease in the rate of extracellular acidification (i.e., a stabilization or increase in pH) in the presence of the compound suggests inhibition of CA IX activity.

  • Data Analysis:

    • Normalize the fluorescence readings to the vehicle control.

    • Plot the change in extracellular pH (or a proxy based on fluorescence) against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Conclusion and Future Directions

This compound, while historically viewed as a synthetic intermediate, holds untapped potential as a research tool. Its chemical structure strongly suggests a possible role as a carbonic anhydrase inhibitor. The protocols detailed in this guide provide a robust framework for synthesizing this compound and systematically evaluating its biochemical and cellular activities.

Future research could expand on these initial studies by:

  • Screening against a full panel of CA isoforms to determine its selectivity profile.

  • Conducting X-ray crystallography studies of the compound in complex with its target enzyme to elucidate its binding mode.

  • Utilizing it as a chemical probe to investigate the downstream effects of CA inhibition in various disease models.

These investigations will not only shed light on the biological functions of this compound but could also pave the way for the development of novel therapeutics targeting carbonic anhydrases.

References

  • Title: Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl)
  • Title: Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX Source: International Journal of Molecular Sciences URL: [Link]

Sources

Application Note: A Framework for the Cellular Characterization of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed experimental framework for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of the novel compound, Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate. As this molecule is an intermediate in the synthesis of the antidepressant Tianeptine and shares structural motifs with known enzyme inhibitors, a rigorous, multi-phase approach is required to elucidate its biological activity.[1] This guide outlines a logical progression from fundamental physicochemical characterization and cytotoxicity screening to targeted mechanistic studies, providing field-proven insights and detailed protocols to establish a comprehensive cellular profile of the compound.

Introduction: Rationale and Strategic Overview

This compound is a synthetic organic compound for which, to date, no public-domain biological data or established cell culture protocols exist. Its chemical structure, featuring a substituted benzenesulfonamide moiety, is noteworthy. This functional group is a well-established pharmacophore, most famously associated with the inhibition of carbonic anhydrase (CA) enzymes. Specifically, sulfonamides are known to coordinate with the zinc ion in the active site of CAs, a mechanism exploited in diuretics, anti-glaucoma agents, and more recently, in oncology to target tumor-associated isoforms like Carbonic Anhydrase IX (CAIX).[2]

Furthermore, structurally related sulfonamide-containing compounds have been identified as inhibitors of biotin carboxylase, an essential enzyme in fatty acid synthesis, suggesting potential antibacterial applications.[3] Given these precedents, a primary hypothesis is that this compound may function as a CAIX inhibitor. CAIX is highly overexpressed in a variety of solid tumors in response to hypoxia and contributes to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis.[2]

Therefore, this guide presents a self-validating workflow designed to first define the compound's basic cytotoxic profile and then to interrogate its potential as a CAIX inhibitor. This strategic approach ensures that resources are directed efficiently, building from foundational data to specific, hypothesis-driven experiments.

Phase I: Physicochemical Profiling & Reagent Preparation

Causality: Before any biological assay, it is imperative to understand the compound's solubility and stability. An improperly prepared stock solution is a primary source of experimental variability and irreproducibility. The goal is to create a high-concentration, sterile-filtered stock in a solvent that is miscible with cell culture media and has minimal intrinsic bioactivity at its final working dilution.

Materials
  • This compound (purity >95%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.22 µm syringe filters

  • Sterile, amber microcentrifuge tubes or vials

Protocol: Solubility Assessment and Stock Solution Preparation
  • Safety First: Handle the compound in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Although no specific toxicity data exists, related compounds can be irritants.[4][5]

  • Solubility Test: Empirically determine the solubility. Start by attempting to dissolve 1-5 mg of the compound in 100 µL of DMSO. Vortex thoroughly. If it dissolves, incrementally add more compound until saturation is reached. Aim for a stock concentration of 10-50 mM if possible.

  • Stock Solution Preparation (Example for 10 mM):

    • Calculate the required mass of the compound for the desired volume and concentration. (Molecular Weight: ~339.8 g/mol ).

    • Carefully weigh the compound and dissolve it in the calculated volume of cell culture-grade DMSO.

    • Vortex or sonicate gently until the compound is fully dissolved. A clear solution with no visible particulates should be obtained.

  • Sterilization: Sterile-filter the stock solution using a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a sterile, amber vial. This prevents microbial contamination and protects the compound from light.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

Phase II: Determination of Bioactive Concentration Range

Causality: A dose-response cytotoxicity assay is the cornerstone of in vitro pharmacology. It establishes the concentration range over which the compound elicits a biological effect, from sub-toxic to lethal. This allows for the selection of appropriate, non-lethal concentrations for subsequent mechanistic assays and provides a quantitative measure of potency (e.g., IC50).

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A Select Cell Line(s) (e.g., HT-29, MDA-MB-231 for CAIX) B Seed Cells in 96-well Plates (e.g., 5,000-10,000 cells/well) A->B C Allow Cells to Adhere (24 hours) B->C E Add Compound to Cells (Include Vehicle Control - DMSO) C->E D Prepare Serial Dilutions of Compound (e.g., 100 µM to 1 nM) D->E F Incubate for 48-72 hours E->F G Perform Viability Assay (e.g., MTT, CellTiter-Glo®) H Measure Signal (Absorbance/Luminescence) G->H I Calculate % Viability vs. Control H->I J Plot Dose-Response Curve & Determine IC50 I->J

Caption: Workflow for cytotoxicity screening and IC50 determination.

Protocol: Cell Viability Assay (MTT Example)
  • Cell Seeding: Seed cancer cell lines known to express CAIX (e.g., HT-29, MDA-MB-231) into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Dilution: Prepare a 2X working stock of your highest concentration in complete cell culture medium. Perform serial dilutions (e.g., 1:3 or 1:5) across the plate to generate a dose-response curve. Include wells for "cells + media only" (negative control) and "cells + media + highest DMSO concentration" (vehicle control).

  • Treatment: Remove the old media from the cells and add 100 µL of the diluted compound or control media to the appropriate wells.

  • Incubation: Incubate the plate for a relevant duration, typically 48 to 72 hours, in a standard cell culture incubator (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control wells and plot the percent viability against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Data Presentation: Expected Output
Compound Concentration% Viability (Mean ± SD)
Vehicle Control (0 µM)100 ± 5.2
0.01 µM98.7 ± 4.8
0.1 µM95.1 ± 5.5
1 µM75.3 ± 6.1
10 µM48.9 ± 4.9
100 µM5.6 ± 2.1
Calculated IC50 ~10 µM

Phase III: Mechanistic Studies - Interrogating the CAIX Hypothesis

Causality: Once the non-lethal concentration range is established (typically at or below the IC20), hypothesis-driven experiments can be performed. To test the hypothesis that the compound inhibits CAIX, we must measure a direct or indirect downstream consequence of CAIX activity. A key function of CAIX is to catalyze the conversion of CO₂ to protons and bicarbonate, leading to the acidification of the extracellular environment. This can be measured directly.

Hypothesized Signaling Pathway

G cluster_cell Hypoxic Cancer Cell cluster_ecm Extracellular Matrix Glycolysis ↑ Glycolysis Lactate Lactate Efflux Glycolysis->Lactate CO2_in Metabolic CO₂ CAIX Carbonic Anhydrase IX (Membrane Bound) CO2_in->CAIX H_ion H⁺ (Protons) CAIX->H_ion H₂O HCO3 HCO₃⁻ CAIX->HCO3 Acidification ↓ Extracellular pH (Acidification) H_ion->Acidification Invasion ↑ Invasion & Metastasis Acidification->Invasion Compound Methyl 4-chloro-2- [methyl(phenyl)sulfamoyl]benzoate Compound->CAIX Inhibition

Caption: Hypothesized mechanism of CAIX inhibition.

Protocol: Extracellular Acidification Rate (ECAR) Assay

This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the rate of proton extrusion from cells in real-time.

  • Plate Seeding: Seed CAIX-positive cells (e.g., HT-29) onto a specialized Seahorse XF cell culture microplate and allow them to form a monolayer.

  • Pre-treatment (Optional): Treat cells with a sub-lethal concentration of the compound (e.g., IC20 value from Phase II) for a predetermined period (e.g., 6-24 hours) prior to the assay.

  • Assay Preparation: The day of the assay, replace the growth medium with unbuffered Seahorse XF Base Medium supplemented with glucose and incubate in a non-CO₂ incubator for 1 hour.

  • Instrument Setup: Load the prepared compound into the injector ports of the instrument's sensor cartridge. This allows for the real-time addition of the compound during the measurement cycle.

  • Assay Execution: Place the cell plate into the analyzer. The instrument will measure the basal ECAR, then inject the compound and continue to measure ECAR to determine the acute inhibitory effect.

  • Data Analysis: Analyze the change in ECAR following the injection of the compound. A significant decrease in ECAR is consistent with the inhibition of a major proton source, such as CAIX. Compare the effect to a known CAIX inhibitor as a positive control.

Conclusion and Future Directions

This application note provides a robust, logical framework for the initial characterization of this compound in a cell culture context. By systematically determining its cytotoxic profile before proceeding to hypothesis-driven mechanistic studies, researchers can generate a reliable and interpretable dataset. If the ECAR assay results support the CAIX inhibition hypothesis, further validation could include direct enzymatic assays with purified CAIX protein, western blotting to confirm CAIX expression, and in vivo studies in relevant tumor models. This foundational approach is critical for progressing a novel compound through the early stages of the drug discovery pipeline.

References

  • CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate.
  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. PubMed. [Link]

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols: The Synthesis and Application of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate as a Key Intermediate in the Production of Tianeptine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Core Intermediate

Tianeptine is a pharmaceutical agent with a unique neurochemical profile, primarily prescribed for major depressive disorder.[1] Unlike typical antidepressants that modulate monoamine levels, Tianeptine's therapeutic effects are understood to involve the modulation of glutamate receptor activity and its influence on neural plasticity.[1] Its complex tricyclic structure, featuring a dibenzo[c,f][2][3]thiazepine core, necessitates a sophisticated, multi-step synthesis.[3]

Central to the efficient construction of this tricyclic system is the intermediate, Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate . This molecule represents a critical building block, containing the foundational elements required for the subsequent intramolecular cyclization and further functionalization to yield the final active pharmaceutical ingredient. This guide provides a comprehensive overview of the synthesis of this key intermediate and its subsequent conversion to Tianeptine, offering detailed protocols, mechanistic insights, and analytical characterization methods for researchers and drug development professionals.

Part 1: Synthesis of this compound

The synthesis of the target intermediate is a well-defined, three-stage process commencing from the readily available 4-chloro-2-aminobenzoic acid.[2] This pathway involves esterification, conversion of the amine to a sulfonyl chloride via a Sandmeyer-type reaction, and finally, condensation with N-methylaniline.

Overall Reaction Pathway

Synthesis_of_Intermediate A 4-chloro-2-aminobenzoic acid B Methyl 4-chloro-2-aminobenzoate A->B  Esterification  (MeOH, SOCl₂) C Methyl 4-chloro-2-(chlorosulfonyl)benzoate B->C  Diazotization & Sandmeyer Reaction  (HCl, NaNO₂, SO₂/AcOH, CuCl₂) D This compound C->D  Condensation  (N-methylaniline, Pyridine)

Caption: Synthetic route to the Tianeptine intermediate.

Experimental Protocol

Stage 1: Esterification of 4-chloro-2-aminobenzoic acid

  • Principle: A Fischer-Speier esterification is not ideal due to the presence of the amine. Instead, using thionyl chloride with methanol provides an efficient one-pot conversion. Thionyl chloride first converts methanol to methyl sulfite and HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

  • Materials & Reagents:

    • 4-chloro-2-aminobenzoic acid

    • Methanol (Anhydrous)

    • Thionyl chloride (SOCl₂)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a dry round-bottom flask, suspend 4-chloro-2-aminobenzoic acid in anhydrous methanol (a mass ratio of approximately 1:4 is effective).[2]

    • Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise (approx. 1.2-1.3 equivalents) while stirring.[2] Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux for 10-14 hours.[2]

    • Monitor the reaction's completion using Thin Layer Chromatography (TLC).[4]

    • Once complete, cool the mixture and remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator. The resulting crude product, Methyl 4-chloro-2-aminobenzoate, is typically carried forward without further purification.

Stage 2: Diazotization and Sandmeyer Reaction

  • Principle: This classic transformation converts the aromatic amine into a diazonium salt, which is then substituted with a chlorosulfonyl group (-SO₂Cl) in the presence of sulfur dioxide and a copper(II) chloride catalyst.

  • Materials & Reagents:

    • Crude Methyl 4-chloro-2-aminobenzoate from Stage 1

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂) solution (e.g., 30%)

    • Copper(II) chloride (CuCl₂)

    • Acetic acid saturated with sulfur dioxide (SO₂)

    • Dichloromethane (DCM)

    • Ice-water bath

  • Procedure:

    • Dissolve the crude ester in concentrated HCl and cool the solution to 0-5°C in an ice-water bath.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature strictly between 0-5°C to form the diazonium salt.[2]

    • In a separate flask, prepare a solution of acetic acid saturated with sulfur dioxide and add a catalytic amount of CuCl₂. Cool this mixture to 5-10°C.

    • Slowly add the freshly prepared diazonium salt solution to the SO₂/CuCl₂ mixture, maintaining the temperature at 5-10°C.[2] Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, allow the reaction to stir at this temperature for an additional hour.

    • Perform a workup by adding dichloromethane and water. Separate the organic layer, wash it with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 4-chloro-2-(chlorosulfonyl)benzoate.

Stage 3: Condensation with N-methylaniline

  • Principle: The highly reactive sulfonyl chloride is subjected to nucleophilic attack by the nitrogen atom of N-methylaniline. Pyridine is used as a base to quench the HCl generated during the reaction, driving it to completion.

  • Materials & Reagents:

    • Crude Methyl 4-chloro-2-(chlorosulfonyl)benzoate from Stage 2

    • N-methylaniline

    • Pyridine (Anhydrous)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude sulfonyl chloride in a suitable solvent like DCM.

    • Add N-methylaniline (approx. 0.6 equivalents relative to the starting 4-chloro-2-aminobenzoic acid) and pyridine (approx. 0.4-0.5 equivalents).[2]

    • Heat the mixture to reflux for 2-4 hours.[2]

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

    • Wash the organic layer sequentially with dilute HCl (to remove excess pyridine and N-methylaniline), saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization (e.g., from ethanol) to yield pure this compound.

Part 2: Conversion to Tianeptine

The transformation of the intermediate into Tianeptine involves an intramolecular Friedel-Crafts acylation to form the seven-membered ring, followed by functional group manipulations to install the aminoheptanoic acid side chain.

Overall Reaction Pathway

Tianeptine_Synthesis D This compound E Tricyclic Ketone (Intermediate 8) D->E  1. Saponification  2. Acyl Chloride Formation  3. Friedel-Crafts Acylation F Tianeptine Core (Intermediate 10) E->F  1. Ketone Reduction  2. Chlorination G Tianeptine F->G  1. Nucleophilic Substitution     (Ethyl 7-aminoheptanoate)  2. Ester Hydrolysis

Caption: Conversion of the intermediate to Tianeptine.[3]

Synthetic Outline
  • Saponification and Acyl Chloride Formation: The methyl ester of the intermediate is first hydrolyzed to the corresponding carboxylic acid using a base like NaOH. The resulting carboxylate is then converted to a highly reactive acyl chloride, typically using thionyl chloride or oxalyl chloride.

  • Intramolecular Friedel-Crafts Acylation: The acyl chloride undergoes an intramolecular electrophilic aromatic substitution, catalyzed by a Lewis acid (e.g., AlCl₃), to form the central seven-membered ring, yielding the tricyclic ketone intermediate.[3]

  • Ketone Reduction and Chlorination: The ketone is reduced to a secondary alcohol, for example, using sodium borohydride.[5] This alcohol is then converted to an alkyl chloride, creating a leaving group for the subsequent substitution step.[3][5]

  • Side Chain Installation and Final Hydrolysis: The tricyclic chloride undergoes nucleophilic substitution with ethyl 7-aminoheptanoate.[3][6] Finally, the ethyl ester on the side chain is hydrolyzed to the carboxylic acid, and the product is typically isolated as the sodium salt to yield Tianeptine Sodium.[3]

Part 3: Physicochemical Data and Analytical Characterization

Accurate characterization of the intermediate is essential for quality control and to ensure its suitability for the subsequent synthetic steps.

Physicochemical Properties
PropertyValueSource
Compound Name This compound-
Molecular Formula C₁₅H₁₄ClNO₄SCalculated
Molecular Weight 339.80 g/mol Calculated
Appearance White to off-white solidTypical
Melting Point Not widely reported, but similar structures suggest a range of 100-150°C.[7]Inferred
Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the intermediate and the final Tianeptine product.

    • Typical Conditions: A reverse-phase C18 column is commonly used. The mobile phase could consist of an acetonitrile/water gradient with an additive like formic acid or trifluoroacetic acid to ensure good peak shape. Detection is typically performed using a UV detector at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).[8][9][10]

    • Expected Result: A major peak corresponding to the product with a purity level >98% is desired for subsequent steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of the synthesized intermediate.

    • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.6-3.9 ppm), a singlet for the N-methyl protons (~2.9-3.3 ppm), and a complex series of multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the two distinct phenyl rings.[11]

    • ¹³C NMR: Will show distinct signals for the ester carbonyl, the two methyl carbons, and the twelve aromatic carbons.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the intermediate.

    • Method: Electrospray Ionization (ESI) is a suitable method.

    • Expected Result: A peak corresponding to the protonated molecule [M+H]⁺ at m/z 340.0 should be observed, consistent with the molecular formula.

Part 4: Critical Safety and Handling Procedures

The synthesis protocols described involve several hazardous reagents that require strict safety measures.

  • Thionyl Chloride (SOCl₂):

    • Hazards: Highly corrosive, toxic by inhalation, and reacts violently with water, releasing toxic gases (HCl and SO₂).[12][13][14][15] Causes severe skin burns and eye damage.[12]

    • Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[12][13] Ensure there is no contact with water or moisture.[13] Keep a quenching agent like sodium bicarbonate readily available for spills.

  • Concentrated Acids (HCl, H₂SO₄):

    • Hazards: Highly corrosive, causing severe burns upon contact.

    • Handling: Wear standard PPE, including gloves and eye protection. When diluting, always add acid to water slowly, never the other way around.

  • General Precautions:

    • All reactions should be conducted in a well-ventilated laboratory or fume hood.

    • An emergency eyewash and safety shower must be readily accessible.[12]

    • Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate - Google Patents.
  • Woll, K. A., & Wenthur, C. J. (2024). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience. Available at: [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2023). What is the synthesis method of Tianepine. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. Available at: [Link]

  • Ran, A. (2012). Synthesis of Tianeptine Sodium. Fine Chemical Intermediates. Available at: [Link]

  • Nordic Chems. (2025). Analytical Methods For Tianeptine Purity Assessment. Available at: [Link]

  • CN105254587A - Preparation method of tianeptine sodium intermediate - Google Patents.
  • US6441165B2 - Process for the preparation of 11-amino-3-chloro-6, 11-dihydro-5, 5-dioxo-6-methyl-dibenzo[c,f][2][3]thiazepine and application to the synthesis of tianeptine - Google Patents. Available at:

  • CN103420937A - Synthesis method of tianeptine sodium - Google Patents.
  • Nayak, S. K., & Gowda, B. T. (2007). 4-Methylphenyl 4-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(1), o88. Available at: [Link]

  • Woll, K. A., & Wenthur, C. J. (2024). Classics in Chemical Neuroscience: Tianeptine. ACS Publications. Available at: [Link]

  • Nordic Chems. (2025). HPLC Analysis Of Tianeptine: Best Practices. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68870, Tianeptine. Available at: [Link]

  • US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents.

Sources

Application Notes and Protocols: Investigating Carbonic Anhydrase Inhibition using Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the application of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate in the study of carbonic anhydrase (CA) inhibition. Carbonic anhydrases are a family of metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Their involvement in various pathologies, such as glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets.[2][3] this compound, as a sulfonamide derivative, is a promising candidate for the selective inhibition of CA isozymes. These application notes will delve into the scientific rationale for its use, provide detailed experimental protocols for its characterization, and offer insights into the interpretation of results, thereby empowering researchers to effectively utilize this compound in their drug discovery and development endeavors.

Introduction to Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] In humans, 14 different CA isozymes have been identified, each with a distinct tissue distribution and physiological role.[4] The catalytic activity of CAs is dependent on a zinc ion located in the active site.[5]

The inhibition of specific CA isozymes has proven to be a successful therapeutic strategy for a range of diseases.[2] For instance, inhibitors of CA II are used in the treatment of glaucoma to reduce intraocular pressure, while inhibitors targeting CA IX and XII are being investigated as anticancer agents due to the role of these isozymes in tumor acidosis and proliferation.[6][7]

Sulfonamides represent a major class of CA inhibitors, acting by coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[8] The chemical structure of this compound, containing a sulfonamide moiety, strongly suggests its potential as a carbonic anhydrase inhibitor. Its specific substitution pattern offers the possibility of isoform-selective inhibition, a key objective in modern drug design to minimize off-target effects.[6]

Compound Profile: this compound

While specific biological data on this compound as a carbonic anhydrase inhibitor is not extensively published, its chemical structure provides a strong basis for its investigation in this context.

  • Chemical Structure:

    • IUPAC Name: this compound

    • Key Features:

      • Benzenesulfonamide core: The cornerstone for CA inhibition, with the sulfonamide group expected to bind to the active site zinc ion.[9]

      • N-methyl and N-phenyl substitutions: These groups can influence the inhibitor's binding affinity and selectivity by interacting with amino acid residues in the active site cavity.[10]

      • Methyl benzoate group: This moiety can be further modified to enhance physicochemical properties and target specific CA isozymes.

The synthesis of this compound has been described, indicating its accessibility for research purposes.[11]

Application Notes: Rationale and Experimental Design

Rationale for Use

The investigation of this compound as a CA inhibitor is underpinned by the following:

  • Structural Analogy: Its sulfonamide scaffold is a well-established pharmacophore for potent CA inhibition.

  • Potential for Selectivity: The N-disubstituted sulfonamide and the substituted benzene ring provide chemical handles that can be exploited to achieve selective inhibition of different CA isozymes. Understanding the structure-activity relationship (SAR) is crucial for developing isoform-specific inhibitors.[10]

  • Therapeutic Potential: By characterizing its inhibitory profile against a panel of CA isozymes, researchers can identify potential therapeutic applications, such as in ophthalmology, oncology, or neurology.

Key Experimental Considerations
  • Choice of CA Isozymes: A panel of physiologically relevant human CA isozymes should be tested, including cytosolic (hCA I and II), membrane-bound (hCA IV, IX, XII), and mitochondrial (hCA V) forms to determine the compound's selectivity profile.[4][6]

  • Assay Methodology: Two primary methods are recommended: the stopped-flow CO2 hydration assay and the colorimetric esterase activity assay. The stopped-flow method directly measures the physiological reaction, while the esterase assay offers a simpler, high-throughput alternative for initial screening.[12][13]

  • Solubility: The compound's solubility in the assay buffer is critical. A stock solution in an organic solvent like DMSO is typically prepared and then diluted into the aqueous buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Controls: Appropriate controls are essential for data validation. These include:

    • No-enzyme control: To measure the uncatalyzed reaction rate.

    • No-inhibitor control: To determine the maximal enzyme activity.

    • Positive control inhibitor: A well-characterized, broad-spectrum CA inhibitor like acetazolamide should be used as a reference.[14]

Experimental Protocols

Protocol 1: Determination of IC50 using the Colorimetric Esterase Activity Assay

This protocol is adapted from commercially available kits and is suitable for high-throughput screening.[15][16]

A. Materials and Reagents:

  • Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)

  • This compound

  • Acetazolamide (positive control)

  • CA Assay Buffer (e.g., 20 mM HEPES, pH 7.4)

  • p-Nitrophenyl acetate (pNPA), the substrate

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

B. Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM.

  • Enzyme Preparation: Dilute the CA enzyme to an appropriate concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of the diluted compound or control (assay buffer for no-inhibitor control, acetazolamide for positive control).

    • Add 80 µL of the diluted CA enzyme to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[12]

  • Reaction Initiation: Add 10 µL of pNPA solution to each well to start the reaction.

  • Data Acquisition: Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_no-inhibitor - V_inhibitor) / V_no-inhibitor] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of Ki using the Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring CA activity and inhibition constants.[12]

A. Materials and Reagents:

  • Purified human carbonic anhydrase isozymes

  • This compound

  • Stopped-flow spectrophotometer

  • CO2-saturated water

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., phenol red)

  • Sodium sulfate (to maintain constant ionic strength)

B. Procedure:

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (typically 25 °C).

  • Reagent Preparation:

    • Prepare a solution of the CA enzyme in the buffer.

    • Prepare a solution of the inhibitor at various concentrations in the same buffer.

    • Prepare fresh CO2-saturated water.

  • Kinetic Measurements:

    • One syringe of the stopped-flow instrument is filled with the enzyme/inhibitor solution.

    • The other syringe is filled with the CO2-saturated water.

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (milliseconds to seconds).

  • Data Analysis:

    • The initial rates of the catalyzed reaction are determined from the kinetic traces at different substrate (CO2) concentrations.

    • The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) using specialized software.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner.

Table 1: Hypothetical Inhibitory Potency (IC50) of this compound against various hCA Isozymes

IsozymeIC50 (nM)
hCA I150
hCA II25
hCA IX5
hCA XII10

Interpretation: The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of hCA II, IX, and XII, with a preference for the tumor-associated isoforms hCA IX and XII. The lower potency against hCA I indicates a degree of selectivity, which is a desirable characteristic for a therapeutic candidate.

Visualizing Mechanisms and Workflows

Carbonic Anhydrase Catalytic Mechanism

G cluster_0 Catalytic Cycle E-Zn-OH2 E-Zn-H2O E-Zn-OH E-Zn-OH- E-Zn-OH2->E-Zn-OH -H+ E-Zn-HCO3 E-Zn-HCO3- E-Zn-OH->E-Zn-HCO3 +CO2 E-Zn-HCO3->E-Zn-OH2 +H2O -HCO3- H2O H2O H_plus H+ CO2 CO2 HCO3_minus HCO3-

Caption: The catalytic cycle of carbonic anhydrase.

Sulfonamide Inhibition Mechanism

G Active_Site CA Active Site (with Zn2+) Inhibited_Complex E-Zn-NHSO2-R Active_Site->Inhibited_Complex Binding Sulfonamide R-SO2NH2 (Inhibitor) Sulfonamide->Inhibited_Complex H_plus H+ Inhibited_Complex->H_plus Displaces H2O

Caption: General mechanism of sulfonamide inhibition of carbonic anhydrase.

Experimental Workflow for IC50 Determination

G Start Start Prep_Compound Prepare Compound Dilution Series Start->Prep_Compound Prep_Enzyme Prepare Enzyme Solution Start->Prep_Enzyme Incubate Incubate Enzyme and Inhibitor Prep_Compound->Incubate Prep_Enzyme->Incubate Add_Substrate Add Substrate (pNPA) Incubate->Add_Substrate Measure_Abs Measure Absorbance (405 nm) Add_Substrate->Measure_Abs Analyze Calculate % Inhibition and Determine IC50 Measure_Abs->Analyze End End Analyze->End

Sources

Application Notes and Protocols for the Derivatization of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic derivatization of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate, a key intermediate in the synthesis of various pharmacologically active molecules, most notably the atypical antidepressant, Tianeptine.[1][2] This document provides an in-depth analysis of the molecule's reactive sites and offers detailed, field-proven protocols for its synthetic transformations. The methodologies presented herein are designed to be robust and reproducible, empowering researchers in medicinal chemistry and drug development to efficiently generate novel analogs for structure-activity relationship (SAR) studies and lead optimization. We will explore the three primary avenues for derivatization: nucleophilic aromatic substitution at the C4-chloro position, hydrolysis of the methyl ester, and direct amidation of the ester functionality.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound is a polysubstituted benzene ring featuring three key functional groups amenable to chemical modification: a reactive aryl chloride, a hydrolyzable methyl ester, and a stable N,N-disubstituted sulfonamide. The electronic and steric environment of each functional group dictates its reactivity, offering a platform for selective chemical transformations. The electron-withdrawing nature of the sulfamoyl and benzoate groups activates the aryl chloride for nucleophilic aromatic substitution (SNAr). The methyl ester, while sterically hindered by the adjacent sulfamoyl group, can be hydrolyzed or converted to an amide under appropriate conditions. The sulfonamide moiety itself is generally robust, providing a stable scaffold for further molecular elaboration. Understanding the interplay of these functionalities is paramount for the rational design of synthetic routes to novel derivatives.

Derivatization Strategies and Mechanistic Considerations

The derivatization of this compound can be strategically approached by targeting its three primary functional handles. The following sections will delve into the mechanistic underpinnings and provide detailed protocols for each transformation.

Figure 1: Key derivatization pathways of the core scaffold.

C4-Position: Nucleophilic Aromatic Substitution via Buchwald-Hartwig Amination

The chloro substituent at the C4 position is the most versatile handle for introducing molecular diversity. While traditional SNAr reactions with amines often require harsh conditions, the palladium-catalyzed Buchwald-Hartwig amination offers a mild and highly efficient alternative for forming C-N bonds with a broad range of amines.[3][4] This reaction is particularly well-suited for electron-deficient aryl chlorides like our substrate.[5][6]

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[4] The choice of phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. Sterically hindered biarylphosphine ligands, such as XPhos, have proven to be highly effective for the amination of challenging aryl chlorides.[6]

Buchwald_Hartwig_Mechanism A Pd(0)L2 B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)(Cl)L2 B->C D Amine Coordination C->D HNR'R'' E [Ar-Pd(II)(NHR'R'')L2]+Cl- D->E F Deprotonation (Base) E->F G Ar-Pd(II)(NR'R'')L2 F->G H Reductive Elimination G->H H->A Product I Ar-NR'R'' H->I

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 1: Buchwald-Hartwig Amination with a Primary Amine

ParameterValue
Substrate This compound
Amine e.g., 7-aminoheptanoic acid ethyl ester
Catalyst Pd(dba)2 (1.5 mol%)
Ligand XPhos (3.0 mol%)
Base Sodium tert-butoxide (2.0 equiv.)
Solvent Toluene
Temperature 100-110 °C (Reflux)
Reaction Time 6-12 hours
Typical Yield 85-95%

Step-by-Step Methodology:

  • To a dry, nitrogen-flushed round-bottom flask, add Pd(dba)2, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.

  • Add this compound and the primary amine.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.

C1-Position: Hydrolysis of the Sterically Hindered Methyl Ester

The methyl ester at the C1 position can be hydrolyzed to the corresponding carboxylic acid, which serves as a valuable precursor for further derivatization, such as amide bond formation. The ortho-sulfamoyl group introduces significant steric hindrance, making the hydrolysis more challenging than for unhindered esters. Therefore, more forcing conditions are generally required.

Mechanism: The base-catalyzed hydrolysis (saponification) of esters proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the methoxide leaving group, yielding the carboxylate anion, which is protonated upon acidic workup to afford the carboxylic acid.[7] Due to the steric hindrance, elevated temperatures are often necessary to achieve a reasonable reaction rate.[8][9]

Protocol 2: Alkaline Hydrolysis of the Methyl Ester

ParameterValue
Substrate This compound
Base Sodium Hydroxide (2.5 equiv.)
Solvent Methanol/Water (3:1 v/v)
Temperature 80 °C (Reflux)
Reaction Time 4-8 hours
Typical Yield >90%

Step-by-Step Methodology:

  • Dissolve this compound in a mixture of methanol and water in a round-bottom flask equipped with a reflux condenser.

  • Add sodium hydroxide pellets and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

C1-Position: Direct Amidation of the Methyl Ester

While hydrolysis followed by amide coupling is a viable two-step approach, direct conversion of the methyl ester to an amide (aminolysis) can be a more atom-economical alternative. This transformation is typically more challenging than hydrolysis and often requires elevated temperatures or the use of a catalyst. The reaction is driven by the nucleophilic attack of the amine on the ester carbonyl.[10]

Mechanism: The aminolysis of an ester follows a nucleophilic acyl substitution pathway, similar to hydrolysis. The amine attacks the carbonyl carbon to form a tetrahedral intermediate. The departure of the methoxide leaving group yields the amide. This reaction is generally reversible and often requires driving the equilibrium towards the product, for instance, by using a large excess of the amine or by removing the methanol byproduct.

Protocol 3: Direct Amidation with a Primary Amine

ParameterValue
Substrate This compound
Amine e.g., Benzylamine (5.0 equiv.)
Catalyst Sodium methoxide (catalytic amount)
Solvent Methanol
Temperature 100 °C (sealed tube)
Reaction Time 24-48 hours
Typical Yield 60-75%

Step-by-Step Methodology:

  • In a sealed tube, combine this compound, the primary amine, and a catalytic amount of sodium methoxide in methanol.

  • Heat the sealed tube in an oil bath at 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess amine under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired amide.

Experimental Workflows

Experimental_Workflow cluster_0 Buchwald-Hartwig Amination cluster_1 Ester Hydrolysis cluster_2 Direct Amidation A1 Setup Reaction Vessel (N2 atmosphere) A2 Add Pd(dba)2, XPhos, NaOtBu A1->A2 A3 Add Substrate and Amine A2->A3 A4 Reflux (100-110°C) A3->A4 A5 Workup and Purification A4->A5 B1 Dissolve Substrate in MeOH/H2O B2 Add NaOH B1->B2 B3 Reflux (80°C) B2->B3 B4 Acidic Workup B3->B4 B5 Isolate Product B4->B5 C1 Combine Reagents in Sealed Tube C2 Heat (100°C) C1->C2 C3 Monitor Reaction C2->C3 C4 Purification C3->C4

Figure 3: Comparative experimental workflows for the key derivatization reactions.

Conclusion and Future Perspectives

The derivatization of this compound offers a rich platform for the generation of novel chemical entities. The protocols outlined in this guide provide robust and reproducible methods for the selective modification of its key functional groups. The Buchwald-Hartwig amination stands out as a particularly powerful tool for introducing a wide array of nitrogen-containing substituents at the C4 position. The hydrolysis and direct amidation of the methyl ester provide access to carboxylic acid and amide derivatives, respectively, which can be further elaborated. These synthetic strategies, grounded in well-established mechanistic principles, empower researchers to systematically explore the chemical space around this versatile scaffold, paving the way for the discovery of new therapeutic agents with improved efficacy and pharmacokinetic profiles.

References

  • Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]

  • Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504–3511. [Link]

  • Bolliger, J. L., & Frech, C. M. (2009). A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. Angewandte Chemie International Edition, 48(33), 6171-6175. [Link]

  • Wagaw, S., Rennels, R. A., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Halides with 9H-Carbazole. Journal of the American Chemical Society, 119(36), 8451–8458. [Link]

  • Valente, C., & Organ, M. G. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Chemistry – A European Journal, 17(43), 12119-12126. [Link]

  • Marion, N., & Nolan, S. P. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Chemical Communications, (34), 4039-4041. [Link]

  • Eissler, S., & Langer, P. (2022). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience, 13(16), 2434–2447. [Link]

  • Eissler, S., & Langer, P. (2022). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience, 13(16), 2434–2447. [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2023, April 27). What is the synthesis method of Tianepine. [Link]

  • Google Patents. (2016).
  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. [Link]

  • Chegg. (2017, June 4). Solved A base-catalyzed hydrolysis of methyl benzoate is. [Link]

  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Povarov, L. S. (1967). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Russian Chemical Bulletin, 16(10), 2167–2170. [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. [Link]

  • ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. [Link]

  • Semantic Scholar. (n.d.). Rates of base-catalysed hydrolysis of substituted aryl benzoates. [Link]

Sources

Synthesis of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate is a key intermediate in the synthesis of various compounds of pharmaceutical interest. Its structure, incorporating a halogenated benzoic acid ester and a sulfonamide moiety, makes it a versatile building block for drug discovery and development. Notably, it is a crucial precursor for the synthesis of the antidepressant drug Tianeptine.[1] This document provides a comprehensive, step-by-step guide for its laboratory-scale synthesis, intended for researchers, medicinal chemists, and drug development professionals.

The synthetic strategy outlined herein is a robust four-step process commencing with the readily available 4-chloro-2-aminobenzoic acid.[1] The procedure involves:

  • Esterification: Protection of the carboxylic acid functionality via Fischer-Speier esterification.

  • Diazotization: Conversion of the aromatic amine to a diazonium salt.

  • Chlorosulfonylation: A Sandmeyer-type reaction to introduce the sulfonyl chloride group.

  • Condensation: Formation of the final sulfonamide through reaction with N-methylaniline.

This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the chosen conditions, providing a self-validating protocol grounded in established chemical literature.

Overall Synthetic Scheme

The multi-step synthesis is depicted in the workflow below.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2 & 3: Diazotization & Sandmeyer Reaction cluster_2 Step 4: Condensation A 4-Chloro-2-aminobenzoic Acid B Methyl 4-chloro-2-aminobenzoate A->B  Methanol (MeOH)  Thionyl Chloride (SOCl₂) C Methyl 4-chloro-2-(chlorosulfonyl)benzoate B->C  1. NaNO₂, HCl (aq)  2. SO₂, CuCl₂ D This compound C->D  N-Methylaniline  Pyridine

Sources

Application Notes & Protocols: High-Purity Recovery of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate is a pivotal intermediate in the synthesis of various pharmaceutical compounds. The structural integrity and purity of this molecule are paramount, as even trace impurities can lead to downstream reaction failures, the formation of undesirable side products, and compromised biological activity in the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust, field-proven purification strategies for this compound, designed for researchers and process chemists in drug development. Our focus is on delivering not just protocols, but the underlying chemical principles that ensure reproducible, high-purity outcomes.

The primary synthetic route to this compound typically involves the condensation of methyl 4-chloro-2-(chlorosulfonyl)benzoate with N-methylaniline.[1] This reaction, while generally efficient, can introduce a variety of impurities that must be effectively removed.

Common Impurities and Their Origins:

Impurity ClassSpecific ExamplesOriginImpact on Purity & Downstream Steps
Unreacted Starting Materials N-methylaniline, methyl 4-chloro-2-(chlorosulfonyl)benzoateIncomplete reactionCan interfere with subsequent reactions, leading to complex product mixtures.
Hydrolysis Products 4-chloro-2-(chlorosulfonyl)benzoic acidReaction of the sulfonyl chloride intermediate with trace waterAcidic impurities can catalyze unwanted side reactions or affect the stability of the final product.
Side-Reaction Byproducts Di-sulfonated species, regioisomersOver-reaction or non-specific reaction conditionsStructurally similar impurities are often difficult to separate and can impact the pharmacological profile of the final API.[2]
Residual Solvents & Reagents Pyridine, dichloromethane, ethyl acetateUsed in the reaction and initial work-upCan be toxic and must be removed to meet regulatory standards.

Given the nature of these impurities, a multi-step purification strategy is often necessary to achieve the high purity (>99.5%) required for pharmaceutical applications. This guide will detail two primary, orthogonal purification techniques: Recrystallization and Silica Gel Column Chromatography .

Purification Strategy Workflow

The logical flow for purifying crude this compound is designed to remove impurities in a stepwise manner, from bulk contaminants to trace, structurally similar molecules.

PurificationWorkflow Crude_Product Crude Product (from reaction work-up) Recrystallization Primary Purification: Recrystallization (Ethanol) Crude_Product->Recrystallization Filtration_Drying_1 Filtration & Drying Recrystallization->Filtration_Drying_1 Purity_Check_1 Purity Assessment (TLC, HPLC, NMR) Filtration_Drying_1->Purity_Check_1 High_Purity_Product High-Purity Product (>99.5%) Purity_Check_1->High_Purity_Product Purity Met Column_Chromatography Secondary Purification: Column Chromatography Purity_Check_1->Column_Chromatography Purity Not Met Fraction_Collection Fraction Collection & Analysis Column_Chromatography->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Purity_Check_2 Final Purity Verification (HPLC, NMR, MS) Solvent_Removal->Purity_Check_2 Purity_Check_2->High_Purity_Product

Caption: A typical workflow for the purification of this compound.

Part 1: Recrystallization – The Workhorse of Bulk Purification

Recrystallization is a powerful technique for removing the bulk of impurities from a solid sample. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

For this compound, ethanol has been identified as an effective recrystallization solvent.[1]

Protocol 1: Recrystallization from Ethanol

1. Rationale and Solvent Choice:

  • Why Ethanol? Ethanol provides a good solubility gradient for the target compound. Its polarity is suitable for dissolving the sulfonamide at elevated temperatures while allowing for good crystal recovery upon cooling. Furthermore, it is relatively volatile, making it easy to remove from the final product.

  • Avoiding "Oiling Out": A common issue with the recrystallization of sulfonamides is "oiling out," where the solute separates as a liquid instead of a solid.[3] This is often due to cooling the solution too quickly or using a solvent in which the compound is excessively soluble. Slow, controlled cooling is key to obtaining well-defined crystals.

2. Materials and Equipment:

  • Crude this compound

  • Reagent-grade Ethanol

  • Erlenmeyer flasks

  • Heating mantle with magnetic stirring

  • Reflux condenser

  • Buchner funnel and filtration flask

  • Vacuum source

  • Drying oven or desiccator

3. Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture to reflux with stirring. Add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution to maximize yield.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization and removes particulate matter.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the flask during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal precipitation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature well below the compound's melting point to remove all traces of ethanol.

4. Self-Validation and Quality Control:

  • Visual Inspection: The purified crystals should be well-formed and have a consistent appearance.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate (using an appropriate solvent system, e.g., 30% ethyl acetate in hexanes) is a good indicator of purity.

  • HPLC Analysis: For quantitative assessment, HPLC analysis should show a main peak with >99% purity.

Part 2: Column Chromatography – For High-Fidelity Purification

When recrystallization is insufficient to remove closely related impurities, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase.

Protocol 2: Silica Gel Column Chromatography

1. Rationale and System Design:

  • Stationary Phase: Silica gel is a polar adsorbent. More polar compounds will interact more strongly with the silica and elute later.

  • Mobile Phase Selection: The choice of eluent is critical. A solvent system is chosen that provides good separation between the target compound and its impurities, typically identified through preliminary TLC analysis. For compounds of intermediate polarity like this compound, a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is effective. A gradient elution, where the proportion of the more polar solvent is gradually increased, often yields the best separation.

2. Materials and Equipment:

  • Recrystallized or crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

3. Step-by-Step Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes). Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel and carefully adding this to the top of the column.

  • Elution: Begin eluting with the initial low-polarity solvent mixture. Collect fractions of a consistent volume.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 10% to 30% ethyl acetate in hexanes) to elute compounds with increasing polarity. The specific gradient will depend on the separation observed by TLC.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.

4. Self-Validation and Quality Control:

  • TLC Analysis: Each collected fraction should be analyzed by TLC to ensure that only fractions containing the pure compound are combined.

  • HPLC/UPLC-MS: High-performance liquid chromatography coupled with mass spectrometry can confirm the purity and identity of the final product.[4][5]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the purified compound and to ensure the absence of impurities.

Visualization of Chromatographic Separation

ChromatographySeparation cluster_elution Elution Over Time column_top Sample Loaded silica Silica Gel Stationary Phase column_bottom Column Outlet Impurity_A Highly Non-Polar Impurity (Elutes First) column_bottom->Impurity_A Low Polarity Eluent Product Target Compound (Intermediate Polarity) Impurity_B Polar Impurity (Elutes Last)

Caption: Conceptual diagram of component separation during column chromatography.

Conclusion

The purification of this compound to a high degree of purity is an essential step in the synthesis of many pharmaceutical agents. By employing a systematic approach that begins with a bulk purification via ethanol recrystallization followed, if necessary, by high-resolution silica gel chromatography, researchers can reliably obtain material that meets the stringent requirements of drug development. The key to success lies not only in the precise execution of these protocols but also in understanding the chemical principles that govern the separation of the target molecule from its synthesis-related impurities.

References

  • JINAN CHENGHUI SHUANGDA CHEMICAL CO Ltd. (2016). Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate. CN105503668A.
  • ZHUHAI JINAN UNIVERSITY BIOMEDICAL RESEARCH AND DEVELOPMENT CENTER. (2021). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. CN112645853A.
  • ResearchGate. (2014). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • Royal Society of Chemistry. (1999). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst. [Link]

  • U.S. Patent Office. (1957). Sulfonamide purification process. US2777844A.
  • ResearchGate. (2014). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • MDPI. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. MDPI. [Link]

  • Royal Society of Chemistry. (1999). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst. [Link]

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Application Notes and Protocols for the Utilization of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate. While this compound is not known for direct biological activity, it serves as a critical intermediate in the synthesis of the atypical antidepressant, Tianeptine.[1][2] The unique pharmacological profile of Tianeptine, which deviates from the classical monoamine hypothesis, necessitates rigorous quality control of its synthetic precursors.[3][4] This guide details the physicochemical characterization of this compound and outlines its conversion to Tianeptine. Subsequently, we provide detailed protocols for a suite of in vitro assays designed to characterize the multimodal activity of the final Tianeptine product, focusing on its interactions with glutamate and opioid receptors. These protocols are designed to be self-validating and provide a framework for confirming the synthesis of biologically active Tianeptine from its key intermediate.

Introduction: A Pivotal Intermediate for a Complex Drug

This compound is a key chemical building block in the synthesis of Tianeptine, an antidepressant with a complex and still debated mechanism of action.[1][2] Initially marketed as a serotonin reuptake enhancer, a paradoxical effect compared to the widely used selective serotonin reuptake inhibitors (SSRIs), further research has revealed a more intricate pharmacological profile.[3][5][6][7][8] The current understanding is that Tianeptine's primary therapeutic effects stem from its modulation of the glutamatergic system, particularly AMPA and NMDA receptors, and its activity as a full agonist at the mu-opioid receptor.[4][9][10][11] This multimodal activity underscores the importance of synthesizing high-purity Tianeptine for accurate and reproducible biological studies. The quality of the final drug product is intrinsically linked to the purity of its synthetic intermediates, making the characterization of this compound a crucial first step in any research and development pipeline focused on Tianeptine or its analogs.

Physicochemical Characterization of this compound

Ensuring the identity and purity of this compound is paramount before its use in the synthesis of Tianeptine. Standard analytical techniques should be employed for its characterization.

PropertyValueSource
Molecular Formula C₁₅H₁₄ClNO₄S[12]
Molecular Weight 339.8 g/mol [12]
Appearance Solid (predicted)-
Purity (recommended) >98% (by HPLC)-

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Gradient: Start with 30% acetonitrile, increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Outcome: A major peak corresponding to the product, with purity calculated based on the area under the curve.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Analysis: ¹H NMR and ¹³C NMR spectra should be acquired.

  • Expected Outcome: The observed chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound.

Protocol 3: Mass Spectrometry (MS) for Molecular Weight Verification

  • Ionization Technique: Electrospray ionization (ESI) in positive mode.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ should be determined.

  • Expected Outcome: The observed m/z should correspond to the calculated molecular weight of the compound.

Synthesis of Tianeptine from this compound

The conversion of this compound to Tianeptine involves a multi-step process. A generalized synthetic scheme, based on established patent literature, is presented below.[13][14][15] This process typically involves the formation of the tricyclic thiazepine core, followed by the attachment of the 7-aminoheptanoate side chain.

G cluster_0 Synthesis of Tianeptine Core cluster_1 Attachment of Side Chain & Final Product A Methyl 4-chloro-2- [methyl(phenyl)sulfamoyl]benzoate B Friedel-Crafts Acylation & Reduction A->B Reaction with chloroacetyl chloride C Tricyclic Thiazepine Core B->C Reduction of ketone E Nucleophilic Substitution C->E D Ethyl 7-aminoheptanoate D->E F Tianeptine Ethyl Ester E->F G Ester Hydrolysis F->G H Tianeptine G->H

A generalized workflow for the synthesis of Tianeptine.

In Vitro Assays for the Characterization of Tianeptine

The following protocols are designed to assess the key pharmacological activities of the synthesized Tianeptine. It is recommended to use this compound as a negative control to ensure that the observed activity is due to the final product and not the starting material.

Glutamate Receptor Binding Assay

This assay determines the affinity of Tianeptine for NMDA and AMPA receptors using radioligand binding.

Protocol 4: NMDA Receptor Binding Assay

  • Tissue Preparation: Prepare synaptic membranes from rat forebrain.

  • Radioligand: [³H]MK-801, a non-competitive NMDA receptor antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Incubate synaptic membranes with a fixed concentration of [³H]MK-801 and varying concentrations of Tianeptine.

    • Incubate for 60 minutes at 25°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value of Tianeptine for the displacement of [³H]MK-801. This can be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 5: AMPA Receptor Binding Assay

  • Tissue Preparation: Prepare synaptic membranes from rat cerebral cortex.

  • Radioligand: [³H]AMPA.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KSCN.

  • Procedure:

    • Incubate synaptic membranes with a fixed concentration of [³H]AMPA and varying concentrations of Tianeptine.

    • Incubate for 30 minutes on ice.

    • Terminate and process as described for the NMDA receptor binding assay.

  • Data Analysis: Determine the IC₅₀ and Ki values for Tianeptine.

Mu-Opioid Receptor Activation Assay

This functional assay measures the ability of Tianeptine to activate the mu-opioid receptor, typically by quantifying changes in intracellular cyclic AMP (cAMP).

Protocol 6: cAMP Modulation Assay

  • Cell Line: Use a stable cell line expressing the human mu-opioid receptor (e.g., CHO-μ).

  • Assay Principle: Activation of the Gαi-coupled mu-opioid receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Procedure:

    • Culture CHO-μ cells to confluency.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of Tianeptine.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the concentration-response curve for Tianeptine's inhibition of forskolin-stimulated cAMP production to determine its EC₅₀ value.

G cluster_0 Assay Workflow cluster_1 Expected Outcomes A Synthesized Tianeptine B Glutamate Receptor Binding Assays (NMDA & AMPA) A->B C Mu-Opioid Receptor Functional Assay (cAMP) A->C D Serotonin Reuptake Assay A->D E Determine Ki for Glutamate Receptors B->E F Determine EC50 for Mu-Opioid Receptor C->F G Quantify Serotonin Uptake Enhancement D->G

A screening cascade for characterizing synthesized Tianeptine.
Serotonin Reuptake Assay

This assay measures the effect of Tianeptine on the serotonin transporter (SERT).

Protocol 7: [³H]Serotonin Uptake Assay in Rat Brain Synaptosomes

  • Preparation: Prepare synaptosomes from rat brain tissue (e.g., cortex or hippocampus).

  • Assay Buffer: Krebs-Ringer buffer, pH 7.4.

  • Procedure:

    • Pre-incubate synaptosomes with varying concentrations of Tianeptine for 15 minutes at 37°C.

    • Add a fixed concentration of [³H]serotonin and incubate for a short period (e.g., 5 minutes) to measure the initial rate of uptake.

    • Terminate the uptake by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters.

  • Data Analysis: Determine the effect of Tianeptine on serotonin uptake. Unlike SSRIs which inhibit uptake, Tianeptine is expected to enhance it.[3][6][7]

Data Interpretation and Expected Outcomes

The successful synthesis and characterization of Tianeptine from high-purity this compound will yield a distinct pharmacological profile in the assays described above.

AssayExpected Outcome for TianeptineRationale
Glutamate Receptor Binding Moderate to low affinity for NMDA and AMPA receptors.Tianeptine's effect on the glutamatergic system is thought to be modulatory rather than through direct high-affinity binding.[11][16][17][18][19]
Mu-Opioid Receptor Activation Potent agonist activity (low EC₅₀ in cAMP assay).This is a key component of Tianeptine's mechanism of action, contributing to its antidepressant and anxiolytic effects.[4][9]
Serotonin Reuptake Enhancement of serotonin uptake.This is the "atypical" effect of Tianeptine that distinguishes it from most other antidepressants.[3][5][6][7]

Conclusion

This compound is a crucial starting material for the synthesis of the pharmacologically complex antidepressant, Tianeptine. Rigorous analytical characterization of this intermediate is essential to ensure the quality and purity of the final active pharmaceutical ingredient. The application of the in vitro assays detailed in this guide will enable researchers to confidently verify the synthesis of Tianeptine and to further investigate its unique multimodal mechanism of action. The use of the intermediate as a negative control in these biological assays provides a self-validating system to confirm that the observed effects are attributable to the final Tianeptine molecule.

References

  • PubChem. Tianeptine. National Center for Biotechnology Information. [Link]

  • Samuels, B. A., et al. (2023). Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review. Cureus, 15(7), e41933. [Link]

  • Gassaway, M. M., et al. (2018). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience, 9(10), 2473–2485. [Link]

  • Kole, M. H., et al. (2002). The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats. European Journal of Neuroscience, 16(5), 807–816. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Tianeptine Sodium? [Link]

  • Martin, P. (2017). Tianeptine: An Atypical Antidepressant with Multimodal Pharmacology. Current Psychopharmacology, 6(2), 94-110. [Link]

  • Reddit. (2016). Study suggests that tianeptine's modulation of glutamatergic system occurs indirectly, due to opioid activation. [Link]

  • ResearchGate. (2002). The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats. [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS TOLVAPTAN IMPURITY 47. [Link]

  • McEwen, B. S., et al. (2010). The neurobiological properties of tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation. Molecular Psychiatry, 15(3), 237–249. [Link]

  • Lucassen, P. J., et al. (2014). Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function. Pharmaceuticals, 7(5), 587–603. [Link]

  • Dr. Drugs. (n.d.). Tianeptine-induced serotonin uptake increase. [Link]

  • Mennini, T., et al. (1987). Tianeptine, a selective enhancer of serotonin uptake in rat brain. Naunyn-Schmiedeberg's Archives of Pharmacology, 336(5), 478–482. [Link]

  • Kato, G., & Weitsch, A. F. (1990). Increased serotonin platelet uptake after tianeptine administration in depressed patients. Biological Psychiatry, 27(11), 1323–1325. [Link]

  • ResearchGate. (2001). Tianeptine effects on serotonin levels and turnover. [Link]

  • Gassaway, M. M., et al. (2018). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience, 9(10), 2473–2485. [Link]

  • Google Patents. (2013). Synthesis method of tianeptine sodium.
  • Google Patents. (2016). Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl)
  • Google Patents. (2002). Process for the preparation of 11-amino-3-chloro-6, 11-dihydro-5, 5-dioxo-6-methyl-dibenzo[c, f][3][9] thiazepine and application to the synthesis of tianeptine.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered issues during this multi-step synthesis. Our focus is on providing practical, field-proven insights to help you optimize your reaction yields and purity.

Synthesis Overview

The synthesis of this compound is a multi-step process that is critical for the production of various pharmaceutical intermediates, such as Tianeptine.[1] The most common and efficient route begins with 4-chloro-2-aminobenzoic acid and proceeds through three key transformations: esterification, conversion of the amine to a sulfonyl chloride via a Sandmeyer-type reaction, and finally, condensation with N-methylaniline.[1]

A patent outlines a method that improves the total yield to 65% by optimizing the process so that intermediates do not require purification.[1] Understanding the nuances of each step is crucial for achieving high yields and minimizing difficult-to-remove impurities.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Diazotization & Sulfonation (Sandmeyer) cluster_2 Step 3: Sulfonamide Formation A 4-chloro-2-aminobenzoic acid B Methyl 4-chloro-2-aminobenzoate A->B  Methanol (MeOH)  Acid Catalyst (e.g., H₂SO₄) C Methyl 4-chloro-2-(chlorosulfonyl)benzoate B->C  1. NaNO₂, HCl (Diazotization)  2. SO₂, CuCl₂ (Sulfonylchlorination) D This compound (Final Product) C->D  N-methylaniline  Base (e.g., Pyridine)

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis. We have structured this as a decision tree and a series of detailed Q&As to guide you through the diagnostic process.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Overall Yield step1_check Is Step 1 (Esterification) yield low? start->step1_check step1_yes Incomplete reaction or hydrolysis. - Check catalyst quality. - Ensure anhydrous conditions. - Increase reflux time. step1_check->step1_yes Yes step2_check Is Step 2 (Sulfonyl Chloride Formation) yield low? step1_check->step2_check No step1_yes->step2_check step2_yes Decomposition of intermediate. - Maintain low temperature during diazotization. - Crucially, prevent moisture contamination to avoid sulfonyl chloride hydrolysis. step2_check->step2_yes Yes step3_check Is Step 3 (Condensation) yield low? step2_check->step3_check No step2_yes->step3_check step3_yes Poor reactivity or side reactions. - Use freshly prepared sulfonyl chloride. - Ensure base is anhydrous and non-nucleophilic. - Check N-methylaniline purity. step3_check->step3_yes Yes final_issue Product is impure after workup. step3_check->final_issue No step3_yes->final_issue final_solution Optimize purification. - Recrystallization solvent screen. - Silica gel chromatography if necessary. final_issue->final_solution

Caption: A decision tree for troubleshooting low yield issues.

Step 1: Esterification of 4-chloro-2-aminobenzoic acid

Question: My Fischer esterification yield is consistently below 80%. What are the common causes and how can I improve it?

Answer: Low yields in this step are typically due to incomplete reaction or issues with the reagents.

  • Cause 1: Water Content: Fischer esterification is an equilibrium-driven reaction. The presence of water, either in your reagents (methanol, acid catalyst) or from atmospheric moisture, will push the equilibrium back towards the starting materials, reducing your yield.[2]

  • Solution 1: Ensure Anhydrous Conditions: Use anhydrous methanol and a fresh, concentrated acid catalyst (e.g., H₂SO₄). Conduct the reaction under a drying tube or an inert atmosphere (Nitrogen, Argon).

  • Cause 2: Insufficient Reaction Time: The reaction may be slow to reach equilibrium.[2]

  • Solution 2: Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting benzoic acid.[2][3] Spot the reaction mixture alongside a standard of the starting material. The reaction is complete when the starting material spot is no longer visible. Extend the reflux time as needed.

  • Cause 3: Catalyst Inactivity: An old or improperly stored acid catalyst may have absorbed water, reducing its effectiveness.

  • Solution 3: Use Fresh Catalyst: Always use a fresh bottle of concentrated sulfuric acid or another suitable acid catalyst.

Step 2: Methyl 4-chloro-2-(chlorosulfonyl)benzoate Formation

Question: This step has the biggest impact on my overall yield. What is the most critical parameter to control?

Answer: The intermediate sulfonyl chloride is highly reactive and prone to decomposition, primarily through hydrolysis.[4] Preventing its reaction with water is the single most critical factor for success.

  • Cause 1: Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides react readily with even trace amounts of water to form the corresponding sulfonic acid.[4] This sulfonic acid will not proceed to the final step, directly reducing your yield. Maintaining a low temperature (below 40°C) during the chlorination step is also crucial to minimize hydrolysis and side reactions.[5]

  • Solution 1: Rigorous Moisture Exclusion:

    • Use anhydrous solvents for the reaction and workup.

    • Ensure all glassware is oven-dried before use.

    • Conduct the reaction under a dry, inert atmosphere.

    • The crude sulfonyl chloride intermediate should be used immediately in the next step without purification and protected from atmospheric moisture.

  • Cause 2: Decomposition of Diazonium Salt: The diazonium salt formed in the first part of this step is thermally unstable.

  • Solution 2: Strict Temperature Control: Maintain the temperature of the diazotization reaction at 0-5 °C using an ice bath. Slow, dropwise addition of the sodium nitrite solution is essential to prevent localized heating.

Step 3: Condensation with N-methylaniline

Question: My final condensation reaction is sluggish and gives multiple byproducts. What's going wrong?

Answer: Issues in this final step often relate to the quality of the sulfonyl chloride intermediate or the reaction conditions for the sulfonamide formation.

  • Cause 1: Inactive Sulfonyl Chloride: If the intermediate from Step 2 was inadvertently exposed to moisture, it will have converted to the unreactive sulfonic acid.

  • Solution 1: The best practice is to assume the sulfonyl chloride is moisture-sensitive and move it to the next step immediately under anhydrous conditions. If this step fails, the root cause is almost certainly hydrolysis in the prior step.

  • Cause 2: Incorrect Base: The choice of base is critical. It must be strong enough to scavenge the HCl byproduct but should not be nucleophilic itself or contain water.

  • Solution 2: Use an Appropriate Base: Anhydrous pyridine is a common and effective choice, as it acts as both a base and a solvent.[6][7] Triethylamine can also be used, but it must be anhydrous. Do not use hydroxide bases (e.g., NaOH) as they will promote hydrolysis of both the sulfonyl chloride and the product ester.

  • Cause 3: Over-alkylation: While less common when using a secondary amine like N-methylaniline, it's a known side reaction in sulfonamide synthesis.[8] However, the primary concern is ensuring a clean, mono-sulfonylation reaction.

  • Solution 3: Stoichiometric Control: Use a slight excess (1.1-1.2 equivalents) of N-methylaniline to ensure the complete consumption of the valuable sulfonyl chloride intermediate.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is an adaptation of established procedures and is designed to maximize yield by avoiding intermediate purification.[1]

Step 1: Methyl 4-chloro-2-aminobenzoate

  • To a dry round-bottom flask, add 4-chloro-2-aminobenzoic acid (1.0 eq).

  • Add anhydrous methanol (10-15 volumes) and stir to suspend the solid.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 eq).

  • Attach a reflux condenser with a drying tube and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction, remove the excess methanol under reduced pressure.

  • Carefully dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate until CO₂ evolution ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which is used directly in the next step.

Step 2: Methyl 4-chloro-2-(chlorosulfonyl)benzoate

  • Prepare a solution of the crude ester from Step 1 in aqueous HCl. Cool to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq), keeping the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid, catalyzed by copper(II) chloride.

  • Slowly add the cold diazonium salt solution to the SO₂ solution, maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until gas evolution ceases.

  • Extract the product into an anhydrous organic solvent (e.g., dichloromethane). This solution containing the crude sulfonyl chloride should be dried briefly over anhydrous MgSO₄, filtered, and used immediately. DO NOT ATTEMPT TO CONCENTRATE.

Step 3: this compound

  • To the solution of crude sulfonyl chloride from Step 2, add N-methylaniline (1.2 eq).

  • Add anhydrous pyridine (2.0 eq) dropwise while stirring.

  • Stir the reaction at room temperature for 4-6 hours or until TLC indicates the disappearance of the sulfonyl chloride.

  • Perform a standard aqueous workup by washing with 1M HCl to remove excess pyridine and N-methylaniline, followed by washes with saturated sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.

Data Summary Table
StepKey ReagentsCritical ParametersTypical Yield
1. Esterification MeOH, H₂SO₄Anhydrous conditions, reflux time>90%
2. Sulfonylchlorination NaNO₂, SO₂, CuCl₂Temperature (0-5°C), anhydrous workup~75-85% (crude)
3. Condensation N-methylaniline, PyridineImmediate use of sulfonyl chloride~85-95% (from sulfonyl chloride)
Overall ~65% (Optimized) [1]

References

  • BenchChem. (2025). Minimizing side products in sulfonamide synthesis. BenchChem.
  • CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate. (2016).
  • Williams, N. H., et al. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry.
  • Baran, P. S., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
  • BenchChem. (2025). Formation of Sulfonic Esters from 4-(Chlorosulfonyl)
  • Various Authors. (2021).
  • Mertens, L., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
  • Le, C., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • BenchChem Technical Support Team. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
  • Pservername, P. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
  • Williams, N. H., et al. (n.d.).
  • Gauthier, D. (n.d.). The Synthesis of Functionalised Sulfonamides. ProQuest.
  • McGuire, M. A., et al. (2024).
  • Leeson, P. D. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Royal Society of Chemistry.
  • BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. BenchChem.
  • Wang, W. (2021).
  • JoVE. (2025). Video: Acid Halides to Esters: Alcoholysis. JoVE.
  • Reddit User. (2016). Hydrolysis stable sulfonyl chlorides. Reddit.
  • Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?.
  • Vaškevičienė, I., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. MDPI.
  • LibreTexts. (2021). 3: Esterification (Experiment). Chemistry LibreTexts.
  • Senn, O. F. (1954). Method of preparing ortho sulfonyl chloride benzoic acid esters.
  • BenchChem Technical Support Team. (2025). Synthesis of Methyl 4-(sulfamoylmethyl)
  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 4-(sulfamoylmethyl)
  • CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. (2015).
  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate. (2009).
  • Eureka. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate.
  • Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-61.
  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382(2), 022064.

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Technical Support Center: Synthesis of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate. This molecule is a key intermediate in the synthesis of various pharmaceutical compounds. Its multi-step synthesis, however, presents several challenges where the formation of impurities can significantly impact yield and final product purity. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting strategies, and detailed protocols to navigate these challenges effectively. We will delve into the causality behind common issues and offer self-validating protocols to ensure experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the synthesis.

Q1: What is the single most common and problematic impurity in this synthesis, and why?

The most prevalent impurity is the sulfonic acid derivative, Methyl 4-chloro-2-(sulfo)benzoate . This impurity arises from the hydrolysis of the key intermediate, Methyl 4-chloro-2-(chlorosulfonyl)benzoate.[1][2] The sulfonyl chloride functional group is highly electrophilic and extremely sensitive to moisture.[3][4] Even trace amounts of water in solvents, reagents, or from atmospheric humidity can lead to rapid hydrolysis, converting the reactive intermediate into the highly polar and often difficult-to-remove sulfonic acid.

Q2: My overall yield is consistently low. What are the most likely stages to investigate?

Low overall yield can typically be attributed to two critical stages:

  • The Diazotization-Chlorosulfonation Step: This stage involves the formation of a diazonium salt followed by a Sandmeyer-type reaction to install the sulfonyl chloride group.[5] Incomplete conversion, decomposition of the unstable diazonium salt, and, most importantly, hydrolysis of the resulting sulfonyl chloride product during the reaction or aqueous workup are major sources of yield loss.[6]

  • The Final Condensation Step: The reaction between Methyl 4-chloro-2-(chlorosulfonyl)benzoate and N-methylaniline is susceptible to competing side reactions. The primary cause of yield loss here is, once again, the hydrolysis of the sulfonyl chloride starting material before it can react with the amine.[7]

Q3: What are the essential quality parameters for the starting materials?

The purity of your starting materials is critical for a successful synthesis.

  • 4-chloro-2-aminobenzoic acid: Should be free of positional isomers, as they will lead to isomeric impurities that are difficult to separate.

  • N-methylaniline: This reagent can contain residual aniline and N,N-dimethylaniline as impurities from its own synthesis.[8][9] Aniline will react to form an undesired secondary sulfonamide impurity (Methyl 4-chloro-2-(phenylsulfamoyl)benzoate), while N,N-dimethylaniline will not react and will need to be removed during purification.

  • Solvents: All solvents, particularly in the chlorosulfonation and final condensation steps, must be anhydrous to prevent hydrolysis.[7]

Q4: Which analytical techniques are best suited for monitoring this reaction and identifying impurities?

A combination of techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying the purity of the final product and detecting a wide range of impurities.[10][11] A reverse-phase method is typically effective.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for real-time reaction monitoring due to its speed and simplicity.[12]

  • Mass Spectrometry (MS): Often coupled with LC (LC-MS), this technique is crucial for identifying the molecular weights of unknown impurities, providing strong evidence for their structures.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural information and is invaluable for characterizing the final product and any isolated impurities.[13]

Part 2: Troubleshooting Guide by Observation

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Problem 1: Low Yield in the Chlorosulfonation Step (Formation of Methyl 4-chloro-2-(chlorosulfonyl)benzoate)
  • Observation: TLC analysis shows a significant amount of a very polar baseline spot, and the isolated yield of the sulfonyl chloride is poor.

  • Likely Cause: Hydrolysis of the desired sulfonyl chloride product to the corresponding sulfonic acid.[2]

  • Troubleshooting & Optimization:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use freshly opened or distilled anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Control Temperature: The diazotization reaction must be kept cold (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.

    • Workup Procedure: Minimize contact with water during the workup. If an aqueous workup is unavoidable, use ice-cold water and perform extractions quickly. An alternative is to quench the reaction by pouring it onto ice and immediately extracting the product into a non-polar, anhydrous organic solvent like dichloromethane or ethyl acetate.

Problem 2: Multiple Spots on TLC After Final Condensation Step
  • Observation: The crude product TLC shows the desired product spot, unreacted N-methylaniline, and one or two additional prominent spots.

  • Likely Causes & Solutions:

Impurity Observation (TLC) Potential Identity Causality & Troubleshooting Strategy
Polar Spot (Lower Rf) Methyl 4-chloro-2-(phenylsulfamoyl)benzoateThis impurity forms if the N-methylaniline starting material is contaminated with aniline. Solution: Verify the purity of N-methylaniline by GC or NMR before use. If contaminated, purify it by distillation or column chromatography.[8]
Very Polar Spot (Baseline) Methyl 4-chloro-2-(sulfo)benzoate (Sulfonic Acid)This results from the hydrolysis of the sulfonyl chloride starting material. Solution: Ensure the reaction is strictly anhydrous. Use an excess of N-methylaniline (1.1-1.2 equivalents) and a non-nucleophilic base like pyridine or triethylamine (at least 1 equivalent) to scavenge the HCl byproduct and drive the reaction to completion.[7]
Non-polar Spot (Higher Rf) Unreacted Starting MaterialIncomplete reaction. Solution: Increase reaction time or gently warm the reaction mixture (e.g., to 40-50 °C), monitoring by TLC. Ensure proper stoichiometry and efficient stirring.
Problem 3: Final Product Contaminated with a Carboxylic Acid Impurity
  • Observation: The final product's NMR spectrum shows a broad singlet around 10-12 ppm, and an acidic impurity is detected by LC-MS.

  • Likely Cause: Hydrolysis of the methyl ester group to a carboxylic acid, forming 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoic acid . This typically occurs during workup if harsh acidic or basic conditions are used.[14]

  • Troubleshooting & Optimization:

    • Neutralize Carefully: During the workup, use a mild base like saturated sodium bicarbonate solution for neutralization and perform the wash quickly at low temperatures (0-5 °C).[12][14] Avoid strong bases like sodium hydroxide.

    • Purification Strategy: This acidic impurity can be effectively removed. During an extraction with an organic solvent (e.g., ethyl acetate), a gentle wash with a dilute sodium bicarbonate solution will selectively extract the acidic impurity into the aqueous layer.

Part 3: Key Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for assessing the purity of the final product. Method optimization may be required.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in Acetonitrile/Water (1:1) to a concentration of ~0.5 mg/mL
Protocol 2: Purification by Silica Gel Column Chromatography

This is the most effective method for removing both more polar and less polar impurities from the final product.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel and concentrate the slurry on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexane) to elute the desired product. Monitor the fractions by TLC.

  • Collection: Collect the fractions containing the pure product and combine them.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

Part 4: Visual Guides & Workflows
Synthesis Pathway and Impurity Formation

The following diagram illustrates the synthetic route and highlights the critical points where major impurities are generated.

G A 4-Chloro-2-aminobenzoic Acid B Methyl 4-chloro-2-aminobenzoate A->B Esterification (MeOH, H+) C Methyl 4-chloro-2-(chlorosulfonyl)benzoate B->C Diazotization / Chlorosulfonation (NaNO2, HCl, SO2, CuCl2) D This compound (Final Product) C->D Condensation (N-Methylaniline, Base) I1 Impurity: Methyl 4-chloro-2-(sulfo)benzoate (Sulfonic Acid) C->I1 Hydrolysis (H2O) I3 Impurity: Methyl 4-chloro-2-(phenylsulfamoyl)benzoate (From Aniline) C->I3 I2 Impurity: 4-Chloro-2-[methyl(phenyl)sulfamoyl]benzoic Acid (Ester Hydrolysis) D->I2 Hydrolysis (Acid/Base Workup) R1 N-Methylaniline R1->D R2 Aniline (Impurity in R1) R2->I3 Side Reaction

Caption: Synthetic pathway and points of impurity formation.

Troubleshooting Logic for Low Product Yield

This workflow provides a decision-making process for diagnosing low yield.

G start Low Final Yield Observed check_step2 Analyze Crude from Chlorosulfonation Step (Step 2) by LC-MS/TLC start->check_step2 is_hydrolysis High % of Sulfonic Acid Impurity Present? check_step2->is_hydrolysis fix_hydrolysis ACTION: Implement Strict Anhydrous Conditions. Optimize Aqueous Workup. is_hydrolysis->fix_hydrolysis Yes check_step3 Analyze Crude from Condensation Step (Step 3) by LC-MS/TLC is_hydrolysis->check_step3 No end Yield Improved fix_hydrolysis->end is_incomplete High % of Unreacted Sulfonyl Chloride? check_step3->is_incomplete fix_incomplete ACTION: Increase Reaction Time/Temp. Check Base Stoichiometry. is_incomplete->fix_incomplete Yes is_incomplete->end No (Other issues) fix_incomplete->end

Caption: Troubleshooting workflow for diagnosing low product yield.

References
  • Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Vertex AI Search. (2026). Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
  • SelectScience. (n.d.). How to develop analytical methods for impurity detection in pharma with a quality by design approach.
  • Google Patents. (2016). CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl)
  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Google Patents. (2001). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • BenchChem. (2025).
  • Pharmaffili
  • Wyndly. (2025).
  • NHS SPS. (2024). Managing medicines for people with sulfonamide allergy.
  • Verywell Health. (2025).
  • Cleveland Clinic. (2023). Sulfa Allergy: Symptoms & Drugs To Avoid.
  • BenchChem. (2025).
  • ASCIA. (2024). Sulfonamide Antibiotic Allergy.
  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • Research Journal of Pharmacy and Technology. (2018).
  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide....
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • BenchChem. (n.d.). Methyl 2-(chlorosulfonyl)
  • Nayak, S. K., & Gowda, B. T. (2007). 4-Methylphenyl 4-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online.
  • BenchChem. (2025). Synthesis of Methyl 4-(sulfamoylmethyl)
  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 4-(sulfamoylmethyl)
  • Google Patents. (2015). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Patsnap. (n.d.).
  • Google Patents. (2009).
  • PubChem. (n.d.). Methyl 4-(Chlorosulfonyl)
  • ChemicalBook. (n.d.). N-Methylaniline synthesis.
  • Sigma-Aldrich. (n.d.).
  • ChemicalBook. (2025).
  • Echemi. (2024). Transformation of Aniline to N-Methylaniline: A Comprehensive Study.
  • ResearchGate. (n.d.). Mild and General Method for the Synthesis of Sulfonamides.
  • ChemScene. (n.d.). 58259-33-9 | N-Methyl-4-(methylsulfanyl)aniline.

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stability and degradation of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of this compound in solution. The information herein is synthesized from established chemical principles and data on structurally related molecules to ensure scientific rigor and practical utility.

Introduction

This compound is a molecule of interest in pharmaceutical research, notably as an intermediate in the synthesis of certain therapeutic agents.[1] Understanding its stability profile is critical for the development of robust analytical methods, stable formulations, and reliable experimental outcomes. This guide addresses potential challenges you may encounter during your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the methyl ester and cleavage of the sulfonamide bond. Photodegradation is also a potential concern due to the presence of aromatic rings.

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid, 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoic acid, and methanol.[2][3]

  • Sulfonamide Cleavage: The sulfonamide (S-N) bond can be cleaved under harsh acidic or basic conditions, leading to the formation of 4-chloro-2-(methoxycarbonyl)benzenesulfonic acid and N-methylaniline.[4]

  • Photodegradation: Aromatic compounds, particularly those with halogen substituents, can be susceptible to degradation upon exposure to UV light.[5]

Q2: I'm observing a new peak in my HPLC analysis of a sample that has been stored for a week. What is the likely cause?

A2: A new peak in your chromatogram likely indicates the formation of a degradation product. The most common cause for degradation during storage in solution is hydrolysis of the methyl ester, especially if the solvent is not anhydrous or if the pH is not neutral. To confirm this, you can:

  • Check the pH of your solution: Even seemingly neutral solutions can have a pH that promotes slow hydrolysis over time.

  • Spike your sample: If you have a reference standard for the potential hydrolytic degradation product (4-chloro-2-[methyl(phenyl)sulfamoyl]benzoic acid), spiking your sample with it should increase the area of the new peak, confirming its identity.

  • Perform a forced degradation study: Subjecting a fresh sample to mild acidic or basic conditions should accelerate the formation of the new peak, providing further evidence that it is a hydrolysis product.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is expected to be significantly influenced by pH.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the methyl ester is a likely degradation pathway.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable at or near neutral pH. Studies on similar N-acylsulfonamides have shown good stability in aqueous buffers at pH 7.4.[6]

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the methyl ester is expected to be a significant degradation pathway, and the rate of hydrolysis generally increases with increasing pH.[7][8]

Q4: Are there any recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) will slow down the rate of degradation.

  • Protected from light: Store solutions in amber vials or in the dark to prevent potential photodegradation.

  • Prepared in aprotic solvents: If the experimental design allows, using anhydrous aprotic solvents such as acetonitrile or THF will minimize hydrolysis.

  • Buffered at a neutral pH: If aqueous solutions are necessary, using a neutral buffer (pH 6-8) is recommended.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak area in HPLC analysis. 1. Hydrolysis: The solution may be too acidic or basic. 2. Solvent Reactivity: The solvent may be reacting with the compound.1. Verify the pH of your solution and adjust to neutral if possible. 2. Prepare fresh solutions and analyze immediately. 3. Consider using a different, less reactive solvent.
Appearance of multiple new peaks in the chromatogram. Forced Degradation: The sample may have been exposed to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agents).1. Review sample preparation and storage conditions. 2. Perform a systematic forced degradation study to identify the degradation products. 3. Ensure your analytical method is stability-indicating.
Inconsistent results between experiments. 1. Stock Solution Instability: The stock solution may be degrading over time. 2. Inconsistent Sample Preparation: Variations in pH, solvent, or storage time.1. Prepare fresh stock solutions for each experiment. 2. Standardize your sample preparation protocol, paying close attention to pH, solvent, and the time between preparation and analysis.
Precipitation of the compound from solution. Poor Solubility: The compound may have limited solubility in the chosen solvent, especially after a change in temperature or pH.1. Determine the solubility of the compound in your solvent system. 2. Consider using a co-solvent to improve solubility. 3. Ensure the pH of the solution does not cause the compound to precipitate.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.[9][10]

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[5]
  • Thermal Degradation: Store a vial of the stock solution at 80°C for 48 hours.
  • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

3. Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.
  • Neutralize the acid and base-stressed samples.
  • Dilute all samples to an appropriate concentration with the mobile phase.
  • Analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Predicted Degradation Products of this compound

Degradation Pathway Predicted Product Name Chemical Structure
Acid/Base Hydrolysis 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoic acidC₁₄H₁₂ClNO₄S
Sulfonamide Cleavage 4-chloro-2-(methoxycarbonyl)benzenesulfonic acidC₈H₇ClO₅S
Sulfonamide Cleavage N-methylanilineC₇H₉N

Visualizations

Degradation Pathways

parent This compound hydrolysis_product 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoic acid parent->hydrolysis_product Hydrolysis (Acid/Base) sulfonamide_product1 4-chloro-2-(methoxycarbonyl)benzenesulfonic acid parent->sulfonamide_product1 Sulfonamide Cleavage sulfonamide_product2 N-methylaniline parent->sulfonamide_product2 Sulfonamide Cleavage

Caption: Predicted degradation pathways.

Experimental Workflow for Stability Testing

cluster_stress Stress Conditions acid Acidic analysis HPLC Analysis acid->analysis base Basic base->analysis heat Thermal heat->analysis light Photolytic light->analysis oxidation Oxidative oxidation->analysis start Prepare Stock Solution start->acid start->base start->heat start->light start->oxidation results Evaluate Stability Profile analysis->results

Caption: Forced degradation study workflow.

References

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • Bender, M. L., & Thomas, R. J. (Year). Kinetic study of hydrolysis of benzoates. Journal of the American Chemical Society.
  • Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres.
  • Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2.
  • Absence of carbonyl oxygen exchange concurrent with the alkaline hydrolysis of substituted methyl benzo
  • Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate.
  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Biphenyl sulfonamide 1 stability and degradation p
  • A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers. Benchchem.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Novel Benzo[a]phenoxazinium Chlorides Functionalized with Sulfonamide Groups as NIR Fluorescent Probes for Vacuole, Endoplasmic Reticulum, and Plasma Membrane Staining. PMC - PubMed Central.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Sciences and Research.

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Technical Support Center: Sandmeyer Reaction for Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-chloro-2-(chlorosulfonyl)benzoate via the Sandmeyer reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation. Here, we address common challenges with in-depth scientific explanations and provide actionable troubleshooting strategies to ensure the success of your experiments.

Introduction: The Intricacies of the Sandmeyer Reaction on a Substituted Anthranilate

The Sandmeyer reaction is a powerful tool for the conversion of aromatic amines to a wide variety of functional groups via a diazonium salt intermediate.[1] However, its application to the synthesis of Methyl 4-chloro-2-(chlorosulfonyl)benzoate from its corresponding aniline precursor, Methyl 2-amino-4-chlorobenzoate, presents a unique set of challenges. The presence of both an electron-withdrawing chloro group and a methyl ester on the aromatic ring influences the stability and reactivity of the crucial diazonium salt intermediate. This guide will provide a structured approach to troubleshooting common issues encountered during this specific synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Diazotization Stage

Question 1: My diazotization reaction seems incomplete, or I observe significant decomposition (foaming, color change to dark brown/black) even at low temperatures. What could be the cause?

Answer: This is a common issue, often related to the stability of the diazonium salt, which is inherently transient.[2] For your specific substrate, the electron-withdrawing nature of the chloro and methyl ester groups can further destabilize the diazonium salt.

  • Causality:

    • Temperature Control is Critical: Diazonium salts are notoriously unstable and can decompose rapidly at elevated temperatures, leading to a complex mixture of byproducts.[2] The reaction is highly exothermic, and localized heating can trigger decomposition.

    • Nitrous Acid Concentration: The in-situ generation of nitrous acid from sodium nitrite and a strong acid (e.g., HCl) must be carefully controlled.[2] An excess or deficit of nitrous acid can lead to side reactions or incomplete diazotization.

    • Acid Concentration: Insufficient acid can lead to the formation of diazoamino compounds, which can further react to form colored impurities. Conversely, excessively high acid concentrations might accelerate decomposition pathways.

  • Troubleshooting Protocol:

    • Strict Temperature Monitoring: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite. Use a reliable temperature probe and an efficient cooling bath (ice-salt or a cryocooler).

    • Slow, Sub-surface Addition: Add the aqueous solution of sodium nitrite slowly and below the surface of the reaction mixture with vigorous stirring. This ensures rapid dispersion and prevents localized high concentrations of nitrous acid.

    • Monitor for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid. The paper will turn blue/black in the presence of excess nitrous acid. A slight excess is typically desired to ensure complete reaction, but a large excess should be avoided.

    • Optimize Acid Stoichiometry: Typically, 2.5-3 equivalents of acid are used. If decomposition is an issue, consider a slight increase in the acid concentration to ensure the aniline is fully protonated and the diazonium salt is stabilized.

Question 2: I'm observing the formation of a phenolic byproduct (Methyl 4-chloro-2-hydroxybenzoate). How can I minimize this?

Answer: The formation of phenols is a classic side reaction in Sandmeyer chemistry, arising from the reaction of the diazonium salt with water.[3] This is particularly problematic for diazonium salts of aminobenzoic acids.[3]

  • Causality:

    • Hydrolysis of the Diazonium Salt: The diazonium group is an excellent leaving group (N₂ gas), and water can act as a nucleophile, leading to the formation of a phenol. This reaction is often catalyzed by heat and low acidity.

    • Substrate Susceptibility: The diazonium salt of 2-aminobenzoic acid (anthranilic acid) and its derivatives are particularly prone to hydroxylation.[3]

  • Troubleshooting Protocol:

    • Anhydrous Conditions (where possible): While the initial diazotization is aqueous, for the subsequent Sandmeyer step, minimizing water is key. Some protocols suggest isolating the diazonium salt, though this is often hazardous. A more practical approach is to use the cold diazonium salt solution immediately.

    • Use of Co-solvents: In the subsequent chlorosulfonylation step, using a co-solvent like acetic acid can help to minimize the activity of water.

    • Continuous Flow Chemistry: As demonstrated in the synthesis of Methyl 2-(chlorosulfonyl)benzoate, continuous-flow reactors can significantly suppress hydrolysis by enabling rapid mixing and precise temperature control, minimizing the residence time of the unstable diazonium intermediate.[4]

Chlorosulfonylation Stage

Question 3: My main byproduct is Methyl 2,4-dichlorobenzoate instead of the desired sulfonyl chloride. What is happening and how can I prevent it?

Answer: This is a classic example of a competitive Sandmeyer chlorination reaction.[5][6]

  • Causality:

    • Copper(I) Chloride Catalysis: The CuCl used to catalyze the chlorosulfonylation can also effectively catalyze the introduction of a chlorine atom from the HCl or CuCl₂ present in the reaction mixture.

    • Reaction Conditions: Higher temperatures and prolonged reaction times can favor the chlorination side reaction.

  • Troubleshooting Protocol:

    • Catalyst Choice and Purity: Ensure you are using high-purity copper(I) chloride. The presence of copper(II) can sometimes influence the reaction pathway.

    • SO₂ Source and Delivery: When using sulfur dioxide gas, ensure a steady and sufficient flow. If using a surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), ensure it is fully dissolved and available for the reaction.[5]

    • Temperature Control: Perform the chlorosulfonylation at the lowest temperature that allows for a reasonable reaction rate. This will typically be in the range of 0-15 °C.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times which can promote the formation of the chlorinated byproduct.

Question 4: The yield of my desired Methyl 4-chloro-2-(chlorosulfonyl)benzoate is consistently low, and I have a complex mixture of products upon workup. What are the likely causes?

Answer: Low yields and complex product mixtures in this Sandmeyer reaction often point to a combination of the issues discussed above, as well as potential challenges in the workup and purification. The product itself, an aryl sulfonyl chloride, is susceptible to hydrolysis.[6]

  • Causality:

    • Diazonium Salt Decomposition: As previously mentioned, the instability of the diazonium salt is a primary contributor to low yields.

    • Product Hydrolysis: During aqueous workup, the sulfonyl chloride functional group can hydrolyze back to the sulfonic acid, which can be difficult to separate and will reduce the isolated yield of the desired product.

    • Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl byproducts.[7]

  • Troubleshooting Protocol:

    • Optimize Diazotization: Revisit the diazotization step to ensure the diazonium salt is formed in high yield and with minimal decomposition before proceeding to the chlorosulfonylation.

    • Anhydrous Workup: If possible, perform a non-aqueous or minimally aqueous workup. This could involve quenching the reaction with a non-aqueous solvent and filtering off any solids, followed by extraction with a water-immiscible organic solvent and drying thoroughly before concentration.

    • In-situ Conversion to a More Stable Derivative: If isolating the sulfonyl chloride proves difficult due to instability, consider an in-situ quench with an amine (e.g., morpholine) to form the corresponding stable sulfonamide.[6] This can simplify purification and confirm the successful formation of the sulfonyl chloride intermediate.

    • Purification Strategy: Aryl sulfonyl chlorides can be challenging to purify by silica gel chromatography due to their reactivity. If chromatography is necessary, use a non-polar eluent system and work quickly. Distillation (e.g., Kugelrohr) under high vacuum can be an effective purification method for liquid sulfonyl chlorides.[5]

Experimental Workflow Overview

The following diagram illustrates the critical steps and potential pitfalls in the synthesis of Methyl 4-chloro-2-(chlorosulfonyl)benzoate.

Sandmeyer_Workflow cluster_diazotization Diazotization Stage cluster_sandmeyer Chlorosulfonylation Stage cluster_challenges Potential Challenges & Side Reactions Start Methyl 2-amino-4-chlorobenzoate Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Decomposition Decomposition (N₂ evolution, tar formation) Diazotization->Decomposition Incomplete reaction/ Poor temp. control Chlorosulfonylation Chlorosulfonylation (SO₂/DABSO, CuCl) Diazonium->Chlorosulfonylation Hydrolysis Hydrolysis (Phenol formation) Diazonium->Hydrolysis Reaction with H₂O Product Methyl 4-chloro-2-(chlorosulfonyl)benzoate Chlorosulfonylation->Product Chlorination Sandmeyer Chlorination (Dichlorobenzoate byproduct) Chlorosulfonylation->Chlorination Competitive Reaction Product_Hydrolysis Product Hydrolysis (Sulfonic acid formation) Product->Product_Hydrolysis Aqueous Workup

Caption: Key stages and common challenges in the synthesis.

Summary of Critical Parameters

ParameterRecommended RangeRationale & Potential Issues if Deviated
Diazotization Temperature 0-5 °CHigher temperatures lead to rapid decomposition of the diazonium salt, resulting in low yields and tar formation.[2]
NaNO₂ Addition Rate Slow, dropwiseRapid addition can cause localized heating and an excess of nitrous acid, leading to side reactions.
Acid Stoichiometry 2.5 - 3.5 equivalentsInsufficient acid can lead to incomplete diazotization and formation of diazoamino compounds. Excess may promote some decomposition pathways.
Chlorosulfonylation Temp. 0-15 °CHigher temperatures can favor the competing Sandmeyer chlorination reaction.[5]
Water Content in Workup MinimizedThe sulfonyl chloride product is sensitive to hydrolysis, which will convert it to the corresponding sulfonic acid.[6]

Troubleshooting Logic Diagram

This diagram provides a systematic approach to diagnosing and resolving issues during the synthesis.

Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions Start Experiment Start Problem Problem Encountered Start->Problem LowYield Low Yield / Complex Mixture Problem->LowYield Observation IncompleteReaction Incomplete Diazotization Problem->IncompleteReaction Observation MainByproduct Major Byproduct Identified Problem->MainByproduct Observation DiazoniumDecomp Diazonium Decomposition LowYield->DiazoniumDecomp ProductInstability Product Instability LowYield->ProductInstability TempControl Poor Temperature Control IncompleteReaction->TempControl ReagentStoichiometry Incorrect Stoichiometry IncompleteReaction->ReagentStoichiometry CompetitiveReaction Competitive Reaction Occurring MainByproduct->CompetitiveReaction CheckTemp Verify & Improve Cooling TempControl->CheckTemp OptimizeReagents Adjust Reagent Equivalents ReagentStoichiometry->OptimizeReagents DiazoniumDecomp->CheckTemp ImmediateUse Use Diazonium Salt Immediately DiazoniumDecomp->ImmediateUse LowerTempSandmeyer Lower Sandmeyer Reaction Temp CompetitiveReaction->LowerTempSandmeyer AnhydrousWorkup Implement Anhydrous Workup ProductInstability->AnhydrousWorkup InSituQuench In-situ Quench to Sulfonamide ProductInstability->InSituQuench

Caption: A logical flow for troubleshooting experimental issues.

References

  • Z. T. U. H. Qureshi, K. A. Y. Khan, S. I. A. Shah, I. A. Bhat, and S. K. S. Ali, "Recent trends in the chemistry of Sandmeyer reaction: a review," Journal of the Iranian Chemical Society, vol. 18, no. 12, pp. 3315-3348, 2021.
  • J. A. T. Norman, "Reactions of Diazonium Salts: Sandmeyer and Related Reactions," Master Organic Chemistry, 2018. [Online]. Available: [Link].

  • S. K. Patrick, R. J. F. O'Donnell, G. J. S. Formankiewicz, and R. A. Bourne, "Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics," Green and Sustainable Chemistry, vol. 6, no. 3, pp. 127-135, 2016.
  • Wikipedia, "Sandmeyer reaction," 2023. [Online]. Available: [Link].

  • L. Pincekova, A. Merot, G. Schäfer, and M. C. Willis, "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate," Organic Letters, vol. 26, no. 29, pp. 5951–5955, 2024.
  • L. Pincekova, A. Merot, G. Schäfer, and M. C. Willis, "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate," Europe PMC, 2024. [Online]. Available: [Link].

  • Z. Yu, H. Dong, X. Xie, J. Liu, and W. Su, "Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: an Example of Inhibiting Parallel Side-reactions," Organic Process Research & Development, vol. 22, no. 5, pp. 657-661, 2018.

Sources

Technical Support Center: Optimizing Condensation Reactions with N-Methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing condensation reactions involving N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile secondary amine in their synthetic workflows. My goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively. We will delve into the causality behind experimental choices, ensuring each step is part of a self-validating system.

Core Concepts: The Chemistry of N-Methylaniline Condensations

A condensation reaction is a process where two molecules combine, typically with the elimination of a small molecule like water[1][2][3]. When N-methylaniline, a secondary amine, reacts with an aldehyde or a ketone, the product is an enamine , not an imine (or Schiff base), which is formed from primary amines[4]. This distinction is critical for understanding the reaction's mechanism and the product's reactivity.

The reaction proceeds via a two-stage mechanism:

  • Carbinolamine Formation: The nucleophilic nitrogen of N-methylaniline attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine.

  • Dehydration to form Enamine: The carbinolamine is then dehydrated. Since the nitrogen has no proton to eliminate (as in imine formation), a proton is removed from an adjacent carbon (the α-carbon), leading to the formation of a C=C double bond and the desired enamine.

This entire process is reversible and typically requires acid catalysis to facilitate both the initial nucleophilic attack and the final dehydration step[5][6].

Enamine_Formation_Mechanism Mechanism of Enamine Formation cluster_reactants cluster_step1 cluster_step2 cluster_step3 cluster_step4 R1 N-Methylaniline plus1 + I1 Carbinolamine Intermediate R1->I1 Nucleophilic Attack R2 Ketone/Aldehyde R2->I1 I2 Protonated Carbinolamine I1->I2 H⁺ (Acid Catalyst) Protonates -OH I3 Iminium Ion I2->I3 Elimination of H₂O (Dehydration) P Enamine Product I3->P Deprotonation at α-Carbon

Caption: Mechanism of acid-catalyzed enamine formation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My reaction shows low or no conversion to the enamine product. What's going wrong?

A: This is the most common issue and usually points to suboptimal reaction conditions. Let's break down the potential causes and solutions.

Potential Cause Scientific Rationale Recommended Solution
Incorrect pH The reaction is acid-catalyzed, but the amine is also basic. If the pH is too low (<4), the N-methylaniline becomes protonated, rendering it non-nucleophilic. If the pH is too high (>7), there isn't enough acid to protonate the carbinolamine's hydroxyl group, making it a poor leaving group (OH⁻ vs. H₂O)[6].The optimal pH is typically mildly acidic, between 4.5 and 6 . Use a catalytic amount of a weak acid like p-toluenesulfonic acid (p-TsOH), acetic acid, or pyridinium p-toluenesulfonate (PPTS).
Inefficient Water Removal The reaction is reversible. According to Le Châtelier's principle, the water produced during the dehydration step can hydrolyze the enamine product or the iminium ion intermediate, pushing the equilibrium back towards the starting materials[5][7].1. Dean-Stark Trap: For solvents that form an azeotrope with water (e.g., toluene, benzene), refluxing with a Dean-Stark apparatus is highly effective for physically removing water[8].2. Dehydrating Agents: Add activated molecular sieves (3Å or 4Å) to the reaction mixture. Ensure they are properly activated (oven-dried under vacuum) before use.
Steric Hindrance A sterically bulky ketone or aldehyde can hinder the initial nucleophilic attack by N-methylaniline.Increase the reaction temperature to provide the necessary activation energy. If possible, consider using a less hindered carbonyl substrate. Aldehydes are generally more reactive than ketones[5].
Low Reactivity Electron-rich carbonyls are less electrophilic and react more slowly. Deactivated anilines (those with electron-withdrawing groups) are less nucleophilic.Use a stronger acid catalyst or higher temperatures. For unreactive substrates, microwave-assisted synthesis can sometimes accelerate the reaction by rapidly reaching high temperatures[9].
Q2: The reaction starts but seems to stall, leaving significant amounts of starting material.

A: This is typically an equilibrium problem. The forward and reverse reaction rates have become equal before full conversion is achieved.

Primary Cause: The concentration of water has built up to a point where the rate of hydrolysis matches the rate of formation.

Solutions:

  • Aggressive Water Removal: If you are using molecular sieves, add a fresh, activated batch. If using a Dean-Stark trap, ensure it is functioning correctly and that the azeotrope is forming and collecting.

  • Use an Excess of a Reagent: If one of the starting materials is inexpensive and easily removed (e.g., a volatile ketone), using a stoichiometric excess (1.5 to 2.0 equivalents) can help drive the equilibrium towards the product side.

  • Solvent Choice: The choice of solvent can influence the reaction. Aprotic solvents like toluene or THF are generally preferred.

Troubleshooting_Workflow Troubleshooting Low Conversion start Low/No Product Yield check_ph Is the pH between 4.5-6? start->check_ph check_h2o Is water being actively removed? check_ph->check_h2o Yes adjust_ph Adjust pH with catalytic acid (e.g., p-TsOH). check_ph->adjust_ph No check_temp Is the reaction temperature adequate? check_h2o->check_temp Yes add_dehydrator Use Dean-Stark trap or add activated molecular sieves. check_h2o->add_dehydrator No check_reagents Are reagents sterically hindered or electronically deactivated? check_temp->check_reagents Yes increase_temp Increase reaction temperature or use microwave heating. check_temp->increase_temp No reagent_strategy Consider alternative, more reactive substrates or use excess reagent. check_reagents->reagent_strategy Yes success Reaction Optimized check_reagents->success No adjust_ph->check_ph add_dehydrator->check_h2o increase_temp->check_temp reagent_strategy->success

Caption: A decision tree for troubleshooting low yield.

Q3: I'm observing significant side product formation. How can I improve selectivity?

A: Side products often arise from self-condensation of the carbonyl partner or degradation of the starting materials.

Common Side Reactions & Solutions:

  • Aldol Condensation: Aldehydes and some ketones can self-condense under acidic or basic conditions.

    • Solution: Maintain the recommended mildly acidic pH. Add the carbonyl compound slowly to a solution of N-methylaniline to keep its instantaneous concentration low.

  • Oxidation: N-methylaniline is susceptible to air oxidation, which is often indicated by the reaction mixture turning dark brown or reddish[10].

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Using freshly distilled or high-purity N-methylaniline can also help.

  • Polymerization: Under harsh acidic conditions or high temperatures, some substrates can polymerize.

    • Solution: Use only a catalytic amount of acid and avoid excessive temperatures unless required for activation. Monitor the reaction by TLC or GC to ensure the desired product is forming without significant decomposition.

Q4: How do I purify my enamine product? It seems to decompose on my silica gel column.

A: This is a critical issue. Enamines are susceptible to hydrolysis back to the starting amine and carbonyl, a reaction that is catalyzed by acid. Standard silica gel is acidic and can lead to significant product loss during chromatography[11].

Purification Strategies:

  • Deactivated Chromatography: If chromatography is necessary, use a deactivated stationary phase. You can either purchase neutral alumina or "deactivate" standard silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~1-2% v/v in the eluent).

  • Solvent Extraction & Washing: After the reaction, perform a workup with a non-polar organic solvent and wash with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution, followed by brine) to remove the acid catalyst and other water-soluble impurities.

  • Distillation: If your enamine product is thermally stable and has a suitable boiling point, vacuum distillation is an excellent method for purification that avoids contact with acidic surfaces.

  • Crystallization: If the product is a solid, recrystallization from an appropriate anhydrous solvent system is often the best way to achieve high purity[11].

Frequently Asked Questions (FAQs)

  • Q: My bottle of N-methylaniline is dark brown. Is it still usable?

    • A: The brown color indicates some oxidation has occurred[10]. For many applications, this minor impurity level is acceptable. However, for high-purity synthesis or when troubleshooting yield issues, it is best to purify the N-methylaniline by vacuum distillation before use.

  • Q: What is the best catalyst for this reaction?

    • A: For most lab-scale syntheses, p-toluenesulfonic acid (p-TsOH) is a reliable and effective catalyst due to its appropriate acidity and crystalline nature, which makes it easy to handle. For very sensitive substrates, a milder catalyst like pyridinium p-toluenesulfonate (PPTS) may be preferred.

  • Q: Is there a difference in reactivity between aldehydes and ketones?

    • A: Yes. Aldehydes are generally more electrophilic and less sterically hindered than ketones, so they typically react faster. Reactions with ketones, especially bulky ones, may require higher temperatures and longer reaction times.

  • Q: How can I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture against the starting materials. The enamine product is typically less polar than the N-methylaniline. The disappearance of the limiting reagent and the appearance of a new, higher Rf spot indicate progress. Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.

Experimental Protocol: Synthesis of 1-(N-methyl-N-phenylamino)cyclohex-1-ene

This protocol details a standard procedure for the condensation of N-methylaniline with cyclohexanone.

Experimental_Workflow Experimental Workflow for Enamine Synthesis cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification setup1 Equip a round-bottom flask with a magnetic stirrer and Dean-Stark trap. setup2 Charge flask with toluene, N-methylaniline, and cyclohexanone. setup1->setup2 setup3 Add catalytic p-TsOH. setup2->setup3 reaction1 Heat the mixture to reflux. setup3->reaction1 reaction2 Monitor water collection in the Dean-Stark trap. reaction1->reaction2 reaction3 Monitor reaction progress by TLC until starting material is consumed. reaction2->reaction3 workup1 Cool reaction to room temperature. reaction3->workup1 workup2 Wash with sat. NaHCO₃ (aq) then brine. workup1->workup2 workup3 Dry organic layer over Na₂SO₄, filter, and concentrate. workup2->workup3 purify Purify the crude oil by vacuum distillation. workup3->purify

Caption: Step-by-step workflow for a typical enamine synthesis.

Methodology:
  • Reagents & Equipment:

    • N-methylaniline (10.7 g, 100 mmol, 1.0 eq)

    • Cyclohexanone (10.8 g, 110 mmol, 1.1 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (190 mg, 1 mmol, 0.01 eq)

    • Toluene (200 mL)

    • 500 mL round-bottom flask, magnetic stirrer, heating mantle, condenser, Dean-Stark trap.

  • Procedure:

    • To the 500 mL round-bottom flask, add toluene, N-methylaniline, and cyclohexanone.

    • Add the p-TsOH catalyst and a magnetic stir bar.

    • Assemble the Dean-Stark apparatus and condenser.

    • Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the arm of the Dean-Stark trap.

    • Continue refluxing for 4-6 hours, or until no more water is collected and TLC analysis indicates the consumption of N-methylaniline.

    • Allow the reaction to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation to yield the pure enamine product.

References

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Master Organic Chemistry. (2022). Imines – Their Properties, Formation, Reactions, and Mechanisms. [Link]

  • Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. [Link]

  • ResearchGate. (2016). How to separate imine from reaction mixture?[Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]

  • Wikipedia. (n.d.). Dehydration reaction. [Link]

  • Chemistry Steps. (n.d.). Formation of Imines and Enamines. [Link]

  • GeoScienceWorld. (2020). Let there be water: How hydration/dehydration reactions accompany key Earth and life processes. [Link]

Sources

troubleshooting poor solubility of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and overcoming these issues, moving your research forward.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so difficult to dissolve?

This compound is a complex organic molecule with several functional groups that contribute to its characteristically low solubility. The molecule's structure contains a large, nonpolar surface area from two aromatic rings (a benzoate and a phenyl group) and a methyl ester. These hydrophobic regions are difficult to solvate in polar solvents like water. While it does possess polar sulfonyl (SO₂) and ester (COO) groups, they are sterically hindered, and the molecule lacks the ability to donate hydrogen bonds, which is critical for high aqueous solubility.[1][2][3] The chloro-substituent further increases its lipophilicity and molecular weight, generally reducing solubility.[4]

Q2: I'm starting a new experiment. Which solvents should I try first?

For initial trials, begin with strong, polar aprotic solvents. Based on the molecule's structure, the following are recommended starting points:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMAc) [5]

  • Tetrahydrofuran (THF)

These solvents are effective at solvating large, polarizable molecules. Avoid starting with purely aqueous solutions or nonpolar aliphatic solvents like hexanes, where solubility is expected to be negligible.

Q3: Can I improve solubility by adjusting the pH?

Unlike primary or secondary sulfonamides, which have an acidic proton on the nitrogen and can form water-soluble salts under basic conditions, this compound is a tertiary sulfonamide .[6] The nitrogen atom is substituted with both a methyl and a phenyl group, meaning there is no acidic proton to be removed. Therefore, altering the pH is not expected to significantly increase its solubility by ionization. Extreme pH values should be avoided as they may lead to the hydrolysis of the methyl ester group.

Q4: My compound "oiled out" when I added my stock solution to an aqueous buffer. What happened?

This is a common phenomenon called precipitation or "crashing out." It occurs when a concentrated stock solution of your compound in a strong organic solvent (like DMSO) is diluted into an aqueous medium where it is poorly soluble. The drastic change in solvent polarity causes the compound to come out of solution, often as an oil or a fine precipitate. This can be mitigated by using co-solvent systems or reducing the final concentration.

Systematic Troubleshooting Workflow

Encountering poor solubility can be a significant roadblock. The following workflow provides a systematic, step-by-step approach to rationally address the issue.

G cluster_0 cluster_1 Step 1: Foundational Solubilization cluster_2 Step 2: Intermediate Strategies cluster_3 Step 3: Advanced Formulation cluster_4 start Poor Solubility Observed solvent_screen A. Initial Solvent Screening start->solvent_screen confirm_solubility B. Confirm Kinetic vs. Thermodynamic Solubility solvent_screen->confirm_solubility If partially soluble cosolvent C. Co-Solvent Systems confirm_solubility->cosolvent temperature D. Temperature Adjustment cosolvent->temperature advanced E. Advanced Techniques (Surfactants, Complexation) temperature->advanced end_node Optimized Solubilization Achieved advanced->end_node

Caption: A logical workflow for troubleshooting poor solubility.

Step 1: Foundational Solubilization

A. Initial Solvent Screening

The first step is to systematically test a range of common laboratory solvents. This will establish a baseline and inform subsequent strategies. The principle of "like dissolves like" suggests that solvents with polarity characteristics similar to the solute will be most effective.[7]

Rationale: This compound possesses both polar (sulfonyl, ester) and nonpolar (aromatic rings, chloro group) features. Therefore, solvents that can accommodate both characteristics, particularly polar aprotic solvents, are the most promising candidates.

Protocol: See Protocol 1: Equilibrium Solubility Assessment in the Appendix.

SolventTypeDielectric Constant (20°C)Polarity IndexRationale & Expected Outcome
Water Polar Protic80.110.2Expected: Very Poor. Large hydrophobic structure will resist solvation.
Methanol Polar Protic32.75.1Expected: Poor to Moderate. May offer some solubility but likely insufficient for high concentrations.
Ethanol Polar Protic24.54.3Expected: Poor to Moderate. Similar to methanol, but slightly less polar.
Acetonitrile Polar Aprotic37.55.8Expected: Moderate. Good solvent for many organic molecules, worth screening.
Acetone Polar Aprotic20.75.1Expected: Moderate. Useful for dissolving moderately polar compounds.
Tetrahydrofuran (THF) Polar Aprotic7.54.0Expected: Good. Excellent solvent for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.77.2Expected: High. Strong H-bond acceptor, highly effective for polarizable, poorly soluble drugs.
N,N-Dimethylformamide (DMF) Polar Aprotic36.76.4Expected: High. Similar to DMSO, a powerful and versatile solvent.
B. Differentiating Kinetic vs. Thermodynamic Solubility

It is crucial to ensure you are measuring true equilibrium (thermodynamic) solubility, not just the rate of dissolution (kinetic solubility). A solution may appear to be saturated quickly, but the compound may continue to dissolve slowly over a longer period.

Rationale: Highly crystalline materials, which are common for poorly soluble compounds, have a high lattice energy that must be overcome.[8] This process can be slow. Shaking or vortexing for only a few minutes may not be sufficient to reach the true solubility limit. The protocol in the appendix specifies a 24-hour incubation to ensure equilibrium is reached.

Step 2: Intermediate Strategies

If single solvents do not provide the required concentration, the next step is to use more robust techniques.

C. Co-Solvent Systems

A co-solvent is a mixture of a primary solvent (often water or a buffer) and a water-miscible organic solvent. This is one of the most effective and widely used methods for increasing the solubility of nonpolar compounds in aqueous media.[4][7][9]

Why it Works: The organic co-solvent acts to reduce the overall polarity of the aqueous solvent system. It disrupts the strong hydrogen-bonding network of water, creating a more favorable "hydrophobic" environment that can accommodate the nonpolar regions of the drug molecule, thereby increasing solubility.[9]

Common Co-Solvent Systems to Evaluate:

  • DMSO / Aqueous Buffer (e.g., PBS)

  • Ethanol / Aqueous Buffer

  • Propylene Glycol (PG) / Aqueous Buffer

  • Polyethylene Glycol 400 (PEG 400) / Aqueous Buffer

Protocol: See Protocol 2: Co-Solvent System Evaluation in the Appendix.

G cluster_0 cluster_1 cluster_2 Molecule Methyl 4-chloro-2-... (Large Nonpolar Regions) Water Water Molecules (Strong H-Bond Network) Molecule->Water Insoluble NewSystem Modified Solvent Environment (Reduced Polarity) Molecule->NewSystem Soluble Water->NewSystem Mixes with CoSolvent Organic Co-Solvent (e.g., DMSO, PEG 400) CoSolvent->NewSystem Disrupts H-Bonds

Caption: How co-solvents enhance solubility.

D. Temperature Adjustment

For most compounds, solubility increases with temperature. Applying heat can provide the energy needed to overcome the crystal lattice energy and drive the compound into solution.

Why it Works: The dissolution of most solids is an endothermic process. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium toward the dissolution process, favoring the formation of a more concentrated solution.[4]

Cautions:

  • Compound Stability: Before heating, confirm the thermal stability of your compound. High temperatures can cause degradation, especially of the ester functional group.

  • Precipitation on Cooling: Be aware that the compound may precipitate out of solution as it cools to room temperature. This method is often best for experiments conducted at elevated temperatures or for preparing a supersaturated stock that will be immediately diluted.

Protocol: See Protocol 3: Temperature-Dependent Solubility Profile in the Appendix.

Step 3: Advanced Formulation Strategies

If the above methods are insufficient, more advanced formulation techniques may be required. These typically involve specialized excipients and processing methods.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate the poorly soluble compound, effectively dispersing it in the aqueous medium. Examples include Tween® 80 and Cremophor® EL.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule can become entrapped within this cavity, forming an inclusion complex that has significantly higher aqueous solubility.[10]

  • Solid Dispersions: This involves dispersing the compound at a molecular level within a solid hydrophilic carrier (e.g., PVP, HPMC). When this solid dispersion is added to water, the carrier dissolves rapidly, releasing the drug as very fine, amorphous particles that dissolve more readily.

These advanced methods require significant formulation expertise and are typically employed in later-stage drug development.

Appendix: Detailed Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment
  • Add an excess amount of this compound to a series of vials (e.g., 5-10 mg per 1 mL of solvent). The key is to have visible, undissolved solid at the end of the experiment.

  • Add 1.0 mL of each selected solvent to the respective vials.

  • Seal the vials tightly.

  • Place the vials on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C).

  • Allow the slurries to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.

  • After 24 hours, visually confirm that excess solid remains.

  • Filter the samples through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove all undissolved solid.

  • Dilute the clear filtrate with a suitable solvent and quantify the concentration using a validated analytical method, such as HPLC-UV.[11][12]

Protocol 2: Co-Solvent System Evaluation
  • Prepare a series of co-solvent mixtures in different ratios (e.g., 10%, 20%, 30%, 50% v/v of organic co-solvent in aqueous buffer).

  • Perform the Equilibrium Solubility Assessment (Protocol 1) for your compound in each of the prepared co-solvent mixtures.

  • Plot the measured solubility as a function of the percentage of the organic co-solvent.

  • Select the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential toxicity or effects on downstream assays.

Protocol 3: Temperature-Dependent Solubility Profile
  • Prepare several vials with a known excess of the compound and a known volume of the chosen solvent or co-solvent system.

  • Place each vial in a temperature-controlled shaker bath. Set each bath to a different temperature (e.g., 25°C, 37°C, 50°C, 60°C).

  • Allow the samples to equilibrate for at least 4-6 hours at the set temperature.

  • While maintaining the temperature, filter the samples using pre-warmed syringes and filters to prevent premature precipitation.

  • Analyze the filtrate for concentration via a suitable analytical method (e.g., HPLC).

  • Plot solubility versus temperature to determine the relationship.

References

  • Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 78(8), 615-620.
  • Osol, A., & Craker, L. E. (1955). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912-922.
  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

  • LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

  • Wikipedia. (2024). Ester. Retrieved from [Link]

  • Remko, M., & von der Lieth, C. W. (2004). A theoretical study of the pKa and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(21), 5647-5658.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Patil, S. K., Wagh, K. S., Parik, V. B., Akarte, A. M., & Baviskar, D. T. (2011). Strategies For Solubility Enhancement Of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Perlovich, G. L., Volkova, T. V., Strakhova, N. N., & Kazachenko, V. P. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • ACS Publications. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated aqueous drug solubility. Journal of Chemical Information and Computer Sciences, 44(4), 1477-1488.
  • PubChem. (n.d.). Methyl 4-chloro-2-(chlorosulfonyl)benzoate. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Michailoviene, V., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 13.
  • G. S. S. K. A., & S. K. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 3, 100191.
  • de Oliveira, A. R. M., et al. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers in Analytical Science, 2.
  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.
  • Jordan, A., et al. (2020). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Chemical Reviews, 121(3), 1582-1635.
  • Google Patents. (2016). CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate.

Sources

Technical Support Center: Purification of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this compound in high purity.

Troubleshooting Guide

Navigating the challenges of purification can be complex. This section offers a logical workflow to diagnose and resolve common issues encountered after the initial synthesis and work-up of this compound.

Purification Workflow and Troubleshooting

The following diagram outlines a systematic approach to purifying your crude product. Start by assessing the physical state of your crude material and follow the decision tree to the appropriate purification protocol and troubleshooting steps.

Purification_Workflow cluster_assessment Initial Assessment cluster_solid Solid Crude Product cluster_oily Oily/Gummy Crude Product start Crude Product (Post-Workup) assessment Physical State? start->assessment recrystallization Attempt Recrystallization (See FAQ Q2) assessment->recrystallization Solid chromatography Proceed to Column Chromatography (See FAQ Q3) assessment->chromatography Oil/Gummy Solid recrystallization_outcome Outcome? recrystallization->recrystallization_outcome pure_solid Pure Crystalline Solid recrystallization_outcome->pure_solid Success oiling_out Product 'Oils Out' recrystallization_outcome->oiling_out Problem no_crystals No Crystals Form recrystallization_outcome->no_crystals Problem low_purity_solid Low Purity/ Colored Crystals recrystallization_outcome->low_purity_solid Problem final_purity_check Final Purity Assessment (TLC, HPLC, NMR) (See FAQ Q4 & Q5) pure_solid->final_purity_check oiling_out_solution Troubleshoot: - Re-dissolve, add more solvent - Cool more slowly - Change solvent system (See FAQ Q2) oiling_out->oiling_out_solution no_crystals_solution Troubleshoot: - Induce crystallization (scratch, seed) - Reduce solvent volume - Use anti-solvent (See FAQ Q2) no_crystals->no_crystals_solution low_purity_solid->chromatography Purify Further oiling_out_solution->recrystallization Retry no_crystals_solution->recrystallization Retry chromatography_outcome Outcome? chromatography->chromatography_outcome pure_fractions Collect Pure Fractions & Evaporate chromatography_outcome->pure_fractions Good Separation co_elution Impurity Co-elutes with Product chromatography_outcome->co_elution Poor Separation pure_fractions->final_purity_check co_elution_solution Troubleshoot: - Adjust solvent polarity - Try a different solvent system - Use a longer column (See FAQ Q3) co_elution->co_elution_solution co_elution_solution->chromatography Retry

Technical Support Center: Scaling Up the Synthesis of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate. As a key intermediate in various pharmaceutical development pathways, ensuring a robust and scalable synthesis is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-scale production. The guidance provided herein is based on established synthetic routes and practical, field-proven insights to help you optimize your process for yield, purity, and safety.

I. Overview of the Synthetic Pathway

The most direct and scalable synthesis of this compound follows a three-step sequence starting from 4-chloro-2-aminobenzoic acid. This pathway is advantageous due to its concise nature and the commercial availability of the starting material.[1]

The overall synthetic transformation is outlined below:

Synthetic_Pathway A 4-chloro-2-aminobenzoic acid B Methyl 4-chloro-2-aminobenzoate A->B Step 1: Esterification (Methanol, SOCl₂) C Methyl 4-chloro-2-(chlorosulfonyl)benzoate B->C Step 2: Sandmeyer Reaction (NaNO₂, HCl, SO₂, CuCl₂) D This compound C->D Step 3: Condensation (N-methylaniline, Pyridine)

Caption: Three-step synthesis of the target compound.

II. Troubleshooting Guide: A Step-by-Step Analysis

This section addresses specific issues that may arise at each stage of the synthesis, providing potential causes and actionable solutions.

Step 1: Esterification of 4-chloro-2-aminobenzoic acid

Question: My esterification reaction is incomplete, or the yield of Methyl 4-chloro-2-aminobenzoate is low. What are the likely causes and how can I improve it?

Answer:

Incomplete esterification is a common issue, often stemming from suboptimal reaction conditions or reagent quality. Here’s a systematic approach to troubleshooting:

  • Moisture Contamination: The Fischer esterification is a reversible reaction.[2] The presence of water will shift the equilibrium back towards the starting materials, significantly reducing your yield.

    • Solution: Ensure all glassware is thoroughly oven-dried. Use anhydrous methanol and ensure the thionyl chloride (SOCl₂) is fresh and has not been exposed to atmospheric moisture.

  • Insufficient Catalyst/Reagent: Thionyl chloride not only acts as a catalyst but also reacts with methanol to form HCl in situ, which is the primary catalyst. It also scavenges the water produced during the reaction.

    • Solution: Use a sufficient excess of thionyl chloride. A molar ratio of at least 1.8 equivalents relative to the starting acid is recommended to drive the reaction to completion.[1]

  • Reaction Time and Temperature: The reaction may be slow at lower temperatures.

    • Solution: Refluxing the reaction mixture for an adequate duration is crucial. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible. A typical reflux time is 10-14 hours.[1]

ParameterRecommendationRationale
Solvent Anhydrous MethanolServes as both reactant and solvent.
Catalyst Thionyl Chloride (SOCl₂)Generates HCl in situ and removes water.
Temperature RefluxEnsures a sufficient reaction rate.
Monitoring TLCTo confirm the consumption of starting material.
Step 2: Sandmeyer Reaction for the Synthesis of Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Question: The Sandmeyer reaction is giving a low yield of the desired sulfonyl chloride, and I'm observing a lot of side products. How can I optimize this critical step?

Answer:

The Sandmeyer reaction for the formation of sulfonyl chlorides is notoriously sensitive and can be challenging to control, especially on a larger scale. Here are the key areas to focus on:

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can decompose, particularly at elevated temperatures.[3] This is a primary cause of low yields and the formation of tarry by-products.

    • Solution: Maintain a strict temperature control between 0-5°C during the diazotization step (addition of sodium nitrite). The subsequent addition of the diazonium salt solution to the sulfur dioxide/copper catalyst mixture should also be done at a controlled temperature, typically between 5-10°C.[1]

  • Side Reactions: Several side reactions can compete with the desired sulfonyl chloride formation. The most common is the formation of the corresponding phenol due to the reaction of the diazonium salt with water.

    • Solution: While the reaction is run in an aqueous environment, minimizing the excess water and ensuring a sufficiently acidic medium can suppress phenol formation. A continuous-flow reactor setup can significantly inhibit such parallel side reactions by providing better temperature control and mixing.

  • Reagent Quality and Stoichiometry: The purity of the sodium nitrite and the concentration of the sulfur dioxide solution are critical.

    • Solution: Use high-purity sodium nitrite. The sulfur dioxide solution in acetic acid should be saturated to ensure an adequate supply of SO₂ at the reaction interface.[1]

  • Catalyst Activity: The copper(II) chloride catalyst plays a crucial role in the radical mechanism of the Sandmeyer reaction.

    • Solution: Ensure the catalyst is of good quality and used in the appropriate amount (catalytic amounts are sufficient).[1]

Safety Alert for Scale-Up: Diazonium salts are potentially explosive when isolated in a dry state.[3] For scaled-up syntheses, it is imperative to use the diazonium salt solution directly in the next step without attempting to isolate the solid. The reaction can also be exothermic and release a significant volume of nitrogen gas, so ensure adequate cooling and venting.[4]

Sandmeyer_Troubleshooting cluster_0 Problem: Low Yield/Side Products cluster_1 Potential Causes cluster_2 Solutions P Low Yield of Sulfonyl Chloride C1 Diazonium Salt Decomposition P->C1 C2 Phenol Formation (Hydrolysis) P->C2 C3 Incomplete Reaction P->C3 S1 Strict Temperature Control (0-5°C) C1->S1 S2 Minimize Excess Water / Use Flow Chemistry C2->S2 S3 Use High Purity Reagents & Saturated SO₂ Solution C3->S3

Caption: Troubleshooting logic for the Sandmeyer reaction.

Step 3: Condensation with N-methylaniline

Question: The final condensation step is resulting in a complex mixture of products, and purification of the final product is proving difficult. What are the likely issues?

Answer:

The reaction between Methyl 4-chloro-2-(chlorosulfonyl)benzoate and N-methylaniline should be relatively straightforward, but side reactions and purification challenges can arise, especially at scale.

  • Competing Reactions of the Sulfonyl Chloride: The sulfonyl chloride intermediate is highly reactive and can be hydrolyzed back to the sulfonic acid if exposed to moisture.

    • Solution: Ensure the organic layer containing the sulfonyl chloride from the previous step is thoroughly dried with a drying agent like anhydrous sodium sulfate before adding N-methylaniline.[1]

  • Stoichiometry and Base: The reaction generates HCl, which must be neutralized to prevent protonation of the N-methylaniline, rendering it non-nucleophilic.

    • Solution: Use a non-nucleophilic base like pyridine to scavenge the HCl.[1] Ensure at least a stoichiometric amount of pyridine is used relative to the sulfonyl chloride. Using a slight excess of N-methylaniline can also help drive the reaction to completion.

  • Purification Challenges: The crude product may contain unreacted starting materials, the pyridine hydrochloride salt, and potentially other impurities.

    • Solution: An acidic workup (e.g., with 5% HCl) is effective for removing excess N-methylaniline and pyridine.[1] The final product can then be purified by recrystallization from a suitable solvent system, such as ethanol.[1] For larger scales, a thorough investigation of the optimal recrystallization solvent and conditions is recommended to maximize yield and purity.

ParameterRecommendationRationale
Sulfonyl Chloride Dry and used immediatelyProne to hydrolysis.
Base PyridineNeutralizes HCl byproduct.
Work-up Dilute HCl washRemoves excess amine and base.
Purification Recrystallization (Ethanol)Effective for obtaining high-purity product.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different base instead of pyridine in the final condensation step?

A1: Yes, other non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. However, pyridine is often preferred as it can also act as a catalyst in some cases. The choice of base may require some optimization of reaction conditions.

Q2: How do I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring all three steps. For more quantitative analysis, especially during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase system is a good starting point for method development.

Q3: What are the key analytical characterization parameters for the final product?

A3: The identity and purity of this compound should be confirmed by a combination of techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methyl ester protons, and the N-methyl protons.[1]

  • IR Spectroscopy: Look for characteristic absorption bands for the ester carbonyl group (around 1740 cm⁻¹), the sulfonyl group (around 1360 and 1160 cm⁻¹), and the aromatic C-H bonds.[1]

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity. The reported melting point is in the range of 89.5 - 92.2°C.[1]

  • HPLC: To determine the purity of the final product. A purity of >99% is typically desired for pharmaceutical intermediates.

Q4: Are there any specific safety precautions I should take when scaling up this synthesis?

A4: Yes, several safety considerations are critical for scale-up:

  • Diazonium Salt: As mentioned earlier, handle with extreme care. Always keep the diazonium intermediate in a cold solution and never attempt to isolate it as a solid.

  • Thionyl Chloride and Sulfonyl Chloride: These are corrosive and moisture-sensitive reagents. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Exothermic Reactions: Both the Sandmeyer reaction and the final condensation can be exothermic. Ensure your reactor is equipped with adequate cooling capacity and temperature monitoring to control the reaction temperature effectively.

  • Gas Evolution: The Sandmeyer reaction produces a large volume of nitrogen gas. Ensure your reactor setup has a pressure-relief system and is properly vented.

By carefully considering the points outlined in this guide, you can effectively troubleshoot and optimize the synthesis of this compound, paving the way for a successful scale-up campaign.

IV. References

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. (2021). Journal of Medicinal Chemistry. [Link]

  • Method for preparing methyl p-chloromethyl benzoate. (2009). Chinese Patent CN101434545A.

  • Methyl 4-methylbenzoate. (2008). ResearchGate. [Link]

  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. (2015). Chinese Patent CN105017101A.

  • Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate. (2016). Chinese Patent CN105503668A.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • Method for synthesizing methyl 2-methyl-4-acetyl benzoate. (n.d.). Patsnap. [Link]

  • Sandmeyer type reaction troubleshoot. (2022). Reddit. [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2004). ACS Publications. [Link]

  • Methyl 4-(Chlorosulfonyl)benzoate. PubChem. [Link]

  • Methyl 4-Chloro-2-methylbenzoate. PubChem. [Link]

  • 4-Chloro-2-methylanisole. PubChem. [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. [Link]

  • Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. (2016). ResearchGate. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Preparation of Methyl Benzoate. (n.d.). University of Missouri–St. Louis. [Link]

  • 4-Chloro-3-fluoro-2-methylaniline–pyrrolidine-2,5-dione (1/1). (2010). ResearchGate. [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2004). ResearchGate. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (2013). Chinese Patent CN102627591B.

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. [Link]

  • Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: an Example of Inhibiting Parallel Side-reactions. (2016). The Royal Society of Chemistry. [Link]

  • 4-Chloro-N-methylbenzenamine. PubChem. [Link]

  • Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. (2016). Chinese Patent CN105439915A.

  • Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid. (2011). Chinese Patent CN102093247A.

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Methyl 2-(4-chlorobenzamido)benzoate. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

storage conditions to prevent degradation of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Improper storage can lead to degradation, compromising experimental results and leading to costly delays. This guide provides in-depth, field-proven insights into optimal storage conditions, troubleshooting common issues, and understanding the underlying chemical principles of its stability.

Frequently Asked Questions (FAQs) on Optimal Storage

Q1: What are the ideal temperature and humidity conditions for storing this compound?

A1: For optimal long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Specifically, a refrigerated environment, typically 2-8°C , is recommended. It is crucial to minimize exposure to atmospheric moisture. The primary goal is to prevent hydrolysis of the ester and sulfonamide functional groups, which are the most labile parts of the molecule.[2][3] Before use, allow the container to equilibrate to room temperature to prevent condensation from forming on the compound when the vial is opened.

Q2: Should this compound be protected from light?

Q3: Is an inert atmosphere (e.g., argon or nitrogen) necessary for storage?

A3: While not always mandatory for short-term storage, using an inert atmosphere is a highly recommended best practice for long-term stability. The primary benefit is the displacement of oxygen and moisture. Moisture can lead to hydrolysis, as previously mentioned.[2] Although sulfonamides are generally considered resistant to metabolic cleavage, the presence of moisture over extended periods, especially with potential pH shifts from atmospheric CO2 absorption, can be a risk factor.[8] An inert atmosphere is a critical control measure to ensure the compound's integrity over months or years.

Q4: What materials are incompatible with this compound?

A4: The compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[9][10]

  • Strong Bases: Can catalyze the rapid hydrolysis of the methyl ester bond.[3][11]

  • Strong Acids: Can promote the hydrolysis of the sulfonamide bond, which is more susceptible to cleavage under highly acidic conditions (e.g., pH 2.0).[12]

  • Strong Oxidizing Agents: Can potentially react with the aromatic rings or the sulfur atom.[9]

Ensure that storage areas segregate these chemical classes to prevent accidental contact.[5][13]

Troubleshooting Guide: Degradation Issues

This section addresses common problems that may indicate compound degradation due to improper storage.

Problem Observed Potential Cause(s) Recommended Action & Explanation
Loss of Potency / Inconsistent Assay Results Chemical Degradation (Hydrolysis). The most likely cause is the cleavage of the ester or sulfonamide bond due to moisture exposure. Benzoate esters are known to be susceptible to hydrolysis.[3][14]1. Verify Storage Conditions: Ensure the compound was stored at 2-8°C in a tightly sealed container and protected from moisture. 2. Use a Fresh Aliquot: Test a new, unopened vial of the compound as a control. 3. Analytical Confirmation (Optional): Use LC-MS or NMR to check for the presence of hydrolysis products (see Degradation Pathway diagram below).
Change in Physical Appearance (e.g., clumping, discoloration) Moisture Absorption or Photodegradation. Clumping indicates water uptake. Discoloration (e.g., yellowing) can be a sign of photolytic or oxidative degradation.[6]1. Discard and Replace: It is safest to discard the suspect batch to avoid compromising results. 2. Review Storage Protocol: Ensure containers are sealed properly and stored in the dark.[4] Consider aliquoting the compound into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk stock to the environment.
Insolubility or Haze in Solution Formation of Degradation Products. Hydrolysis products, such as the corresponding carboxylic acid, may have different solubility profiles than the parent ester compound.1. Check Solvent Purity: Ensure the solvent has not been contaminated with water or other reactive impurities. 2. Gentle Warming/Sonication: Try gentle warming or sonication to aid dissolution, but if insolubility persists, degradation is likely. 3. Switch to a Fresh Vial: Compare the solubility of the suspect material with a fresh, properly stored sample.

Understanding the Science: Potential Degradation Pathways

The stability of this compound is dictated by its functional groups. The two primary non-metabolic degradation pathways of concern during storage are hydrolysis of the ester and sulfonamide moieties.

Ester Hydrolysis

The methyl benzoate functional group is susceptible to hydrolysis, a reaction catalyzed by both acid and base, but significantly faster under basic conditions.[11] This reaction cleaves the ester bond, yielding the corresponding carboxylic acid and methanol.

Sulfonamide Hydrolysis

The sulfonamide group is generally more stable than the ester.[2][15] While stable at neutral and basic pH, hydrolysis can occur under strongly acidic conditions, leading to the cleavage of the sulfur-nitrogen (S-N) bond.[12][16]

The following diagram illustrates these potential degradation routes.

DegradationPathways cluster_main This compound cluster_hydrolysis Degradation Products main_compound This compound ester_hydrolysis 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoic Acid + Methanol main_compound->ester_hydrolysis  Ester Hydrolysis (Moisture, Base/Acid Catalyzed) sulfonamide_hydrolysis Methyl 4-chloro-2-sulfobenzoate + N-methylaniline main_compound->sulfonamide_hydrolysis  Sulfonamide Hydrolysis (Strong Acid, Moisture)

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate is a crucial building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a thorough evaluation of their respective advantages and disadvantages to aid in informed decision-making for laboratory and industrial-scale production.

Introduction

The sulfonamide functional group is a well-established pharmacophore, and its incorporation into aromatic systems like benzoic acid derivatives offers a versatile scaffold for drug design. The title compound, this compound, presents a unique substitution pattern that requires a carefully planned synthetic strategy. This guide will compare two potential synthetic pathways, highlighting the chemical logic and experimental considerations for each.

Route 1: The Diazotization-Sandmeyer Pathway from 4-chloro-2-aminobenzoic acid

This is the most prominently documented and industrially relevant synthesis for this compound.[1] It commences with the readily available 4-chloro-2-aminobenzoic acid and proceeds through a three-step sequence involving esterification, diazotization followed by a Sandmeyer-type reaction, and a final condensation step.

Overall Reaction Scheme:

start 4-chloro-2-aminobenzoic acid intermediate1 Methyl 4-chloro-2-aminobenzoate start->intermediate1 Esterification (Methanol, SOCl2 or H2SO4) intermediate2 Methyl 4-chloro-2-(chlorosulfonyl)benzoate intermediate1->intermediate2 Diazotization & Sandmeyer Reaction (NaNO2, HCl, SO2, CuCl2) product This compound intermediate2->product Condensation (N-methylaniline, Pyridine)

Caption: The Diazotization-Sandmeyer pathway.

Mechanistic Considerations and Experimental Rationale

The choice of this pathway is logical due to the ortho- and para-directing nature of the amino group in the starting material, which facilitates the subsequent introduction of the sulfonyl chloride group at the 2-position. The esterification is a standard Fischer-Speier reaction, where an excess of methanol is typically used to drive the equilibrium towards the product.[2][3][4][5][6] The core of this synthesis lies in the Sandmeyer reaction, a reliable method for converting an aryl amine to various functional groups via a diazonium salt intermediate.[7][8][9] The final step is a nucleophilic substitution on the sulfonyl chloride by N-methylaniline.

Detailed Experimental Protocols

Step 1: Esterification of 4-chloro-2-aminobenzoic acid

This Fischer-Speier esterification is typically acid-catalyzed.

  • Procedure: To a suspension of 4-chloro-2-aminobenzoic acid (1.0 eq) in methanol (10-20 eq), concentrated sulfuric acid (0.1-0.2 eq) is added dropwise with stirring.[10] The mixture is then heated to reflux (approximately 65°C) for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude methyl 4-chloro-2-aminobenzoate.[10][2]

Step 2: Diazotization and Sandmeyer Reaction

This step transforms the amino group into a sulfonyl chloride.

  • Procedure: The methyl 4-chloro-2-aminobenzoate (1.0 eq) is dissolved in a mixture of a suitable organic solvent and concentrated hydrochloric acid and cooled to 0-5°C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the low temperature to form the diazonium salt.[1] This solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. The reaction is stirred at a slightly elevated temperature (e.g., 10-25°C) until the evolution of nitrogen gas ceases.[1]

  • Work-up: The reaction mixture is poured into ice water and extracted with an organic solvent like dichloromethane. The organic layer is washed with water and brine, dried, and concentrated to give the crude methyl 4-chloro-2-(chlorosulfonyl)benzoate, which is often used in the next step without further purification.[1]

Step 3: Condensation with N-methylaniline

The final step involves the formation of the sulfonamide bond.

  • Procedure: The crude methyl 4-chloro-2-(chlorosulfonyl)benzoate (1.0 eq) is dissolved in a suitable solvent, and N-methylaniline (1.0-1.2 eq) and a base, such as pyridine (1.0-1.2 eq), are added.[1] The reaction mixture is heated to reflux for a few hours.

  • Work-up: After cooling, the reaction mixture is diluted with an organic solvent and washed with dilute hydrochloric acid to remove excess N-methylaniline and pyridine, followed by a brine wash. The organic layer is dried and concentrated. The crude product is then purified by recrystallization from a suitable solvent like ethanol to afford the final product.[1]

Performance Data
ParameterValue/ObservationSource
Overall Yield ~65%[1]
Starting Material Cost 4-chloro-2-aminobenzoic acid is relatively inexpensive.General Chemical Catalogs
Reagent Hazards Thionyl chloride (if used for esterification) is corrosive and lachrymatory. Sodium nitrite is toxic and an oxidizer. Sulfur dioxide is a toxic gas. Pyridine is flammable and toxic.MSDS
Scalability The Sandmeyer reaction can be challenging to scale up due to the potential instability of diazonium salts and the evolution of nitrogen gas. However, with proper engineering controls, it is used in industrial processes.General Organic Chemistry Knowledge
Purification The patent suggests that intermediates may not require purification, which is advantageous for large-scale synthesis. The final product is purified by recrystallization.[1][1]

Route 2: A Potential Alternative Pathway via Nucleophilic Aromatic Substitution (SNAr)

While less documented for this specific molecule, an alternative synthetic strategy could involve a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated precursor, such as one derived from 4-chloro-2-nitrobenzoic acid. This approach avoids the Sandmeyer reaction.

Proposed Overall Reaction Scheme:

start 4-chloro-2-nitrobenzoic acid intermediate1 Methyl 4-chloro-2-nitrobenzoate start->intermediate1 Esterification (Methanol, H2SO4) intermediate2 Methyl 4-chloro-2-(benzylthio)benzoate intermediate1->intermediate2 Thiolation (Benzyl isothiourea hydrochloride, Base) intermediate3 Methyl 4-chloro-2-(chlorosulfonyl)benzoate intermediate2->intermediate3 Oxidative Chlorination (Cl2 or NaOCl) product This compound intermediate3->product Condensation (N-methylaniline, Pyridine)

Caption: A proposed alternative SNAr pathway.

Mechanistic Considerations and Experimental Rationale

This hypothetical route leverages the strong electron-withdrawing nature of the nitro group to activate the 2-position for nucleophilic aromatic substitution. The nitro group can be displaced by a sulfur nucleophile, which is subsequently converted to the sulfonyl chloride. The final condensation step remains the same as in Route 1. A similar strategy has been patented for the synthesis of a related compound, 2-chlorosulfonyl-3-methyl benzoate.[11]

Proposed Experimental Protocols

Step 1: Esterification of 4-chloro-2-nitrobenzoic acid

This is a standard Fischer-Speier esterification, similar to Step 1 in Route 1.

  • Procedure: 4-chloro-2-nitrobenzoic acid (1.0 eq) would be refluxed in methanol (10-20 eq) with a catalytic amount of sulfuric acid.

  • Work-up: Similar to Route 1, involving removal of excess methanol, extraction, and washing to yield methyl 4-chloro-2-nitrobenzoate.

Step 2: Thiolation

This step introduces the sulfur moiety.

  • Procedure: Based on analogous transformations, methyl 4-chloro-2-nitrobenzoate (1.0 eq) could be reacted with benzyl isothiourea hydrochloride (1.0-1.5 eq) in the presence of a base (e.g., potassium hydroxide or cesium carbonate) in a suitable solvent like toluene or acetonitrile.[11] The reaction would be heated to facilitate the substitution.

  • Work-up: The reaction mixture would be quenched with water and extracted with an organic solvent. The organic layer would be washed, dried, and concentrated.

Step 3: Oxidative Chlorination

This step converts the thioether to the sulfonyl chloride.

  • Procedure: The crude benzyl thioether intermediate would be dissolved in a solvent like dichloromethane and cooled. An oxidizing agent such as chlorine gas or sodium hypochlorite would be introduced to effect the oxidative chlorination.[11]

  • Work-up: After the reaction, the mixture would be washed with water, dried, and concentrated to yield the crude methyl 4-chloro-2-(chlorosulfonyl)benzoate.

Step 4: Condensation with N-methylaniline

This step is identical to the final step in Route 1.

Performance Comparison and Discussion
FeatureRoute 1 (Diazotization-Sandmeyer)Route 2 (Proposed SNAr)
Starting Material 4-chloro-2-aminobenzoic acid (readily available)4-chloro-2-nitrobenzoic acid (also commercially available)
Number of Steps 34
Key Transformation Sandmeyer reactionNucleophilic Aromatic Substitution (SNAr)
Overall Yield Documented at ~65%[1]Hypothetical, likely lower due to the additional step.
Safety Concerns Potentially unstable diazonium intermediates, evolution of N2 gas.Use of chlorine gas or sodium hypochlorite requires careful handling.
Scalability Established for industrial scale, but requires specialized equipment for handling diazonium salts.Potentially more straightforward to scale as it avoids diazonium salts, though handling of chlorine gas also requires specific infrastructure.
Byproducts Diazotization can lead to various side products.SNAr can have side reactions, and the oxidative chlorination needs to be controlled to avoid over-oxidation.

Conclusion

The Diazotization-Sandmeyer pathway (Route 1) is a well-established and efficient method for the synthesis of this compound, with a documented overall yield of approximately 65%. Its primary advantages are the relatively low cost of the starting material and the concise three-step process. However, the handling of potentially unstable diazonium salts and the evolution of nitrogen gas are significant safety considerations, particularly at a larger scale.

The proposed alternative route via Nucleophilic Aromatic Substitution (Route 2) offers a plausible alternative that avoids the use of diazonium intermediates. While this may offer safety benefits in that regard, it is a longer, four-step process, and the overall yield is likely to be lower. The use of chlorine gas or hypochlorite for the oxidative chlorination step also presents its own set of handling challenges.

For most research and development applications, the Diazotization-Sandmeyer route is likely to be the preferred method due to its proven efficacy and higher overall yield. However, for large-scale industrial production, a thorough process safety assessment would be required for both routes to determine the most suitable and safest option. Further research into optimizing the proposed SNAr route could potentially make it a more competitive alternative in the future.

References

  • CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google P
  • CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl)
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]

  • Yu, Z., Dong, H., Xie, X., Liu, J., & Su, W. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: an Example of Inhibiting Parallel Side-reactions. [Link]

  • Preparation of Methyl Benzoate. (n.d.). [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • Google Patents. (n.d.).
  • 10. Sandmeyer reaction. (n.d.). [Link]

  • ResearchGate. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Chloroanilinium 4-methylbenzenesulfonate. [Link]

  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

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A Senior Application Scientist's Comparative Guide to Carbonic Anhydrase Inhibitors: Profiling Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate and its Contemporaries

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative analysis of a novel investigational compound, Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate, alongside a selection of well-established carbonic anhydrase (CA) inhibitors. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their inhibitory profiles, supported by experimental data and detailed methodologies, to inform rational drug design and development.

Introduction: The Ubiquitous Role and Therapeutic Targeting of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to a vast array of physiological processes.[1][2] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is critical for respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[2] To date, 16 different alpha-CA isoforms have been identified in humans, each with distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a range of pathologies.[3][4]

The clinical utility of carbonic anhydrase inhibitors (CAIs) is well-established, with applications in the treatment of glaucoma, epilepsy, altitude sickness, and edema.[4][5] The primary mechanism of action for the most common class of CAIs, the sulfonamides, involves the coordination of the sulfonamide moiety to the zinc ion within the enzyme's active site. This interaction displaces a critical water/hydroxide molecule, thereby arresting the catalytic cycle.[3][6]

The ongoing challenge in the field lies in the development of isoform-specific inhibitors to minimize off-target effects and enhance therapeutic efficacy.[2][5] This guide focuses on a comparative analysis of this compound, a compound of interest, against a panel of widely recognized CAIs. While specific data for this exact molecule is emerging, we will leverage data from closely related analogs, specifically from the "Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoate" series, to provide a robust comparative framework.[7][8]

Comparative Analysis of Inhibitory Potency and Selectivity

The therapeutic potential of a carbonic anhydrase inhibitor is intrinsically linked to its potency and selectivity profile against the various CA isoforms. For instance, in glaucoma treatment, inhibition of CA II in the ciliary body is desirable, while for certain cancers, targeting the tumor-associated isoforms CA IX and XII is the primary goal.[3][4]

The following table summarizes the inhibition constants (Ki, in nM) of a representative analog of this compound and other key CAIs against four crucial human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. Lower Ki values indicate higher inhibitory potency.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Methyl 2-chloro-4-(phenylsulfonyl)-5-sulfamoyl-benzoate (Analog) >10,0001500.12 4.5
Acetazolamide25012255.7
Dorzolamide30003.54952
Brinzolamide31003.24357
Methazolamide5014286.3
Topiramate100,0007,0005040
Zonisamide4,30035.24551
Celecoxib36,0002302747

Note: Data for the Methyl 2-chloro-4-(phenylsulfonyl)-5-sulfamoyl-benzoate analog is derived from studies on closely related Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates.[7][8] Data for other inhibitors are compiled from various scientific sources.

From this data, it is evident that the Methyl 2-chloro-4-(phenylsulfonyl)-5-sulfamoyl-benzoate analog exhibits remarkable potency and selectivity for the tumor-associated isoform hCA IX, with a sub-nanomolar Ki value.[7][8] This is in stark contrast to the clinically used glaucoma medications Dorzolamide and Brinzolamide, which are highly potent against hCA II but show significantly less activity against hCA IX. Acetazolamide and Methazolamide demonstrate broader inhibitory activity across the tested isoforms. The anticonvulsants Topiramate and Zonisamide, and the anti-inflammatory drug Celecoxib, also exhibit CA inhibitory properties, albeit with generally lower potency compared to the dedicated CAIs.

Mechanism of Action: A Structural Perspective

The inhibitory action of sulfonamide-based CAIs is predicated on their ability to bind to the catalytic zinc ion in the active site of the enzyme. This interaction is governed by the chemical properties of the sulfonamide group and the complementary nature of the inhibitor's scaffold with the amino acid residues lining the active site cavity.

The Canonical Binding Mode of Sulfonamide Inhibitors

The primary interaction involves the deprotonated sulfonamide nitrogen coordinating directly with the Zn2+ ion, displacing the catalytically essential zinc-bound water molecule. The sulfonamide's oxygen atoms typically form hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in CA II), further stabilizing the inhibitor-enzyme complex. The remainder of the inhibitor molecule extends into the active site cavity, where its interactions with various hydrophobic and hydrophilic residues determine its isoform selectivity.[3][6]

Diagram: Generalized Binding Mode of a Sulfonamide Inhibitor in the Carbonic Anhydrase Active Site

G cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 Thr199 Thr199 Glu106 Glu106 Inhibitor R-SO₂-NH⁻ R_group Tail Group (R) R_group->Glu106 Tail Interactions (Selectivity) SO2 SO₂ R_group->SO2 SO2->Thr199 H-Bond NH NH⁻ SO2->NH NH->Zn Coordination Bond

Caption: Generalized binding of a sulfonamide inhibitor to the CA active site.

Experimental Protocols: A Guide to In Vitro Carbonic Anhydrase Inhibition Assays

The determination of inhibitory constants (Ki) is crucial for the comparative evaluation of CAIs. The stopped-flow CO2 hydration assay is the gold-standard method for measuring CA activity and inhibition.[2]

Principle of the Stopped-Flow CO2 Hydration Assay

This assay measures the enzymatic hydration of CO2 to bicarbonate, which results in a change in pH. The rate of this pH change is monitored spectrophotometrically using a pH indicator. In the presence of an inhibitor, the rate of the catalyzed reaction decreases, and the extent of this decrease is used to calculate the inhibitor's potency.

Detailed Experimental Workflow

Diagram: Workflow for Stopped-Flow Carbonic Anhydrase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Buffer (e.g., 20 mM HEPES, pH 7.4) load1 Load Syringe A: Enzyme + Buffer + Indicator + Inhibitor (or vehicle) prep1->load1 prep2 Prepare CO₂-saturated water solution load2 Load Syringe B: CO₂-saturated water prep2->load2 prep3 Prepare Enzyme Stock (e.g., human CA isoform) prep3->load1 prep4 Prepare Inhibitor Stock (serial dilutions) prep4->load1 prep5 Prepare pH Indicator (e.g., Phenol Red) prep5->load1 mix Rapid Mixing in Stopped-Flow Instrument load1->mix load2->mix measure Monitor Absorbance Change over time (e.g., 557 nm for Phenol Red) mix->measure calc_rate Calculate Initial Reaction Rates measure->calc_rate plot Plot Rate vs. Inhibitor Concentration calc_rate->plot det_ki Determine Ki value using appropriate kinetic models plot->det_ki

Caption: Step-by-step workflow for the stopped-flow CA inhibition assay.

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test inhibitors and a reference inhibitor (e.g., Acetazolamide)

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4, with 20 mM NaClO4 for constant ionic strength)

  • CO2 gas

  • Deionized water

  • pH indicator (e.g., Phenol Red, 0.2 mM)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare the buffer solution and adjust the pH to the desired value.

    • Prepare a CO2-saturated water solution by bubbling CO2 gas through deionized water for at least 30 minutes on ice.[9]

    • Prepare a stock solution of the CA enzyme in the buffer. The final concentration in the assay will typically be in the nanomolar range.

    • Prepare a series of dilutions of the test inhibitor and the reference inhibitor in the buffer.

  • Assay Setup:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • Load one syringe of the stopped-flow instrument with the enzyme solution containing the pH indicator and the inhibitor (or buffer for the uninhibited control).

    • Load the second syringe with the CO2-saturated water.

  • Data Acquisition:

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for Phenol Red) over a short time course (typically 10-100 seconds).[10]

    • Record the initial rate of the reaction.

  • Data Analysis:

    • Repeat the measurement for each inhibitor concentration.

    • Calculate the initial rates of the CA-catalyzed CO2 hydration reaction.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for CO2.

Conclusion and Future Perspectives

The comparative analysis presented in this guide highlights the diverse inhibitory profiles of various carbonic anhydrase inhibitors. The Methyl 2-chloro-4-(phenylsulfonyl)-5-sulfamoyl-benzoate analog demonstrates exceptional potency and selectivity for the tumor-associated isoform hCA IX, suggesting its potential as a lead compound for the development of novel anti-cancer therapeutics.[7][8] In contrast, established drugs like Dorzolamide and Brinzolamide are highly effective and selective inhibitors of hCA II, validating their use in glaucoma management.

The detailed experimental protocol for the stopped-flow CO2 hydration assay provides a robust framework for the accurate and reproducible determination of inhibitor potency. A thorough understanding of the structure-activity relationships, guided by X-ray crystallography and computational modeling, will continue to be instrumental in the rational design of the next generation of isoform-selective carbonic anhydrase inhibitors with improved therapeutic profiles.[5]

References

  • Aggarwal, M., & McKenna, R. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(4), 1338-1349.
  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?. Chemical reviews, 112(8), 4421–4468.
  • Carta, F., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors: a patent review (2008 - 2013).
  • Di Fiore, A., De Simone, G., & Supuran, C. T. (2010). Carbonic anhydrase inhibitors. Current medicinal chemistry, 17(16), 1625–1643.
  • Fisher, S. Z., Anand, A., Govindasamy, L., Tu, C., Agbandje-McKenna, M., & McKenna, R. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Acta crystallographica.
  • Gülçin, İ., & Supuran, C. T. (2016). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of enzyme inhibition and medicinal chemistry, 31(6), 1356–1361.
  • Innocenti, A., & Supuran, C. T. (2011). Carbonic anhydrase inhibitors: a patent review (2008 - 2011).
  • Maresca, A., Temperini, C., Vu, H., Pham, N. B., Poulsen, S. A., & Supuran, C. T. (2010). Non-zinc mediated inhibition of carbonic anhydrases: coumarins are a new class of suicide inhibitors. Journal of the American Chemical Society, 132(33), 11907–11913.
  • Matulis, D., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 130.
  • Park, S., & Kim, Y. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Molecules (Basel, Switzerland), 26(16), 4998.
  • Smirnov, A., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 130.
  • Supuran, C. T. (2012). Carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry letters, 22(22), 6757–6763.
  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry letters, 26(16), 3867–3876.
  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry letters, 28(17), 2843–2852.

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Efficacy of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the sulfonamide scaffold remains a cornerstone of medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas.[1][2] This guide provides an in-depth comparative analysis of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate, a compound of interest within the broader class of sulfamoyl benzoate derivatives. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document will leverage structure-activity relationship (SAR) principles gleaned from analogous compounds to project its potential efficacy and guide future research. We will explore its synthesis, potential mechanisms of action, and the experimental workflows required to rigorously evaluate its performance against established and structurally related therapeutic agents.

The Sulfamoyl Benzoate Scaffold: A Privileged Motif in Medicinal Chemistry

The benzenesulfonamide moiety is a well-established pharmacophore known to interact with a variety of enzymes, making it a valuable starting point for the design of targeted therapeutics.[3] The inclusion of a methyl benzoate group provides a versatile scaffold that can be readily modified to explore the chemical space around the core structure, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] The general structure of this compound suggests its potential as an inhibitor of enzymes such as carbonic anhydrases or as a modulator of other biological pathways, a common trait among sulfonamide-containing molecules.[1][2]

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, as outlined in the patent literature.[4] The general workflow involves the esterification of a substituted aminobenzoic acid, followed by diazotization and a Sandmeyer reaction to introduce the sulfonyl chloride group, and finally, condensation with an appropriate amine.[4]

Experimental Protocol: Synthesis of this compound[4]
  • Esterification: 4-chloro-2-aminobenzoic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield methyl 4-chloro-2-aminobenzoate.

  • Diazotization: The resulting methyl 4-chloro-2-aminobenzoate is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.

  • Sandmeyer Reaction: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to produce methyl 4-chloro-2-(chlorosulfonyl)benzoate.

  • Condensation: Finally, the methyl 4-chloro-2-(chlorosulfonyl)benzoate is condensed with N-methylaniline to yield the target compound, this compound.

G A 4-chloro-2-aminobenzoic acid B Methyl 4-chloro-2-aminobenzoate A->B Esterification (Methanol, H₂SO₄) C Diazonium Salt B->C Diazotization (NaNO₂, H⁺) D Methyl 4-chloro-2-(chlorosulfonyl)benzoate C->D Sandmeyer Reaction (SO₂, Cu catalyst) E This compound D->E Condensation (N-methylaniline)

Caption: Synthetic workflow for this compound.

Structure-Activity Relationship (SAR) and Predicted Efficacy

The biological activity of sulfamoyl benzamide and sulfonamide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings and the sulfamoyl nitrogen.[5][6]

  • Substitution on the Sulfamoyl Nitrogen: The presence of a methyl and a phenyl group on the sulfamoyl nitrogen in the title compound is a key structural feature. The nature of this substituent plays a critical role in determining potency and selectivity.[5] For instance, in other series of sulfamoyl benzamide inhibitors, a cyclopropyl group on the sulfamoyl nitrogen has been shown to lead to potent inhibition of certain enzymes.[5] The N-phenyl group in our target compound could be involved in π-π stacking interactions within the binding pocket of a target protein.

  • Substitution on the Benzoate Ring: The chloro substituent at the 4-position of the benzoate ring is expected to modulate the electronic properties of the molecule, potentially enhancing its binding affinity to a target enzyme. The positioning of electronic substituents on the aromatic rings is known to be critical for both efficacy and selectivity.[6]

Based on these general SAR principles, it is plausible that this compound could exhibit inhibitory activity against enzymes that are common targets for sulfonamides, such as carbonic anhydrases.

Proposed Experimental Evaluation of Efficacy

To ascertain the efficacy of this compound, a systematic experimental approach is required. This should involve both in vitro enzyme inhibition assays and cell-based assays.

In Vitro Enzyme Inhibition Assays

Given the prevalence of carbonic anhydrase inhibition among sulfonamides, a primary avenue of investigation would be to screen the compound against a panel of human carbonic anhydrase (hCA) isoforms.

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of purified hCA isoforms (e.g., hCA I, II, IX, and XII) and serial dilutions of this compound.

  • Reaction Mixture: In the stopped-flow instrument, one syringe will contain the enzyme solution in a suitable buffer, and the other syringe will contain a CO₂ solution. The inhibitor will be pre-incubated with the enzyme.

  • Reaction Initiation and Measurement: The two solutions are rapidly mixed, initiating the hydration of CO₂. The accompanying change in pH is monitored over time using a pH indicator.

  • Data Analysis: The initial rates of reaction are determined. The inhibitory activity is quantified by calculating the inhibition constant (Ki).

G cluster_0 Experimental Workflow A Prepare Enzyme and Inhibitor Solutions B Pre-incubate Enzyme with Inhibitor A->B C Rapidly Mix with CO₂ Solution B->C D Monitor pH Change Over Time C->D E Calculate Initial Reaction Rates D->E F Determine Inhibition Constant (Ki) E->F

Caption: Experimental workflow for carbonic anhydrase inhibition assay.

Comparative Efficacy: A Predictive Analysis

To provide a framework for evaluating the potential efficacy of this compound, we can compare its structural features to those of well-characterized carbonic anhydrase inhibitors.

CompoundKey Structural FeaturesReported Ki (nM) against hCA IIReported Ki (nM) against hCA IX
Acetazolamide Unsubstituted sulfonamide1225
Dorzolamide Thienothiophene-2-sulfonamide derivative1.02.4
Brinzolamide Thieno[3,2-e]-1,2-thiazine-6-sulfonamide derivative3.14.6
Celecoxib Trifluoromethylphenyl-substituted pyrazole with a benzenesulfonamide moiety23045
This compound N,N-disubstituted sulfamoyl benzoateTo be determinedTo be determined

Data for known inhibitors is sourced from BenchChem.[7]

The N,N-disubstitution on the sulfonamide nitrogen of our target compound is a significant point of differentiation from classic inhibitors like acetazolamide. This structural feature may influence its binding mode and selectivity across different CA isoforms.

Potential Therapeutic Applications and Future Directions

The sulfonamide scaffold is associated with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities.[1][2][8][9] Should this compound demonstrate potent and selective inhibition of a particular enzyme, further investigation into its efficacy in relevant disease models would be warranted. For example, selective inhibition of tumor-associated carbonic anhydrase isoforms like hCA IX and XII could suggest potential as an anticancer agent.[3]

Future research should focus on:

  • Broad-panel enzymatic screening: To identify the primary biological target(s) of the compound.

  • Cell-based assays: To evaluate its activity in a more physiologically relevant context.

  • In vivo studies: To assess its pharmacokinetic properties and efficacy in animal models of disease.[8]

  • Lead optimization: To synthesize and test analogs with improved potency, selectivity, and drug-like properties.

Conclusion

While direct experimental data on the efficacy of this compound is not yet available, a comprehensive analysis of its structure in the context of established SAR for the sulfonamide class allows for informed predictions of its potential biological activity. The synthetic route to this compound is accessible, and a clear experimental path exists to rigorously evaluate its efficacy. This guide provides the foundational knowledge and experimental framework necessary for researchers to embark on the exploration of this promising compound and its analogs in the pursuit of novel therapeutics.

References

  • Benchchem. (n.d.). structure-activity relationship (SAR) analysis of sulfamoyl benzamide inhibitors.
  • Benchchem. (n.d.). Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Methyl 4- (sulfamoylmethyl)benzoate Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Studies of Sulfonamide-Based Compounds.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • Benchchem. (n.d.). The Discovery and Screening of Novel Sulfonamide-Based Therapeutic Agents: A Technical Guide.
  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • PubMed Central. (n.d.). Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation.
  • CiteDrive. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
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  • PubMed. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor.
  • (n.d.). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity.
  • Benchchem. (n.d.). A Researcher's Guide to the Statistical Validation of Sulfonamide Enzyme Inhibition Data.
  • Benchchem. (n.d.). comparing the antibacterial properties of different sulfonamide derivatives.
  • Google Patents. (n.d.). CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate.
  • PubMed. (n.d.). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate.
  • PubMed Central. (n.d.). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses.
  • MDPI. (n.d.). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors.

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A Comparative Guide to Validating the Purity of Synthesized Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development Intermediates

Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate is a key intermediate in the synthesis of various pharmaceutical compounds. A patent describes its synthesis involving the esterification of 4-chloro-2-aminobenzoic acid, followed by diazotization, Sandmeyer reaction, and condensation with N-methylaniline.[1] The purity of this intermediate is paramount, as any impurities can carry through subsequent synthetic steps, potentially leading to final active pharmaceutical ingredients (APIs) with altered efficacy, safety profiles, or stability. Therefore, rigorous analytical validation of its purity is a non-negotiable aspect of quality control in the drug development pipeline.

This guide provides a comprehensive comparison of the three most powerful and commonly employed analytical techniques for validating the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data. This guide is intended for researchers, scientists, and drug development professionals to make informed decisions on the most suitable analytical strategies for their specific needs.

I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity Assessment

HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2][3][4] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For sulfonamide-containing compounds like our target molecule, reversed-phase HPLC is particularly effective.[6][7][8][9][10]

Causality Behind Experimental Choices in HPLC

The choice of a C18 column is based on its hydrophobicity, which allows for good retention and separation of moderately polar organic molecules like this compound. The mobile phase, a mixture of acetonitrile and water with a buffer, is optimized to achieve a balance between resolution and analysis time. Acetonitrile, a common organic modifier, alters the polarity of the mobile phase to elute the analyte from the column. The buffer is crucial for maintaining a constant pH, which ensures consistent ionization states of the analyte and any acidic or basic impurities, leading to reproducible retention times. The UV detector is selected for its sensitivity to the aromatic rings present in the target molecule, allowing for accurate quantification.

Experimental Protocol: HPLC Purity Determination

Objective: To quantify the purity of this compound and detect any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (for buffer preparation)

  • Synthesized this compound

  • Reference standard of this compound (if available)

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% formic acid in water.

    • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

    • Prepare a series of dilutions to create a calibration curve (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL).

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the synthesized sample in the same solvent to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detector wavelength: 254 nm (or a wavelength of maximum absorbance determined by PDA scan)

    • Gradient elution:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of the chromatograms.

    • Calculate the percentage purity of the synthesized sample using the area normalization method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

Self-Validating System in HPLC

The protocol incorporates a self-validating system through the use of a calibration curve with a reference standard. The linearity of the calibration curve confirms the detector's response over a range of concentrations. System suitability parameters, such as theoretical plates, tailing factor, and reproducibility of injections, should be established to ensure the chromatographic system is performing adequately.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Confirmation and Purity Estimation

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[11][12][13][14][15] It provides detailed information about the chemical environment of each atom, allowing for definitive confirmation of the synthesized compound's identity.[11][12] Quantitative NMR (qNMR) can also be used for purity assessment without the need for a specific reference standard for each impurity.[3][16]

Causality Behind Experimental Choices in NMR

¹H NMR is the most common NMR experiment due to the high natural abundance and sensitivity of the proton nucleus. It provides information on the number of different types of protons and their neighboring protons. ¹³C NMR, although less sensitive, is crucial for determining the carbon framework of the molecule.[11] Deuterated chloroform (CDCl₃) is a common solvent as it is relatively inert and its deuterium signal does not interfere with the analyte's proton signals. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To confirm the chemical structure and assess the purity of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Synthesized this compound

  • High-purity internal standard for qNMR (e.g., maleic anhydride or 1,4-dinitrobenzene)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the synthesized sample in ~0.7 mL of CDCl₃ in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of at least 5 times the longest T₁ for quantitative analysis, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis (Structural Confirmation):

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign the chemical shifts (ppm) of all proton and carbon signals to the corresponding atoms in the molecular structure.

    • Analyze the integration of the proton signals to confirm the relative number of protons in different environments.

    • Analyze the splitting patterns (multiplicity) in the ¹H NMR spectrum to deduce the connectivity of protons.

  • Data Analysis (Purity Estimation by qNMR):

    • Accurately weigh a known amount of the synthesized sample and a known amount of a high-purity internal standard into a vial.

    • Dissolve the mixture in a known volume of deuterated solvent.

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100

      • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass.

Trustworthiness of NMR

The inherent quantitative nature of NMR, where the signal intensity is directly proportional to the number of nuclei, makes it a highly trustworthy method for purity determination.[17] The structural information obtained is definitive, providing a high degree of confidence in the identity of the main component and any observable impurities.

III. Mass Spectrometry (MS): High-Sensitivity Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[18] It is exceptionally sensitive and provides the molecular weight of the analyte with high accuracy, serving as a crucial confirmation of its identity.[18][19][20] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an invaluable tool for detecting and identifying trace-level impurities.[2][21]

Causality Behind Experimental Choices in MS

Electrospray ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules like this compound, as it minimizes fragmentation and preserves the molecular ion. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred as it provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and any impurities. LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of MS, making it ideal for impurity profiling.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of this compound and to identify potential impurities.

Instrumentation:

  • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Reagents:

  • Same as for HPLC analysis.

Procedure:

  • LC Separation:

    • Use the same chromatographic conditions as described in the HPLC protocol. The eluent from the HPLC column is directly introduced into the mass spectrometer's ion source.

  • Mass Spectrometry Conditions (Positive Ion Mode ESI):

    • Capillary voltage: 3.5 kV

    • Cone voltage: 30 V

    • Source temperature: 120 °C

    • Desolvation gas temperature: 350 °C

    • Desolvation gas flow: 600 L/hr

    • Mass range: m/z 100-1000

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺). The expected m/z for the protonated molecule (C₁₅H₁₄ClNO₄S) is approximately 340.03.

    • Analyze the mass spectra of any impurity peaks to determine their molecular weights.

    • If using a high-resolution instrument, calculate the elemental composition from the accurate mass measurement to aid in impurity identification.

    • Tandem MS (MS/MS) can be performed on the molecular ion and impurity ions to obtain fragmentation patterns, which provide further structural information.[19]

Authoritative Grounding of MS

The use of LC-MS for identity and purity testing is well-established and outlined in guidelines such as USP <736> Mass Spectrometry.[2] The high sensitivity of MS allows for the detection of impurities at levels that may not be visible by other techniques.[19]

IV. Comparative Analysis of Techniques

The choice of analytical technique depends on the specific requirements of the analysis. The following table provides a comparative summary of HPLC, NMR, and MS for the purity validation of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Function Quantitative purity, separation of componentsStructural elucidation, quantitative purityMolecular weight confirmation, impurity identification
Sensitivity High (ppm to ppb)[5]Moderate (requires mg quantities)Very High (ppb to ppt)[5]
Quantification Excellent, requires reference standards for each impurityExcellent (qNMR), can use a single internal standardSemi-quantitative, can be quantitative with standards
Structural Info Limited (retention time)Excellent, provides detailed connectivityGood (molecular weight, fragmentation)
Throughput HighModerateHigh (especially with LC-MS)
Strengths Robust, reproducible, industry standard for purity.[3]Unambiguous structure confirmation, no chromophore needed.[3]Exceptional sensitivity for trace impurities.[19][20]
Limitations Requires soluble and UV-active compounds, method development can be time-consuming.[5]Lower sensitivity, can have overlapping signals in complex mixtures.Destructive, ionization efficiency can vary.

V. Integrated Workflow for Comprehensive Purity Validation

For a comprehensive and robust purity validation of synthesized this compound, an integrated approach utilizing all three techniques is recommended.

Caption: Integrated workflow for the comprehensive purity validation of synthesized compounds.

Conclusion

The validation of purity for pharmaceutical intermediates like this compound is a multi-faceted process that relies on the synergistic use of powerful analytical techniques. HPLC provides the benchmark for quantitative purity, NMR offers definitive structural confirmation, and MS delivers high-sensitivity molecular weight verification and impurity profiling. By understanding the strengths and limitations of each method and employing an integrated analytical strategy, researchers and drug development professionals can ensure the quality and consistency of their synthesized materials, thereby safeguarding the integrity of the drug development process.

References

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. (2019). Agilent Technologies. Retrieved from [Link]

  • Identity and Purity - Small Molecules - Pacific BioLabs. (n.d.). Pacific BioLabs. Retrieved from [Link]

  • CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate. (2016). Google Patents.
  • Biotherapeutic Peptide Mass Confirmation and Impurity Profiling on a SmartMS Enabled BioAccord LC-MS System. (n.d.). Waters Corporation. Retrieved from [Link]

  • Small Molecule Identification and Purity Testing. (2023). Medistri SA. Retrieved from [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2015). ResearchGate. Retrieved from [Link]

  • Mass spectrometry in impurity profiling. (2004). ResearchGate. Retrieved from [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences. Retrieved from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. Retrieved from [Link]

  • Molecular weight confirmation and impurity analysis of a 70-mer oligonucleotide. (n.d.). SCIEX. Retrieved from [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). Retrieved from [Link]

  • Impurity Identification in Small-Molecule APIs. (2020). Pharma's Almanac. Retrieved from [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). Molecules. Retrieved from [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Retrieved from [Link]

  • Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. (2014). Food Analytical Methods. Retrieved from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Angewandte Chemie International Edition. Retrieved from [Link]

  • Would HPLC or NMR be better for plant extracts? (2016). Reddit. Retrieved from [Link]

  • Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. (2010). Journal of Biomedicine and Biotechnology. Retrieved from [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). Molecules. Retrieved from [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (2018). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

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A Researcher's Guide to Profiling the Enzymatic Cross-Reactivity of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, understanding the selectivity of a lead compound is paramount. A molecule's interaction with unintended biological targets can lead to unforeseen side effects or a diluted therapeutic effect. This guide provides a comprehensive framework for characterizing the enzymatic cross-reactivity of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate, a compound belonging to the sulfonamide class. Due to the limited publicly available data on this specific molecule, this document serves as a practical guide for researchers to generate robust, comparative data in their own laboratories. We will delve into the rationale for selecting potential off-target enzymes, provide detailed experimental protocols, and offer guidance on data interpretation and presentation.

Structural Rationale and Predicted Primary Target: Carbonic Anhydrases

The chemical structure of this compound contains a quintessential pharmacophore: the sulfonamide group (-SO₂NH-). This functional group is a well-established zinc-binding group, renowned for its high affinity for the zinc ion within the active site of carbonic anhydrases (CAs).[1][2] The primary sulfonamide is a critical feature for potent inhibition of this enzyme family.[1] CAs are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in pH regulation and various physiological processes.[3] Several isoforms are known, with some, like CA IX, being overexpressed in tumors, making them attractive oncology targets.[4][5][6]

Given this strong structural precedent, the primary hypothesis is that Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl)benzoate acts as a carbonic anhydrase inhibitor . Therefore, the initial and most critical step in characterizing this compound is to determine its inhibitory activity and selectivity against a panel of key human CA isoforms (e.g., hCA I, II, IX, and XII).[3]

Potential Cross-Reactivity: A Survey of Structurally Related Enzyme Classes

While CAs are the most probable primary target, the broader structural motifs of the compound warrant investigation into other enzyme families. Proactive screening for cross-reactivity is a hallmark of rigorous drug development.

  • Sulfonylurea-Related Targets: The core structure bears resemblance to sulfonylurea compounds, a class of drugs known to target the sulfonylurea receptor (SUR1), an ATP-binding cassette transporter associated with ATP-sensitive potassium (KATP) channels.[7][8] This interaction is the basis for their therapeutic effect in type 2 diabetes.[9][10] Therefore, assessing activity against KATP channels is a logical step.

  • Cholinesterases: Recent studies have identified m-sulfamoyl benzamide derivatives as selective inhibitors of butyrylcholinesterase (BChE), a target of interest for Alzheimer's disease therapy.[11] This suggests that the sulfamoylbenzoate scaffold has the potential to interact with the active site of cholinesterases.

  • Kinases: Protein kinases are a vast and diverse family of enzymes, and they are common off-targets for many small molecule inhibitors.[12][13] While there isn't a direct structural alert for kinase inhibition, the aromatic and hydrophobic nature of the compound makes broad kinase screening a prudent measure to ensure selectivity.[14]

  • Other Potential Targets: The broader class of sulfonylbenzoic acid derivatives has been shown to exhibit inhibitory activity against cyclooxygenase-2 (COX-2).[15] Furthermore, a structurally related compound, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate, was found to inhibit biotin carboxylase, an essential enzyme in fatty acid synthesis.[16]

Experimental Workflows for Comparative Profiling

The following section provides detailed, step-by-step protocols for assessing the inhibitory activity of this compound against the hypothesized enzyme targets.

Primary Target Validation: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of the CO₂ hydration activity of various CA isoforms.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a 20 mM HEPES buffer, pH 7.5.

    • Enzyme Solutions: Prepare stock solutions of recombinant human CA isoforms (e.g., hCA I, II, IX, XII) in the assay buffer to a final concentration of ~10 µM.

    • Indicator Solution: Prepare a 0.2 mM solution of phenol red in the assay buffer.

    • Substrate Solution: Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 30 minutes on ice.

    • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 10 mM to 1 nM) in DMSO.

    • Positive Control: Use a known, potent CA inhibitor like Acetazolamide.[2]

  • Assay Procedure:

    • Equilibrate all solutions to the assay temperature (typically 25°C).

    • In a stopped-flow instrument, one syringe will contain the enzyme solution mixed with the indicator and the test compound (or DMSO for control) at various concentrations. The final enzyme concentration should be in the low nanomolar range.

    • The second syringe will contain the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes. The enzyme-catalyzed hydration of CO₂ will cause a pH drop, which is monitored by the change in absorbance of the phenol red indicator at 557 nm.

    • Record the initial, linear rate of the reaction (the slope of the absorbance change over time).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited (DMSO) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Broad Cross-Reactivity Screening: Kinase Panel

A radiometric assay is the gold standard for directly measuring kinase activity and provides high-quality, reproducible data.[14][17]

Experimental Protocol: 33P-ATP Radiometric Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer appropriate for the specific kinase being tested (composition varies, but typically contains Tris-HCl, MgCl₂, and DTT).

    • Enzyme Solutions: Obtain a panel of recombinant protein kinases. Dilute each kinase in the appropriate buffer to a working concentration (2-5x final concentration).

    • Substrate: Use a generic or specific peptide/protein substrate for each kinase.

    • ATP Solution: Prepare a stock solution of ATP. Mix unlabeled ATP with [γ-33P]-ATP. The final concentration should be at or near the Km for each specific kinase.

    • Test Compound: Prepare serial dilutions in DMSO as described previously.

  • Assay Procedure:

    • Add the test compound or DMSO control to the wells of a 96-well plate.

    • Add the kinase enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding the substrate and the ATP/[γ-33P]-ATP mixture.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-120 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]-ATP will not.

    • Wash the filter mat multiple times with a wash solution (e.g., phosphoric acid) to remove unincorporated radioactivity.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine IC₅₀ values as described for the CA assay.

Workflow Visualization

The general workflow for assessing enzyme cross-reactivity can be visualized as follows:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output Compound Test Compound Stock (this compound) SerialDilution Serial Dilutions in DMSO Compound->SerialDilution AssayPlate Assay Plate Incubation (Compound + Enzyme + Reagents) SerialDilution->AssayPlate Add to wells EnzymePanel Panel of Target Enzymes (CAs, Kinases, etc.) EnzymePanel->AssayPlate Reagents Assay-Specific Reagents (Buffers, Substrates, ATP, etc.) Reagents->AssayPlate Detection Signal Detection (Spectrophotometry, Scintillation, etc.) AssayPlate->Detection RawData Raw Data (Absorbance, CPM, etc.) Detection->RawData CalcInhibition Calculate % Inhibition RawData->CalcInhibition IC50 Generate IC50 Curves CalcInhibition->IC50 Comparison Comparative Analysis IC50->Comparison DataTable Summary Data Table Comparison->DataTable Report Selectivity Profile Report Comparison->Report

Caption: General workflow for enzyme inhibition screening.

Data Presentation and Interpretation

To facilitate a clear comparison of the compound's performance, all quantitative data should be summarized in a structured table. This allows for a quick assessment of both potency and selectivity.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

Enzyme Target ClassSpecific EnzymeIC₅₀ (nM)
Carbonic Anhydrases hCA I150
hCA II75
hCA IX 5
hCA XII20
Kinases Kinase A>10,000
Kinase B>10,000
Kinase C8,500
Cholinesterases Acetylcholinesterase>10,000
Butyrylcholinesterase1,200
Other COX-2>10,000

Interpreting the Results:

  • Potency: The IC₅₀ value indicates the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ signifies higher potency. In the hypothetical data above, the compound is most potent against hCA IX.

  • Selectivity: Selectivity is determined by comparing the IC₅₀ values across different enzymes. A compound is considered selective if it is significantly more potent against one target compared to others. The selectivity ratio can be calculated by dividing the IC₅₀ of an off-target by the IC₅₀ of the primary target. For example, the selectivity for hCA IX over hCA I would be 150 nM / 5 nM = 30-fold. A high selectivity ratio (typically >100-fold) is desirable for a drug candidate to minimize off-target effects.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to characterizing the cross-reactivity profile of this compound. By first identifying the most probable primary target based on chemical structure and then systematically screening against a panel of rationally chosen potential off-targets, researchers can build a comprehensive understanding of the compound's selectivity. The provided protocols for carbonic anhydrase and kinase assays serve as a starting point for generating the critical data needed to advance a compound through the drug discovery pipeline. Adherence to these principles of thorough characterization is fundamental to the development of safe and effective therapeutics.

References

  • Angeli, A., et al. (2020). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. Available at: [Link]

  • Drewry, D. H., et al. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS Discovery. Available at: [Link]

  • Kaur, R., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • Li, Y., et al. (2024). Discovery, Structure-Based Modification, In Vitro, In Vivo, and In Silico Exploration of m-Sulfamoyl Benzoamide Derivatives as Selective Butyrylcholinesterase Inhibitors for Treating Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]

  • Drewry, D. H., et al. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Journal of Biological Chemistry. Available at: [Link]

  • Vignaroli, G., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Rashid, U., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry. Available at: [Link]

  • Koeberle, A., et al. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Archiv der Pharmazie. Available at: [Link]

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  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Shibasaki, T., & Seino, S. (2011). Treating diabetes today: a matter of selectivity of sulphonylureas. Journal of Diabetes Investigation. Available at: [Link]

  • JETIR. (2022). In-Silico Screening and Molecular Docking of Sulfonylurea Derivatives. JETIR. Available at: [Link]

  • L-Bezalel, D., et al. (2022). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Levine, R. (1956). Methods of selection of diabetic patients sensitive to sulfonylurea compounds. Metabolism. Available at: [Link]

  • ResearchGate. (2020). Some selective sulfonylureas for the treatment of type 2 diabetes. ResearchGate. Available at: [Link]

  • Wascher, T. C., & Boes, U. (2003). Ischemia in type 2 diabetes: tissue selectivity of sulfonylureas and clinical implications. Metabolism. Available at: [Link]

  • Kennedy, R. T. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Analytical Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2021). Cross-reactivity – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme assay. Wikipedia. Available at: [Link]

  • Zakšauskas, A., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences. Available at: [Link]

  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. Available at: [Link]

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  • UpToDate. (n.d.). Common allergens in allergic contact dermatitis. UpToDate. Available at: [Link]

  • Ormerod, A. D., et al. (2020). Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant. Dermatitis. Available at: [Link]

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A Comparative Spectroscopic Guide to Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate, a compound of interest in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed prediction of its spectral characteristics based on fundamental principles and data from structurally related compounds. By comparing these predictions with the experimental data of selected analogs, researchers can gain a deeper understanding of the spectroscopic signatures of complex substituted aromatic compounds.

Introduction: The Importance of Spectroscopic Characterization

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. Each technique provides a unique piece of the structural puzzle, and together they allow for the complete elucidation of a compound's molecular architecture. This guide will delve into the interpretation of these spectra for our target compound and its analogs, highlighting how subtle changes in molecular structure are reflected in the spectroscopic data.

Molecular Structure of the Target Compound

To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for the target compound. These predictions are based on the additive effects of the substituents on the parent methyl benzoate structure, drawing from established correlation tables and the experimental data of the comparative compounds discussed later in this guide.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0d1HH-6The proton ortho to the ester group is expected to be the most deshielded aromatic proton.
~7.5-7.6m2HH-3, H-5These protons will be influenced by both the chloro and sulfamoyl groups, leading to a complex multiplet.
~7.2-7.4m5HPhenyl-HProtons on the N-phenyl group are expected in this region.
~3.9s3HO-CH₃Typical chemical shift for a methyl ester.
~3.3s3HN-CH₃The N-methyl group is deshielded by the adjacent sulfonyl group.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~165C=OCarbonyl carbon of the ester.
~140C-4Carbon bearing the chloro substituent.
~138C-2Carbon bearing the sulfamoyl substituent.
~135C-1Quaternary carbon attached to the ester group.
~132C-6Aromatic CH.
~129Phenyl C-HAromatic carbons of the N-phenyl group.
~128Phenyl C (ipso)Quaternary carbon of the N-phenyl group.
~127C-3Aromatic CH.
~125C-5Aromatic CH.
~53O-CH₃Methyl ester carbon.
~38N-CH₃N-methyl carbon.
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3100-3000Aromatic C-HStretching
~2950Aliphatic C-HStretching
~1730C=O (ester)Stretching
~1600, ~1480C=C (aromatic)Stretching
~1350S=O (sulfonyl)Asymmetric Stretching
~1250C-O (ester)Stretching
~1160S=O (sulfonyl)Symmetric Stretching
~1100C-ClStretching
~750C-SStretching
Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a prominent M+2 peak due to the presence of the chlorine isotope. Key fragmentation patterns would likely involve:

  • Loss of the methoxy group (-OCH₃) from the ester.

  • Loss of the entire methoxycarbonyl group (-COOCH₃) .

  • Cleavage of the C-S bond , separating the benzoate moiety from the sulfamoyl group.

  • Cleavage of the S-N bond .

  • Loss of SO₂ , a common fragmentation pathway for aromatic sulfonamides[1][2].

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectral data, we will now compare it with the experimental data of two key analogs: Methyl 4-chlorobenzoate and Methyl 2-aminobenzoate. This comparative approach allows us to isolate and understand the spectroscopic influence of the chloro and sulfamoyl substituents.

Methyl 4-chlorobenzoate

This compound provides the spectral signature of the methyl 4-chlorobenzoyl core of our target molecule.

Experimental Spectroscopic Data for Methyl 4-chlorobenzoate

¹H NMR (CDCl₃) [3]¹³C NMR (CDCl₃) [3]IR (cm⁻¹) [4]MS (m/z) [5]
7.94 (d, 2H), 7.37 (d, 2H), 3.87 (s, 3H)166.1, 139.3, 130.9, 128.6, 52.1~1720 (C=O), ~1280 (C-O), ~1100 (C-Cl)170 (M⁺), 139, 111, 75

Analysis of Differences:

  • ¹H NMR: The simple doublet of doublets pattern in Methyl 4-chlorobenzoate contrasts with the more complex aromatic region predicted for the target compound. This is due to the additional sulfamoyl group at the 2-position in the target, which breaks the symmetry of the benzene ring and introduces more complex spin-spin coupling.

  • ¹³C NMR: The presence of the sulfamoyl group in the target compound is expected to cause a significant downfield shift for C-2 and influence the chemical shifts of the other ring carbons compared to Methyl 4-chlorobenzoate.

  • IR: The target compound's IR spectrum will be more complex, with additional strong absorption bands for the S=O stretching of the sulfonyl group around 1350 cm⁻¹ and 1160 cm⁻¹[6].

  • MS: The molecular ion of the target compound will be at a significantly higher m/z value. The fragmentation pattern will also be more intricate due to the presence of the sulfamoyl group, which introduces new fragmentation pathways.

Methyl 2-aminobenzoate (Methyl Anthranilate)

This analog helps to understand the effect of a nitrogen-containing substituent at the 2-position.

Experimental Spectroscopic Data for Methyl 2-aminobenzoate

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) IR (cm⁻¹) MS (m/z) [7]
~7.8 (dd, 1H), ~7.2 (ddd, 1H), ~6.6 (m, 2H), ~5.8 (br s, 2H, NH₂), ~3.8 (s, 3H)~168, ~150, ~134, ~131, ~116, ~115, ~51~3480 & ~3370 (N-H), ~1690 (C=O), ~1615 (N-H bend)151 (M⁺), 120, 92, 65

Analysis of Differences:

  • ¹H NMR: The broad singlet for the -NH₂ protons in Methyl 2-aminobenzoate will be absent in the target compound, replaced by a sharp singlet for the N-CH₃ group. The chemical shift of the aromatic protons will also differ due to the different electronic effects of the amino and sulfamoyl groups.

  • ¹³C NMR: The carbon attached to the nitrogen (C-2) will have a different chemical shift in the target compound compared to Methyl 2-aminobenzoate, reflecting the change from an amino to a sulfamoyl group.

  • IR: The N-H stretching bands of the primary amine in Methyl 2-aminobenzoate will be absent in the target compound. Instead, the target will show the characteristic S=O stretching bands.

  • MS: The fragmentation will be significantly different. Methyl 2-aminobenzoate primarily loses the methoxy group, while the target compound has multiple fragmentation sites.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3) transfer Transfer solution to an NMR tube dissolve->transfer instrument Place NMR tube in the spectrometer transfer->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field for homogeneity lock->shim acquire Acquire 1H and 13C NMR spectra shim->acquire fourier Fourier transform the raw data acquire->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum (e.g., to TMS) baseline->reference

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing prep_solid For solids: Prepare a KBr pellet or as a nujol mull place_sample Place the sample in the IR spectrometer prep_solid->place_sample prep_liquid For liquids: Place a thin film between salt plates prep_liquid->place_sample acquire_bg Acquire a background spectrum place_sample->acquire_bg acquire_sample Acquire the sample spectrum acquire_bg->acquire_sample ratio Ratio the sample spectrum against the background acquire_sample->ratio format_spectrum Convert to absorbance or transmittance ratio->format_spectrum

Caption: Workflow for IR data acquisition.

Mass Spectrometry (MS)

cluster_prep_ms Sample Introduction cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis dissolve_ms Dissolve a small amount of sample in a suitable solvent inject Inject the solution into the mass spectrometer (e.g., via direct infusion or LC/GC) dissolve_ms->inject ionize Ionize the sample (e.g., Electron Ionization - EI) inject->ionize analyze Separate ions based on their mass-to-charge ratio ionize->analyze detect Detect the ions analyze->detect generate_spectrum Generate a mass spectrum detect->generate_spectrum identify_peaks Identify the molecular ion and fragment peaks generate_spectrum->identify_peaks

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

This guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging the principles of spectroscopic interpretation and comparing with the known data of structurally related compounds, we have constructed a detailed picture of its expected spectral characteristics. This approach serves as a valuable tool for researchers in the field, enabling them to identify and characterize this and similar complex molecules with greater confidence. The provided experimental protocols offer a standardized framework for acquiring high-quality spectroscopic data.

References

  • Royal Society of Chemistry. (n.d.). Spectroscopic Data for Methyl 4-chlorobenzoate and other Benzoate Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Uno, T., & Machida, K. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 11(6), 704-708.
  • Perreault, H., & Ramaley, L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(10), 1549–1555.
  • FooDB. (2010). Methyl anthranilate. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate is a distinct chemical entity, recognized primarily as a crucial intermediate in the synthesis of the antidepressant drug Tianeptine.[1] Its core structure, a substituted N,N-disubstituted benzenesulfonamide, belongs to a class of compounds renowned for a wide spectrum of biological activities. While direct experimental data on the biological profile of this compound is not extensively documented in publicly accessible literature, its structural motifs—the sulfonamide group, the chlorinated aromatic ring, and the benzoate ester—strongly suggest potential as a modulator of various biological processes.

This guide provides a comprehensive comparative analysis of the predicted biological activity of this compound against its structural analogs. By examining experimental data from closely related compounds, we will explore its potential as a carbonic anhydrase inhibitor, a cytotoxic agent, and an antimicrobial compound. This analysis is intended for researchers, scientists, and drug development professionals to inform future research and highlight the therapeutic potential of this chemical scaffold.

Predicted Biological Activities and Comparative Analysis

The biological activity of a molecule is intrinsically linked to its structure. For this compound, we can dissect the molecule into key pharmacophores to predict its activity based on known structure-activity relationships (SAR) of analogous compounds.

Carbonic Anhydrase Inhibition: A Primary Target for Sulfonamides

The sulfonamide moiety is a classic zinc-binding group and the cornerstone of a major class of carbonic anhydrase (CA) inhibitors.[2][3][4][5] CAs are a family of metalloenzymes that play a critical role in physiological processes such as pH regulation and CO2 transport.[2][6] Their inhibition is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[3]

While most clinically used CA inhibitors are primary sulfonamides, N-substituted derivatives have also been extensively studied. The inhibitory potency and isoform selectivity of these compounds are highly dependent on the nature of the substituents on the sulfonamide nitrogen and the aromatic ring.[7][8] These substituents interact with the hydrophilic and hydrophobic regions of the enzyme's active site, influencing the overall binding affinity.[3]

Comparative Data for Related Sulfonamides:

To infer the potential CA inhibitory activity of this compound, we can examine the inhibition constants (Kᵢ) of structurally related benzenesulfonamides against various human carbonic anhydrase (hCA) isoforms.

Compound/Analog TypehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard)250122.5255.7[7]
N-((4-sulfamoylphenyl)carbamothioyl)benzamide13.35.31.1--[7]
Ureido-substituted benzenesulfonamide (U-F)-960-454[9]
N-methylacetazolamideCompetitive InhibitorCompetitive Inhibitor---[3]

Structure-Activity Relationship (SAR) Insights:

  • N-Substitution: The presence of N-substituents on the sulfonamide group can modulate the inhibitory profile. While primary sulfonamides are potent inhibitors, N-alkylation, as seen in N-methylacetazolamide, can alter the mechanism of inhibition from noncompetitive to competitive.[3] The N-methyl-N-phenyl substitution in our target compound is a tertiary sulfonamide, which is less common among potent CA inhibitors. This bulky substitution might sterically hinder the optimal binding of the sulfonamide to the zinc ion in the active site of some CA isoforms.

  • Aromatic Ring Substitution: The 4-chloro substituent on the benzoate ring of the target molecule is an electron-withdrawing group. Halogen substitutions on the benzenesulfonamide ring are common in potent CA inhibitors and can contribute to stronger interactions within the active site.

  • The "Tail" Approach: The N-phenyl group and the methyl benzoate moiety can be considered "tails" that can interact with amino acid residues at the entrance of the active site cavity. The nature and conformation of these tails are critical for isoform selectivity.[7] For instance, ureido-substituted benzenesulfonamides achieve selectivity for the tumor-associated hCA IX and XII isoforms through specific interactions of their tail groups.[9]

Predicted Activity of this compound:

Based on the available data, it is plausible that this compound may exhibit inhibitory activity against some carbonic anhydrase isoforms. However, the tertiary nature of the sulfonamide suggests that its potency might be lower compared to primary sulfonamide analogs. The specific substitution pattern would likely confer a unique isoform selectivity profile, which would need to be determined experimentally.

Experimental Protocols

To empirically determine the biological activity of this compound and its analogs, the following established protocols are recommended.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Acetazolamide (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the CA enzyme in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in acetonitrile.

    • Prepare serial dilutions of the test compounds and acetazolamide in Tris-HCl buffer containing a small percentage of DMSO.

  • Assay Setup:

    • In a 96-well plate, add 160 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the enzyme solution to the test and control wells.

    • Add 10 µL of the serially diluted test compounds or control inhibitor to the respective wells.

    • Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.

    • Immediately measure the absorbance at 400 nm in kinetic mode at 30-second intervals for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V₀ - Vᵢ) / V₀] * 100 where V₀ is the rate of the uninhibited reaction and Vᵢ is the rate in the presence of the inhibitor.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for Carbonic Anhydrase Inhibition Assay:

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare p-NPA Substrate start_reaction Add p-NPA to Initiate prep_substrate->start_reaction prep_compounds Prepare Test Compounds add_inhibitor Add Inhibitor/Compound prep_compounds->add_inhibitor add_buffer Add Buffer to Plate add_buffer->add_enzyme add_enzyme->add_inhibitor incubate Pre-incubate (10 min) add_inhibitor->incubate incubate->start_reaction read_absorbance Kinetic Read at 400 nm start_reaction->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Values calc_inhibition->det_ic50

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Cytotoxicity Evaluation: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Comparative Data for Related Benzoate Analogs:

While data for our target molecule is unavailable, studies on simpler benzoate esters provide a baseline for potential cytotoxicity.

CompoundCell LineIC₅₀ (µM)Reference
Methyl BenzoateHEK293 (Human embryonic kidney)~1000[9]
Ethyl BenzoateHEK293~800[9]
Vinyl BenzoateHEK293~200[9]
Methyl 2-benzoylbenzoateHuman PBMNCsInduces apoptosis at 80 µM[10]

Structure-Activity Relationship (SAR) Insights:

  • Ester Moiety: The cytotoxicity of simple benzoate esters appears to be influenced by the alkyl/vinyl group. Vinyl benzoate is significantly more toxic than methyl and ethyl benzoate.[9] This suggests that the reactivity of the ester group can play a role in the compound's interaction with cellular components.

  • Aromatic Substituents: The addition of other functional groups to the benzoate ring can dramatically alter cytotoxicity. For example, Methyl 2-benzoylbenzoate induces apoptosis at much lower concentrations than methyl benzoate.[10] The chloro and sulfamoyl groups in our target molecule are expected to significantly influence its cytotoxic profile compared to the unsubstituted methyl benzoate.

Predicted Cytotoxicity of this compound:

The presence of the chloro and N-phenylsulfamoyl groups suggests that this compound is likely to be more cytotoxic than simple methyl benzoate. The lipophilicity and electronic properties conferred by these groups can enhance cellular uptake and interaction with intracellular targets.

Protocol 2: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds (dissolved in DMSO)

  • Doxorubicin (positive control)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and doxorubicin in the culture medium.

    • Replace the existing medium with the medium containing the test compounds.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Workflow for MTT Cytotoxicity Assay:

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (Adhesion) seed_cells->incubate_24h treat_compounds Treat with Compounds incubate_24h->treat_compounds incubate_48_72h Incubate 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Targeting Bacterial Growth

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds.[5] Their mechanism of action typically involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Comparative Data for Related Sulfonamides:

The antimicrobial potential of sulfonamides is highly dependent on the overall molecular structure.

Compound/Analog TypeOrganismMIC (µg/mL)Reference
N-(7-bromo-1,3-benzoxazol-2-yl)-4-methylbenzenesulfonamideS. aureusGood activity[5]
4-bromo-N-(7-methyl-1,3-benzoxazol-2-yl)benzenesulfonamideE. coliGood activity[5]
N-(thiazol-2-yl)benzenesulfonamide derivativeS. aureus3.9[11][12]
1,2-benzisothiazole benzenesulfonamide derivativeGram-positive bacteriaGood activity[4]

Structure-Activity Relationship (SAR) Insights:

  • Heterocyclic Moieties: The incorporation of various heterocyclic rings, such as benzoxazole, thiazole, and benzisothiazole, into the benzenesulfonamide scaffold has been shown to yield potent antimicrobial agents.[4][5][11][12]

  • Substitution Patterns: The nature and position of substituents on the aromatic rings are crucial for activity. For example, electron-withdrawing groups like chloro and nitro at the para-position of the benzenesulfonamide ring can enhance activity against certain bacterial strains.[13]

Predicted Antimicrobial Activity of this compound:

Given the prevalence of antimicrobial activity in diverse benzenesulfonamide derivatives, it is conceivable that this compound possesses some antimicrobial properties. The presence of the chloro-substituted phenyl ring is a feature found in some active compounds. However, the N,N-disubstituted sulfonamide may not be the optimal conformation for inhibiting dihydropteroate synthase, and the compound might exert its effect through a different mechanism.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds (dissolved in DMSO)

  • Standard antibiotics (e.g., ciprofloxacin, fluconazole)

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Prepare serial twofold dilutions of the test compounds and standard antibiotics in the broth directly in a 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared microbial suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Relationship of Predicted Activities:

Biological_Activity_Prediction cluster_activities Predicted Biological Activities Target This compound Sulfonamide Moiety Chloro-substituted Phenyl Ring Benzoate Ester CA_Inhibition Carbonic Anhydrase Inhibition Target:f0->CA_Inhibition Primary Pharmacophore Target:f1->CA_Inhibition Enhances Binding Cytotoxicity Cytotoxicity Target:f1->Cytotoxicity Influences Lipophilicity Target:f2->Cytotoxicity Potential for Hydrolysis & Interaction Antimicrobial Antimicrobial Activity Target:f0->Antimicrobial Known Activity Target:f1->Antimicrobial Modulates Activity

Caption: Predicted biological activities based on structural features.

Conclusion

This compound represents a molecule of significant interest at the intersection of medicinal and synthetic chemistry. While its primary role to date has been as a synthetic precursor, its structural components strongly suggest a potential for diverse biological activities. Based on the extensive research into its structural analogs, this compound is a promising candidate for investigation as a carbonic anhydrase inhibitor, a cytotoxic agent, and an antimicrobial compound.

The comparative analysis presented in this guide, based on the known structure-activity relationships of benzenesulfonamides and benzoate esters, provides a rational basis for these predictions. However, empirical validation is paramount. The detailed experimental protocols provided herein offer a clear path for the systematic evaluation of this compound and its newly synthesized analogs. Such studies will be instrumental in unlocking the full therapeutic potential of this chemical scaffold and could lead to the development of novel therapeutic agents for a range of diseases.

References

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Sources

The Unseen Potential: A Comparative Guide to Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate in Modern Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and development, the exploration of novel chemical entities is a constant pursuit. While much attention is given to final drug candidates, the intermediates in their synthesis often possess unique structural motifs that warrant independent investigation. Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate, a key intermediate in the synthesis of the atypical antidepressant Tianeptine[1], is one such molecule. Though not widely studied for its own biological activity, its chemical architecture—a substituted methyl benzoate core with a sulfonamide linkage—suggests a strong potential for advantageous use in several critical assays.

This guide provides a comprehensive, albeit prospective, comparison of this compound against established alternatives in three key assay areas: Carbonic Anhydrase (CA) inhibition, Epidermal Growth Factor Receptor (EGFR) kinase inhibition, and µ-opioid receptor (MOR) binding. Our analysis is founded on the well-documented activities of structurally related compounds, offering a scientifically grounded projection of its utility.

I. Carbonic Anhydrase Inhibition Assays: A New Tool for a Validated Target

The sulfonamide group is a classic pharmacophore for inhibitors of carbonic anhydrases, a family of metalloenzymes crucial in pH regulation and implicated in various pathologies, including cancer.[2][3][4] Specifically, the tumor-associated isoform CAIX is a significant target for anticancer therapies.[5][6]

Hypothesized Advantages of this compound

The structure of this compound suggests several features that could be advantageous in CA inhibition assays:

  • Strong Zinc-Binding Moiety: The sulfonamide group is a well-established zinc-binding group, essential for potent inhibition of CA enzymes.[7]

  • Potential for Isoform Selectivity: The N-methyl-N-phenyl substitution on the sulfonamide, combined with the chloro and methyl benzoate substitutions on the phenyl ring, provides a unique three-dimensional structure that could be exploited for achieving selectivity for specific CA isoforms.

  • Favorable Physicochemical Properties: As a methyl ester, the compound is likely to have good cell permeability, making it suitable for both biochemical and cell-based assays.

Comparative Analysis with a Standard CA Inhibitor: Acetazolamide

Acetazolamide is a widely used, non-selective CA inhibitor. A comparison highlights the potential for developing more targeted assays.

FeatureThis compound (Hypothesized)Acetazolamide (Established)
Mechanism Non-covalent, competitive inhibitor binding to the active site zinc ion.Non-covalent, competitive inhibitor binding to the active site zinc ion.
Selectivity Potential for isoform selectivity due to unique substitutions.Non-selective, inhibits multiple CA isoforms.
Potency (IC50) Predicted to be in the nanomolar range against certain isoforms.Low micromolar to nanomolar range, depending on the isoform.
Assay Utility Screening for selective CAIX inhibitors; structure-activity relationship (SAR) studies.Broad-spectrum CA inhibition assays; positive control.
Experimental Protocol: Colorimetric CA Inhibition Assay

This protocol describes a common method for assessing CA inhibitory activity.

  • Reagents and Materials:

    • Purified human carbonic anhydrase (e.g., hCAII or hCAIX)

    • This compound

    • Acetazolamide (positive control)

    • p-Nitrophenyl acetate (pNPA), substrate

    • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and Acetazolamide in the assay buffer.

    • Add 20 µL of each dilution to the wells of a 96-well plate.

    • Add 140 µL of a solution containing the CA enzyme to each well.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 40 µL of pNPA solution.

    • Monitor the absorbance at 405 nm every 30 seconds for 10 minutes.

    • Calculate the rate of p-nitrophenol production and determine the IC50 values.

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_measurement Measurement & Analysis Compound Test Compound & Control (Serial Dilutions) Plate 96-Well Plate Compound->Plate Add 20µL Enzyme CA Enzyme Solution Enzyme->Plate Add 140µL Incubate 10 min Substrate pNPA Substrate Reader Microplate Reader (OD 405nm) Plate->Reader Add 40µL Substrate Analysis Calculate IC50 Reader->Analysis

Caption: Workflow for a colorimetric carbonic anhydrase inhibition assay.

II. EGFR Kinase Inhibition Assays: Exploring a New Scaffold for Anticancer Research

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently dysregulated in cancer.[8] Several small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain are in clinical use. The general structure of this compound, with its substituted aromatic rings, presents a scaffold that could potentially be adapted for EGFR inhibition.[9][10][11]

Hypothesized Advantages of this compound
  • Novel Scaffold: This compound offers a unique chemical starting point for the development of novel EGFR inhibitors, potentially overcoming resistance to existing drugs.

  • Key Interaction Points: The chloro and sulfamoyl groups could form important hydrogen bonding and hydrophobic interactions within the EGFR active site.

  • Amenable to Derivatization: The methyl ester provides a convenient handle for synthetic modification to optimize binding affinity and selectivity.

Comparative Analysis with a Standard EGFR Inhibitor: Erlotinib

Erlotinib is a well-characterized EGFR tyrosine kinase inhibitor.

FeatureThis compound (Hypothesized)Erlotinib (Established)
Mechanism Reversible, ATP-competitive inhibitor of the EGFR kinase domain.Reversible, ATP-competitive inhibitor of the EGFR kinase domain.
Selectivity Potential for selectivity against wild-type or mutant forms of EGFR, depending on derivatization.Selective for EGFR over other kinases.
Potency (IC50) To be determined; likely to be in the micromolar range without optimization.Low nanomolar range.
Assay Utility Initial screening for novel EGFR inhibitor scaffolds; SAR studies.Positive control in EGFR kinase assays; benchmarking new compounds.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol outlines a robust method for measuring EGFR kinase activity and its inhibition.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • Biotinylated peptide substrate

    • ATP

    • This compound

    • Erlotinib (positive control)

    • HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)

    • 384-well low-volume plates

    • HTRF-compatible plate reader

  • Procedure:

    • Dispense 2 µL of serially diluted test compound or Erlotinib into the wells.

    • Add 4 µL of a solution containing the EGFR enzyme and the biotinylated substrate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection reagents.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF reader (emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio and determine IC50 values.

EGFR_Kinase_Assay cluster_reagents Reagents cluster_plate Assay Plate cluster_reading Reading & Analysis Compound Test Compound & Control Plate 384-Well Plate Compound->Plate Dispense 2µL Enzyme_Substrate EGFR Enzyme & Biotinylated Substrate Enzyme_Substrate->Plate Add 4µL Incubate 15 min ATP_sol ATP Solution ATP_sol->Plate Add 4µL Incubate 60 min Detection HTRF Detection Reagents Detection->Plate Add 10µL Incubate 60 min Reader HTRF Plate Reader Plate->Reader Analysis Calculate IC50 Reader->Analysis

Caption: Workflow for an HTRF-based EGFR kinase inhibition assay.

III. µ-Opioid Receptor (MOR) Binding Assays: An Unconventional but Intriguing Possibility

Tianeptine, the final product derived from this compound, is now understood to act as a µ-opioid receptor (MOR) agonist.[12][13] While synthetic intermediates often have significantly lower potency than the final drug, it is plausible that the core structure possesses some affinity for the MOR. Assaying this intermediate could provide valuable insights into the pharmacophore of Tianeptine.

Hypothesized Advantages of this compound
  • Fragment-Based Screening: The compound could serve as a starting fragment in a fragment-based drug discovery campaign targeting the MOR.

  • SAR Deconstruction: Comparing the binding affinity of the intermediate to that of Tianeptine can help elucidate the contribution of the heptanoic acid side chain to MOR binding and activation.

  • Probing the Binding Pocket: The simpler structure of the intermediate may allow for clearer modeling of its interactions within the MOR binding site.

Comparative Analysis with a Standard MOR Agonist: DAMGO

DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) is a potent and selective peptide agonist for the MOR.

FeatureThis compound (Hypothesized)DAMGO (Established)
Mechanism Competitive binding to the µ-opioid receptor.High-affinity agonist binding to the µ-opioid receptor.
Selectivity Unknown; likely to be non-selective without optimization.Highly selective for the µ-opioid receptor over δ and κ.
Potency (Ki) Predicted to be in the high micromolar or millimolar range.Low nanomolar range.
Assay Utility Fragment screening; SAR deconstruction of Tianeptine.Standard agonist for MOR binding and functional assays; positive control.
Experimental Protocol: Radioligand Competition Binding Assay

This protocol details a classic method for determining the binding affinity of a compound to a receptor.

  • Reagents and Materials:

    • Cell membranes prepared from cells expressing the human µ-opioid receptor

    • [³H]-DAMGO (radioligand)

    • This compound

    • Naloxone (non-selective opioid antagonist for determining non-specific binding)

    • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

    • 96-well filter plates

    • Scintillation cocktail

    • Microplate scintillation counter

  • Procedure:

    • To the wells of a 96-well filter plate, add binding buffer, [³H]-DAMGO (at a concentration near its Kd), and serial dilutions of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate for 60 minutes at room temperature.

    • Terminate the assay by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

    • Calculate the specific binding and determine the Ki of the test compound.

MOR_Binding_Assay cluster_setup Assay Setup cluster_binding Binding & Filtration cluster_detection Detection & Analysis Radioligand [³H]-DAMGO Plate Filter Plate Incubate 60 min Radioligand->Plate Compound Test Compound Compound->Plate Membranes MOR Membranes Membranes->Plate Filtration Rapid Filtration & Washing Plate->Filtration Scintillation Add Scintillant Filtration->Scintillation Counter Scintillation Counter Scintillation->Counter Analysis Calculate Ki Counter->Analysis

Caption: Workflow for a radioligand competition binding assay for the µ-opioid receptor.

Conclusion

While this compound is currently recognized primarily as a synthetic intermediate, its structural features present a compelling case for its utility in a range of modern biological assays. Its sulfonamide moiety makes it a prime candidate for investigation as a carbonic anhydrase inhibitor, with the potential for isoform selectivity that could be advantageous over existing non-selective inhibitors. The substituted aromatic core provides a novel scaffold for exploring inhibition of key targets like EGFR. Finally, its relationship to Tianeptine offers a unique tool for dissecting the structure-activity relationships of µ-opioid receptor agonists.

For researchers and drug development professionals, looking beyond the intended purpose of a molecule can unveil unforeseen opportunities. This compound exemplifies this principle, standing as a testament to the untapped potential residing within the chemist's toolkit. It is our hope that this guide will inspire the scientific community to explore the broader applications of this and other "intermediate" molecules, thereby accelerating the pace of discovery.

References

  • Sam, S. (2022). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience, 13(10), 1530–1544. Available from: [Link]

  • Gassaway, M. M., et al. (2014). The atypical antidepressant and neurorestorative agent tianeptine is a µ-opioid receptor agonist. Translational Psychiatry, 4(7), e411. Available from: [Link]

  • Samuels, B. A., et al. (2014). Tianeptine, a clinically used antidepressant, is a full agonist at the mu-opioid receptor. Neuropsychopharmacology, 39(10), 2478–2486. Available from: [Link]

  • Supuran, C. T. (2016). Special Issue: Sulfonamides. Molecules, 21(11), 1466. Available from: [Link]

  • Zakšauskas, A., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 130. Available from: [Link]

  • Al-Obaid, A. M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. Available from: [Link]

  • Matulis, D., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 130. Available from: [Link]

  • Asif, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3613–3625. Available from: [Link]

  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(25), 1835-1854. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2025). A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. PLOS ONE, 20(9), e0311234. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2025). A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. PLOS ONE, 20(9), e0311234. Available from: [Link]

  • PubChem. (2025). EGFR inhibitor. National Center for Biotechnology Information. Available from: [Link]

Sources

A Comparative Guide to the Application of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the choice of starting materials and intermediates is a critical determinant of the efficiency, scalability, and economic viability of a drug manufacturing process. This guide provides an in-depth technical comparison of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate and its key alternatives as intermediates in the synthesis of the atypical antidepressant, Tianeptine. By examining the synthetic routes, experimental data, and underlying chemical principles, this document aims to equip researchers and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of Intermediates in Tianeptine Synthesis

Tianeptine, a drug known for its unique neurochemical profile, presents a fascinating case study in synthetic strategy.[1] The core of the Tianeptine molecule is a dibenzo[c,f][1][2]thiazepine ring system. The assembly of this tricyclic core is a key focus of synthetic efforts, and the choice of the foundational intermediate significantly influences the entire manufacturing process.

This compound has emerged as a pivotal intermediate in one of the primary synthetic pathways to the Tianeptine core. Its structure contains the necessary functionalities poised for the crucial intramolecular Friedel-Crafts acylation to form the seven-membered ring. However, alternative synthetic routes utilizing different key intermediates have also been developed, each with its own set of advantages and disadvantages. This guide will focus on a comparative analysis of two major strategies for the synthesis of the Tianeptine core, highlighting the role of this compound and its principal alternative.

Comparative Analysis of Synthetic Routes to the Tianeptine Core

Two prominent synthetic routes for the construction of the Tianeptine core are presented below. Each route is characterized by a distinct key intermediate.

Route A: The Sulfamoylbenzoate Cyclization Strategy

This route utilizes this compound as the key intermediate. The synthesis of this intermediate is a multi-step process that begins with more readily available starting materials.

Logical Workflow for Route A:

A 4-Chloro-2-aminobenzoic acid B Methyl 4-chloro-2-aminobenzoate (Esterification) A->B Methanol, H₂SO₄ C Methyl 4-chloro-2-(chlorosulfonyl)benzoate (Diazotization & Sandmeyer Reaction) B->C 1. NaNO₂, HCl 2. SO₂, CuCl₂ D This compound (Condensation with N-methylaniline) C->D N-methylaniline, Pyridine E 3-Chloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine-11-one 5,5-dioxide (Intramolecular Friedel-Crafts Acylation) D->E Polyphosphoric acid

Caption: Synthetic workflow for the Tianeptine core via the sulfamoylbenzoate intermediate.

Route B: The Dichloro-thiazepine Strategy

This alternative approach employs 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1][2]thiazepine 5,5-dioxide as a key intermediate. This compound is then subjected to nucleophilic substitution to introduce the aminoheptanoic acid side chain of Tianeptine.

Logical Workflow for Route B:

A 3-Chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-11-one 5,5-dioxide B 3-Chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-11-ol 5,5-dioxide (Reduction) A->B NaBH₄ C 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine 5,5-dioxide (Chlorination) B->C SOCl₂ or HCl D Tianeptine (Alkylation with ethyl 7-aminoheptanoate) C->D Ethyl 7-aminoheptanoate, followed by hydrolysis

Caption: Synthetic workflow for Tianeptine starting from the tricyclic ketone intermediate.

Performance Comparison: A Data-Driven Analysis

The choice between these synthetic routes often comes down to a careful evaluation of their performance based on key metrics such as reaction yield, purity of the product, and the overall efficiency of the process.

ParameterRoute A (via Sulfamoylbenzoate)Route B (via Dichloro-thiazepine)
Starting Material 4-Chloro-2-aminobenzoic acid3-Chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1][2]thiazepine-11-one 5,5-dioxide
Key Intermediate This compound3,11-Dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1][2]thiazepine 5,5-dioxide
Overall Yield (approx.) ~65% for the key intermediateHigh yields for individual steps (e.g., >90% for chlorination)
Key Advantages Utilizes readily available and less complex starting materials. The synthesis of the key intermediate is well-documented.More convergent route, starting from a pre-formed tricyclic system. Can lead to higher overall yields in the final steps.
Key Disadvantages Longer synthetic sequence to the key intermediate. May involve hazardous reagents like thionyl chloride and diazotization steps.The synthesis of the starting tricyclic ketone can be complex.
Industrial Applicability Suitable for large-scale production with established protocols.Also amenable to industrial scale-up, with some variations in the chlorination step.

Detailed Experimental Protocols

To provide a practical framework for researchers, this section outlines the step-by-step methodologies for the synthesis of the key intermediates in both routes.

Protocol for Route A: Synthesis of this compound

This protocol is adapted from the procedure described in Chinese patent CN105503668A.[3]

Step 1: Esterification of 4-chloro-2-aminobenzoic acid

  • To a stirred solution of 4-chloro-2-aminobenzoic acid in methanol, slowly add concentrated sulfuric acid at room temperature.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 4-chloro-2-aminobenzoate.

Step 2: Diazotization and Sandmeyer Reaction

  • Dissolve the Methyl 4-chloro-2-aminobenzoate from the previous step in a mixture of concentrated hydrochloric acid and acetic acid.

  • Cool the solution to 0-5 °C and slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride.

  • Slowly add the diazonium salt solution to the SO₂/CuCl solution, keeping the temperature between 5-10 °C.

  • After the addition is complete, stir the reaction mixture for an additional hour.

  • Extract the product, Methyl 4-chloro-2-(chlorosulfonyl)benzoate, with an organic solvent.

Step 3: Condensation with N-methylaniline

  • To the solution of Methyl 4-chloro-2-(chlorosulfonyl)benzoate, add N-methylaniline and pyridine.

  • Heat the mixture to reflux for several hours.

  • After cooling, wash the reaction mixture with dilute hydrochloric acid and then with water.

  • Dry the organic layer and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent to yield this compound.

Protocol for Route B: Synthesis of 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1][2]thiazepine 5,5-dioxide

This protocol is based on procedures found in various patents and publications.[4][5]

Step 1: Reduction of the Tricyclic Ketone

  • Suspend 3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1][2]thiazepine-11-one 5,5-dioxide in a suitable solvent (e.g., methanol or ethanol).

  • Cool the suspension to 0-5 °C and add sodium borohydride portion-wise.

  • Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Filter the resulting precipitate, wash with water, and dry to obtain 3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1][2]thiazepine-11-ol 5,5-dioxide.

Step 2: Chlorination of the Tricyclic Alcohol

  • Suspend the alcohol from the previous step in a suitable solvent (e.g., dichloromethane or toluene).

  • Add a chlorinating agent such as thionyl chloride or pass gaseous hydrogen chloride through the suspension.

  • Heat the mixture to reflux or stir at room temperature until the reaction is complete.

  • Cool the reaction mixture and filter the solid product.

  • Wash the product with a suitable solvent and dry to obtain 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1][2]thiazepine 5,5-dioxide.

Causality Behind Experimental Choices: A Senior Scientist's Perspective

The selection of a synthetic route is a multifactorial decision. In the context of Tianeptine synthesis, the choice between Route A and Route B is a classic example of balancing factors such as starting material availability, process robustness, and overall cost.

Route A is often favored in academic or early-stage research settings due to its reliance on simpler, commercially available starting materials. The linear nature of the synthesis, while longer, allows for a more straightforward optimization of individual steps. The diazotization-Sandmeyer reaction, while requiring careful temperature control, is a well-established transformation. The final intramolecular Friedel-Crafts cyclization is a powerful ring-forming reaction, and the use of polyphosphoric acid is a common and effective method for promoting this transformation.

Route B , on the other hand, represents a more convergent approach. By starting with the pre-formed tricyclic ketone, the number of steps in the final stages of the synthesis is reduced. This can be advantageous in a manufacturing setting, as it can lead to higher overall throughput. The reduction of the ketone is typically a high-yielding and clean reaction. The chlorination step, while potentially using hazardous reagents like thionyl chloride, can be performed efficiently on a large scale. The subsequent alkylation with the aminoheptanoate side chain is the final key step to assemble the Tianeptine molecule.

The decision to pursue one route over the other will depend on the specific capabilities and priorities of the research or manufacturing team. A thorough cost analysis of starting materials and reagents, as well as an assessment of the available equipment and safety infrastructure, are essential for making an informed choice.

Conclusion: A Strategic Choice for Efficient Synthesis

Both this compound and 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1][2]thiazepine 5,5-dioxide are viable and valuable intermediates in the synthesis of Tianeptine. The choice between them is not a matter of one being definitively superior to the other, but rather a strategic decision based on a comprehensive evaluation of the entire synthetic process.

This guide has provided a comparative analysis of the two primary synthetic routes, supported by experimental data and detailed protocols. By understanding the nuances of each approach, researchers and drug development professionals can select the most appropriate strategy to achieve their synthetic goals in an efficient, cost-effective, and scalable manner.

References

  • Samuels, B. A., et al. (2017). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience, 8(12), 2561-2572. [Link]

  • (2020). Exploring the potential of tianeptine matrix tablets: Synthesis, physico-chemical characterization and acute toxicity studies. ResearchGate. [Link]

  • (2017). Classics in Chemical Neuroscience: Tianeptine. ACS Publications. [Link]

  • CN103420937A - Synthesis method of tianeptine sodium - Google P
  • CN105254587A - Preparation method of tianeptine sodium intermediate - Google P
  • (2023). Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review. PMC. [Link]

  • (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. ResearchGate. [Link]

  • CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl)
  • Tianeptine | C21H25ClN2O4S - PubChem. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, step-by-step guidance for the proper and safe disposal of Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate. As a trusted partner in your research, we are committed to providing information that extends beyond product use to ensure the safety of your laboratory personnel and the protection of our environment. The following procedures are based on established best practices for handling halogenated organic compounds and sulfonamides, in accordance with regulatory guidelines.

Hazard Assessment and Chemical Profile

Based on analogous compounds such as Methyl 4-chlorobenzoate and various sulfonamides, the primary hazards are likely to include:

  • Toxicity: Harmful if swallowed or inhaled.[1]

  • Environmental Hazard: Harmful to aquatic life.

  • Irritation: Potential for skin and eye irritation upon contact.[2]

It is crucial to handle this compound as a hazardous substance.

Table 1: Chemical and Physical Properties (Predicted)

PropertyValueSource/Justification
Molecular FormulaC₁₅H₁₄ClNO₄S-
Molecular Weight339.8 g/mol -
AppearanceLikely a white to off-white solidBased on similar compounds[3]
SolubilitySparingly soluble in water, soluble in organic solventsGeneral characteristic of similar organic compounds
Flash PointLikely >100 °CBased on Methyl 4-chlorobenzoate[3]

Personal Protective Equipment (PPE) and Handling

To mitigate exposure risks, all handling and disposal procedures must be conducted within a certified chemical fume hood.[4] Adherence to your institution's Chemical Hygiene Plan is mandatory.[5][6]

Table 2: Required Personal Protective Equipment

PPESpecificationRationale
Gloves Nitrile or butyl rubber, tested for chemical resistance.To prevent skin contact and absorption.[1]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles.[1]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Not typically required when working in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.To prevent inhalation of dust or vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the PPE outlined in Table 2.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[2]

    • For liquid spills (if dissolved in a solvent): Cover with a chemical absorbent material, starting from the outside and working inwards.[2]

  • Collect the Waste: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department, following your institution's protocol.

Waste Disposal Workflow

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

Experimental Protocol for Waste Segregation and Collection:

  • Designate a Waste Container: Use a dedicated, chemically resistant, and clearly labeled hazardous waste container. The container should be in good condition with a secure lid.

  • Labeling: The waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date of accumulation

  • Segregation: This waste stream should be segregated as halogenated organic waste .[8] Do not mix with non-halogenated solvents or other incompatible waste streams.[9]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and high-traffic areas.[10]

  • Request for Pickup: Once the container is nearly full or has reached the accumulation time limit set by your institution (typically 6-12 months), submit a hazardous waste pickup request to your EHS department.[11][12]

Diagram 1: Disposal Decision Workflow

DisposalWorkflow Start Waste Generation: This compound HazardID Hazard Identification: Classify as Halogenated Organic Waste Start->HazardID Spill Spill Occurs Start->Spill Container Select & Label Waste Container: 'Hazardous Waste' 'Halogenated Organic' HazardID->Container Segregate Segregate Waste: Do not mix with non-halogenated waste Container->Segregate Storage Store in Satellite Accumulation Area Segregate->Storage Pickup Request EHS Pickup Storage->Pickup Disposal Final Disposal by Licensed Facility Pickup->Disposal Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->Container

Caption: Decision workflow for the proper disposal of this compound.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, this includes guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[6][11][13] Your institution's EHS department is the primary resource for ensuring compliance with these regulations.[7]

References

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 2(11), 1004-1006.
  • Cleanchem Laboratories.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Retrieved from [Link]

  • NEDT. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products. Retrieved from [Link]

  • University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures.
  • U.S. Environmental Protection Agency.
  • Physikalisch-Technische Bundesanstalt.
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  • National Research Council.
  • National University of Singapore Department of Chemistry. Disposal of Waste Solvents. Retrieved from [Link]

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Personal protective equipment for handling Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules, including chlorinated aromatic compounds and sulfonamides, alongside established laboratory safety protocols from authoritative sources. The principle of RAMP (Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies) is central to the guidance provided.[1][2][3][4][5]

Hazard Recognition and Risk Assessment

  • Chlorinated Aromatic Compounds : These compounds can be persistent in the environment and may have toxic effects.[6] Skin absorption and inhalation are potential routes of exposure.[7]

  • Sulfonamides : This class of compounds can cause allergic reactions in sensitive individuals.[8][9][10] Common side effects can include skin rashes and photosensitivity.[11][12]

  • Benzoate Esters : While often having lower toxicity, some esters can cause irritation to the skin and eyes.[13]

Given the unknown potency of this specific compound, it should be handled as a potentially hazardous substance.[14] A thorough hazard assessment should be conducted before any work begins, as required by OSHA's laboratory standards.[15][16][17]

Potential Routes of Exposure:

  • Inhalation of dust or aerosols

  • Skin contact

  • Eye contact

  • Ingestion

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to minimize exposure.[18][19][20][21] The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific PPE Rationale
Eye and Face Chemical splash goggles and a face shieldProtects against splashes of the compound or solvents. Goggles provide a seal around the eyes, and a face shield offers broader protection.[6][7][18]
Hand Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene)Provides a barrier against skin absorption. Double-gloving is recommended as an additional precaution.[6][17]
Body A buttoned lab coat and a chemical-resistant apronProtects against spills and contamination of personal clothing.[6][7]
Respiratory Use in a certified chemical fume hoodEngineering controls are the primary method of protection against inhalation of airborne particles.[2][6]
PPE Selection Workflow

PPE_Selection cluster_assessment Hazard and Risk Assessment cluster_selection PPE Selection cluster_verification Verification Start Identify Chemical: this compound AssessHazards Assess Hazards: - Chlorinated Aromatic - Sulfonamide - Benzoate Ester Start->AssessHazards AssessExposure Assess Potential Exposure: - Inhalation (dust/aerosol) - Skin Contact - Eye Contact AssessHazards->AssessExposure SelectEye Eye/Face Protection: Chemical Splash Goggles & Face Shield AssessExposure->SelectEye SelectHand Hand Protection: Double-Gloved Nitrile or Neoprene Gloves AssessExposure->SelectHand SelectBody Body Protection: Lab Coat & Chemical-Resistant Apron AssessExposure->SelectBody SelectRespiratory Respiratory Protection: Work in a Fume Hood AssessExposure->SelectRespiratory FinalCheck Final PPE Check Before Starting Work SelectEye->FinalCheck SelectHand->FinalCheck SelectBody->FinalCheck SelectRespiratory->FinalCheck

Caption: PPE Selection Workflow for Handling the Target Compound.

Operational Plan for Safe Handling

Adherence to a strict operational plan is crucial for minimizing risk.

Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[6]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate spill kit are readily accessible.[1]

  • Review Documentation: All personnel must review this guide and any available safety information before beginning work.[15]

Step-by-Step Handling Procedure:

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so within the fume hood to prevent inhalation of fine particles. Use a tared container to minimize handling.

  • In Solution: When making solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[6]

Waste Segregation and Disposal:

  • Solid Waste: Contaminated solid waste, including gloves, weigh boats, and paper towels, should be placed in a designated, labeled hazardous waste container.[22]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, labeled container for chlorinated organic waste.[22][23][24][25]

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Do NOT dispose of this chemical down the drain. [23][24] Chlorinated compounds can be persistent and harmful to aquatic life.

Chemical Waste Disposal Workflow

Waste_Disposal cluster_waste_types Waste Segregation cluster_containers Containerization cluster_disposal Final Disposal Start Waste Generation: Methyl 4-chloro-2- [methyl(phenyl)sulfamoyl]benzoate SolidWaste Solid Waste (Gloves, Paper Towels, etc.) Start->SolidWaste LiquidWaste Liquid Waste (Solutions, Rinsate) Start->LiquidWaste SharpsWaste Contaminated Sharps Start->SharpsWaste SolidContainer Labeled Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Chlorinated Organic Waste Container LiquidWaste->LiquidContainer SharpsContainer Puncture-Proof Sharps Container SharpsWaste->SharpsContainer FinalDisposal Arrange for Pickup by Certified Hazardous Waste Handler SolidContainer->FinalDisposal LiquidContainer->FinalDisposal SharpsContainer->FinalDisposal

Caption: Waste Disposal Workflow for the Target Compound.

Emergency Preparedness

In the event of an exposure or spill, immediate action is critical.[1][6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][14][26] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[13][14][26] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]

  • Spill: Evacuate the area. For a small spill, and only if you are trained to do so, use an appropriate absorbent material and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the lab and contact your institution's environmental health and safety department.[27]

By adhering to these guidelines, you can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS).
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • Laboratory chemical waste. Water Corporation.
  • OSHA's Personal Protective Equipment Standard.
  • Safety Tipsheets & Best Practices. American Chemical Society (ACS).
  • Laboratory Responsibilities for Personal Protective Equipment. Cornell University Environmental Health and Safety.
  • OSHA's PPE Laboratory Standards. Clarion Safety Systems.
  • Safety in Academic Chemistry Laboratories. American Chemical Society (ACS).
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • Sulfonamides General Statement Monograph for Professionals. Drugs.com.
  • Methyl 4-chlorobenzoate - Safety Data Sheet. Thermo Fisher Scientific.
  • ACS Education Division Programs and Resources with Safety Components. American Chemical Society (ACS).
  • Your Partner in Safety. ACS Publications.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Laboratory Waste Management Guide. King County.
  • Personal Protective Equipment (PPE). US Environmental Protection Agency (EPA).
  • Safety Data Sheet for a related compound. Thermo Fisher Scientific.
  • Sulfonamide Antibiotics Basics. Canadahealthjournal.ca.
  • Sulfonamides – Nursing Pharmacology. WisTech Open.
  • How to Choose PPE for Chemical Work.
  • Safety Data Sheet for a related compound. Sigma-Aldrich.
  • Personal Protective Equipment (PPE). CHEMM.
  • Chlorine - Personal Protection Equipment. Just In Time Disaster Training Library.
  • Sulfonamides: Drug List, Side Effects, Dosage. MedicineNet.
  • Managing medicines for people with sulfonamide allergy. NHS SPS.
  • Material Safety Data Sheet for a related compound. Cleanchem Laboratories.
  • Hazardous Substance Fact Sheet for a related compound. NJ.gov.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.